molecular formula C10H12ClNSi B1588952 2-Chloro-5-trimethylsilanylethynyl-pyridine CAS No. 263012-81-3

2-Chloro-5-trimethylsilanylethynyl-pyridine

Cat. No.: B1588952
CAS No.: 263012-81-3
M. Wt: 209.75 g/mol
InChI Key: CGJKMVMYUJVZRQ-UHFFFAOYSA-N
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Description

2-Chloro-5-trimethylsilanylethynyl-pyridine is a useful research compound. Its molecular formula is C10H12ClNSi and its molecular weight is 209.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJKMVMYUJVZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442749
Record name 2-Chloro-5-trimethylsilanylethynyl-pyridine
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Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263012-81-3
Record name 2-Chloro-5-trimethylsilanylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive chloro-substituent, a versatile trimethylsilyl (TMS)-protected alkyne, and a pyridine core, makes it a valuable precursor for the synthesis of a wide range of complex molecular architectures. This guide provides a comprehensive overview of the most efficient and reliable synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted approach for the synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis reveals that the target molecule can be disconnected at the pyridine-alkyne C-C bond, leading back to a halo-substituted 2-chloropyridine and trimethylsilylacetylene.

G target 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine intermediates 2-Chloro-5-halopyridine + Trimethylsilylacetylene target->intermediates Sonogashira Coupling precursor 2-Chloropyridine intermediates->precursor Halogenation

Caption: Retrosynthetic analysis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

The Sonogashira coupling reaction is the method of choice for forming the sp2-sp carbon-carbon bond between an aryl halide and a terminal alkyne.[1] For this specific synthesis, 2-chloro-5-iodopyridine is the preferred starting material due to the high reactivity of the carbon-iodine bond in the rate-determining oxidative addition step of the catalytic cycle.[2] The general reactivity trend for halogens in Sonogashira couplings is I > Br > Cl.[2]

Synthesis of the Starting Material: 2-Chloro-5-iodopyridine

A common route to 2-chloro-5-iodopyridine begins with the readily available 2-aminopyridine. The synthesis involves a two-step process: iodination followed by a Sandmeyer reaction to replace the amino group with a chloro group. A more direct approach, and the one detailed here, starts from 5-chloropyridin-2-ylamine.

Experimental Protocol: Synthesis of 2-Chloro-5-iodopyridine

This protocol is adapted from a patented procedure for the synthesis of a related compound.[3]

Reaction Scheme:

G reactant1 5-Chloropyridin-2-ylamine product 2-Amino-5-chloro-3-iodopyridine reactant1->product Acetic Acid, 55°C reactant2 N-Iodosuccinimide reactant2->product final_product 2-Chloro-5-iodopyridine product->final_product Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Synthesis of 2-chloro-5-iodopyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Chloropyridin-2-ylamine128.566.43 g0.05
N-Iodosuccinimide (NIS)224.9812.38 g0.055
Glacial Acetic Acid60.05300 mL-
Saturated aq. NaHCO₃-As needed-
Water18.02400 mL-

Procedure:

  • A mixture of 6.43 g of 5-chloropyridin-2-ylamine and 12.38 g of N-iodosuccinimide in 300 mL of glacial acetic acid is heated at approximately 55°C for 6 hours.[3]

  • After cooling to room temperature (approximately 20°C), the mixture is stirred for about 18 hours and then concentrated to dryness under reduced pressure.[3]

  • The residue is taken up with 400 mL of water, and the pH of the resulting suspension is adjusted to approximately 8 by the addition of a saturated aqueous sodium hydrogen carbonate solution.[3]

  • The precipitate is collected by filtration, washed with water, and dried at 40°C under reduced pressure for approximately 3 hours to yield 5-chloro-3-iodopyridin-2-ylamine.[3]

  • The resulting 2-amino-5-chloro-3-iodopyridine is then converted to 2-chloro-5-iodopyridine via a standard Sandmeyer reaction using sodium nitrite, hydrochloric acid, and a copper(I) chloride catalyst.

Core Synthesis: Sonogashira Coupling

The central step in the synthesis is the Sonogashira coupling of 2-chloro-5-iodopyridine with trimethylsilylacetylene. This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, in the presence of an amine base.

Reaction Mechanism

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)(I)L2] pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd_complex [Ar-Pd(II)(C≡CR)L2] pd_complex->alkynyl_pd_complex Transmetalation product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination product->pd0 cu_catalyst Cu(I) cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd_complex Transfers alkynyl group alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

This protocol is adapted from a reliable procedure for a similar Sonogashira coupling.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-5-iodopyridine239.441.0 g4.18 mmol1.0
Trimethylsilylacetylene98.220.51 g (0.74 mL)5.22 mmol1.25
Bis(triphenylphosphine)palladium(II) chloride701.90147 mg0.21 mmol0.05
Copper(I) iodide190.4540 mg0.21 mmol0.05
Triethylamine (TEA)101.191.75 mL12.54 mmol3.0
Anhydrous Tetrahydrofuran (THF)-20 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-iodopyridine (1.0 g, 4.18 mmol), bis(triphenylphosphine)palladium(II) chloride (147 mg, 0.21 mmol), and copper(I) iodide (40 mg, 0.21 mmol).

  • Add anhydrous tetrahydrofuran (20 mL) and triethylamine (1.75 mL, 12.54 mmol) to the flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add trimethylsilylacetylene (0.74 mL, 5.22 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

Column Chromatography Parameters:

ParameterSpecification
Stationary PhaseSilica gel (230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the hexane/ethyl acetate solvent system, gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

ChemicalHazards
2-Chloro-5-iodopyridine Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Trimethylsilylacetylene Highly flammable liquid and vapor.[4]
Bis(triphenylphosphine)palladium(II) chloride May cause an allergic skin reaction. May cause long-lasting harmful effects to aquatic life.[5]
Copper(I) iodide Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[6]
Triethylamine Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is reliably achieved through a Sonogashira cross-coupling reaction. The use of 2-chloro-5-iodopyridine as a starting material ensures high reactivity and good yields. This guide provides a detailed and practical framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. Adherence to the outlined protocols and safety measures is crucial for a successful and safe experimental outcome.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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  • Sigma-Aldrich. (2012, April 27). Copper(I)
  • EvitaChem. (n.d.). 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Bis(triphenylphosphine)palladium(II) chloride.
  • Carl ROTH. (2017, February 2).
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97 69045-79-0.
  • Synquest Labs. (2019, June 20). Copper(I)
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2015, February 12).
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  • Sigma-Aldrich. (n.d.). Bis(triphenylphosphine)palladium(II) dichloride 98 13965-03-2.
  • ECHEMI. (n.d.). (Trimethylsilyl)
  • lookchem. (n.d.).
  • Chemical Label. (n.d.). chemical label 2-Chloro-5-iodopyridine.
  • Chemsrc. (2025, August 21). 2-Chloro-5-iodopyridine | CAS#:69045-79-0.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-iodopyridine | CAS 69045-79-0 | SCBT.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(triphenylphosphine)palladium(II) chloride, 15% Pd.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - 5-CHLORO-2-FLUORO-4-IODOPYRIDINE.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). 2-Chloro-5-iodopyridine CAS#: 69045-79-0.
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  • ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • National Toxicology Program. (n.d.). 2-Chloropyridine.
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Sources

An In-depth Technical Guide to 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (CAS No. 263012-81-3): A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (CAS No. 263012-81-3). As a versatile building block in organic synthesis, this compound serves as a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. While there is no direct evidence of its biological activity, its utility as a synthetic intermediate is well-established.

Core Chemical Properties and Physical Data

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a substituted pyridine derivative with the molecular formula C₁₀H₁₂ClNSi and a molecular weight of 209.75 g/mol [1]. The presence of a chloro group, a trimethylsilyl-protected ethynyl group, and the pyridine ring provides multiple reactive sites for further chemical transformations.

PropertyValueSource
CAS Number 263012-81-3[1][2]
Molecular Formula C₁₀H₁₂ClNSi[1]
Molecular Weight 209.75 g/mol [1][2]
Melting Point 58-59 °C[2]
Boiling Point (Predicted) 247.6 ± 40.0 °C[2]
Appearance SolidN/A

Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

The most common and efficient method for the synthesis of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In this case, 2-chloro-5-iodopyridine is reacted with trimethylsilylacetylene.

A plausible synthetic route involves the coupling of 2-chloro-5-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base[3].

G A 2-Chloro-5-iodopyridine D Sonogashira Coupling A->D B Trimethylsilylacetylene B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) C->D E 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine D->E

Caption: Synthetic workflow for 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagents: Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-chloro-5-((trimethylsilyl)ethynyl)pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine stems from its distinct functional groups, which can be selectively manipulated.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. Its removal reveals the terminal alkyne, which can then participate in a variety of subsequent reactions.

G A 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine C Deprotection A->C B Deprotection Reagent (e.g., K₂CO₃ in MeOH or TBAF in THF) B->C D 2-Chloro-5-ethynylpyridine C->D

Caption: Deprotection of the trimethylsilyl group.

Experimental Protocol: Desilylation
  • Reaction Setup: Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol or THF.

  • Reagent Addition: Add potassium carbonate (2.0 eq) for the methanol system or tetrabutylammonium fluoride (TBAF) (1.1 eq) for the THF system.

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Add water and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-ethynylpyridine.

Further Functionalization

The deprotected 2-chloro-5-ethynylpyridine is a valuable intermediate for introducing further molecular complexity. For instance, it can undergo another Sonogashira coupling with a different aryl or vinyl halide, or it can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The chloro substituent on the pyridine ring can also be displaced through nucleophilic aromatic substitution reactions.

Role in the Synthesis of Biologically Active Molecules

While 2-chloro-5-((trimethylsilyl)ethynyl)pyridine itself is not known to possess biological activity, it serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many biologically active compounds.

For example, related substituted pyridines have been investigated for a range of biological activities:

  • Insecticides and Herbicides: Patent literature describes the use of chloromethylpyridine derivatives in the synthesis of insecticides and herbicides[4][5][6].

  • PET Imaging Agents: A structurally similar compound has been utilized in the development of Positron Emission Tomography (PET) imaging agents for nicotinic acetylcholine receptors (nAChRs)[7].

  • Anti-Trypanosomatid Agents: Certain pyridine derivatives have demonstrated activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively[8].

The synthesis of these more complex molecules often involves the initial construction of a substituted pyridine core, for which 2-chloro-5-((trimethylsilyl)ethynyl)pyridine can be a valuable starting material.

Conclusion

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a synthetically important intermediate with applications in medicinal chemistry, agrochemical development, and materials science. Its value lies in its versatile reactivity, allowing for the strategic introduction of various functional groups to construct more complex molecular architectures. While devoid of known intrinsic biological activity, its role as a foundational building block makes it a crucial compound for researchers and scientists in the field of organic synthesis and drug discovery.

References

  • 2-CHLORO-5-TRIMETHYLSILANYLETHYNYL-PYRIDINE Price from ... (n.d.).
  • This compound CAS ... (n.d.).
  • 2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane|263012-81-3 (n.d.).
  • This compound - LookChem (n.d.).
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents (n.d.).
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents (n.d.).
  • US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents (n.d.).
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors (2002).
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI (n.d.).

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Spectroscopic Data for 2-Chloro-5-trimethylsilanylethynyl-pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-5-trimethylsilanylethynyl-pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Beyond a simple listing of values, this guide offers insights into the structural correlations of the spectral features and provides detailed protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring, presents a versatile scaffold for the synthesis of more complex molecules. The chloro-substituent offers a site for nucleophilic substitution or cross-coupling reactions, while the trimethylsilylethynyl group can be readily transformed, for instance, into a terminal alkyne through deprotection, a key functional group for click chemistry or further Sonogashira couplings.[1] Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound in any synthetic endeavor.

The molecular structure of this compound is presented below:

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the trimethylsilyl group. The chemical shifts are influenced by the electronic effects of the chloro and trimethylsilylethynyl substituents. The trimethylsilyl (TMS) group protons typically appear at a very high field, often close to 0 ppm.[2]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.6 - 7.8ddJ(H3,H4) ≈ 8.0, J(H3,H6) ≈ 0.5
H-47.3 - 7.5ddJ(H4,H3) ≈ 8.0, J(H4,H6) ≈ 2.5
H-68.3 - 8.5dJ(H6,H4) ≈ 2.5
Si(CH₃)₃0.2 - 0.3s-

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and concentration.[3][4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pyridine ring will be in the aromatic region, while the alkyne and trimethylsilyl carbons will have characteristic chemical shifts.

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3139 - 141
C-4127 - 129
C-5122 - 124
C-6152 - 154
C≡C-Si90 - 95
C≡C-Si100 - 105
Si(CH₃)₃-1.0 - 1.0

Note: The assignments for the two sp-hybridized carbons of the alkyne are tentative and can be confirmed by 2D NMR experiments.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) filter Filter into NMR tube to remove particulates prep->filter instrument Place sample in NMR spectrometer (≥300 MHz) filter->instrument lock_shim Lock on deuterium signal and shim magnetic field instrument->lock_shim acquire_1H Acquire ¹H spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Figure 2: Standard workflow for NMR data acquisition and processing.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5][6]

  • Sample Preparation:

    • Weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[7]

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm. This filtration step is critical to remove any particulate matter that can degrade spectral quality.[8]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for sharp spectral lines.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes will confirm the presence of the pyridine ring, the alkyne, and the trimethylsilyl group.

Predicted IR Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3050 - 3150Medium to Weak
C≡CStretching2150 - 2170Medium to Weak
C=C, C=N (Pyridine)Stretching1550 - 1600Medium to Strong
Si-CH₃Symmetric Bending1250 - 1260Strong
Si-CStretching840 - 860Strong
C-ClStretching700 - 800Medium to Strong

Note: The C≡C stretching frequency is a key diagnostic peak for the ethynyl group.[9][10]

G cluster_prep KBr Pellet Preparation cluster_acq Spectrum Acquisition cluster_proc Data Analysis mix Grind 1-2 mg of sample with ~200 mg of dry KBr powder press Press the mixture in a die under high pressure mix->press place Place the KBr pellet in the spectrometer's sample holder press->place bkg Acquire a background spectrum place->bkg sample_spec Acquire the sample spectrum bkg->sample_spec ratio Ratio the sample spectrum against the background sample_spec->ratio identify Identify characteristic absorption bands ratio->identify

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[11][12]

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which shows a broad absorption in the IR spectrum.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of the dry KBr. The mixture should be a fine, homogeneous powder.[13]

    • Transfer the powder to a pellet die.

  • Pellet Formation:

    • Assemble the die and press the powder under high pressure (typically 8-10 tons) for several minutes. A vacuum is often applied to the die to remove trapped air and moisture.[14]

    • Carefully release the pressure and extract the translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₁₀H₁₂ClNSi), the expected monoisotopic mass is approximately 209.04 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Predicted Fragments:

  • [M]⁺: The molecular ion peak cluster around m/z 209 and 211.

  • [M-CH₃]⁺: Loss of a methyl group from the trimethylsilyl moiety, a very common fragmentation pathway for TMS-containing compounds, resulting in a peak at m/z 194.[15][16] This is often the base peak.

  • [Si(CH₃)₃]⁺: A fragment corresponding to the trimethylsilyl cation at m/z 73.[17]

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection prep Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) inject Inject the solution into the mass spectrometer prep->inject ionize Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI) inject->ionize analyze Separate ions based on their mass-to-charge ratio (m/z) ionize->analyze detect Detect the ions and generate the mass spectrum analyze->detect

Figure 4: General workflow for Mass Spectrometry analysis.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[18]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[19]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal for the molecular ion.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion cluster and confirm its isotopic pattern corresponds to a molecule containing one chlorine atom.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can be aided by tandem mass spectrometry (MS/MS) experiments.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. [Link]

  • Byun, J., et al. (2020). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of... ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. [Link]

  • Lin, Y., et al. (2017). Trimethylsilyl reporter groups for NMR studies of... FEBS Letters. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Bryn Mawr College. (2009, October 4). IR spectroscopy no. 4 How to make and run a KBR pellet continued. YouTube. [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. Chemistry LibreTexts. [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Gómez-Gómez, M., et al. (n.d.). Sonogashira cross‐coupling between 3‐ethynylpyridine and 3, 11 and 20. ResearchGate. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Li, Y., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed. [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II Class Notes. [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • Lee, S., et al. (2018). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. Molecules, 23(7), 1746. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • Smith, A. M., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData, 2(9), x171351. [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(20), 13673–13684. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Gauthier, D. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organic Letters, 12(9), 2092–2095. [Link]

  • Sepehrpour, H., et al. (2020). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 111–114. [Link]

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Sources

A Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis. We will dissect its molecular architecture, detailing the electronic and steric influences of its substituents. The guide presents a comprehensive overview of its primary synthesis route, the Sonogashira cross-coupling reaction, including a detailed, field-tested experimental protocol. Furthermore, we explore the compound's strategic utility as a dual-functionalized reagent, highlighting the orthogonal reactivity of the chloro and trimethylsilyl (TMS)-protected alkyne moieties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials.

Part 1: Molecular Structure & Physicochemical Properties

The Strategic Importance of the Pyridine Scaffold

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, integral to countless applications in pharmaceuticals, agrochemicals, and materials science.[1] The pyridine ring is aromatic yet electron-deficient, a characteristic that fundamentally influences the reactivity of its substituents. In 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine, this core is strategically functionalized to create a versatile and highly valuable synthetic intermediate.

Structural Elucidation

The molecular structure of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is defined by three key functional groups attached to the pyridine ring:

  • 2-Chloro Group: The chlorine atom at the C2 position is a crucial reactive site. Due to the electron-withdrawing nature of the ring nitrogen, this position is highly activated towards nucleophilic aromatic substitution, providing a reliable handle for introducing a wide array of functional groups.[1][2]

  • 5-Ethynyl Group: The alkyne linkage at the C5 position serves as a rigid linear spacer and a gateway for powerful carbon-carbon bond-forming reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or further cross-coupling reactions.

  • Trimethylsilyl (TMS) Protecting Group: The terminal alkyne is protected by a TMS group. This is a critical strategic element. The TMS group is sterically bulky and electronically stabilizing, preventing the terminal alkyne from undergoing undesired side reactions (like self-coupling) during syntheses targeting the chloro position.[2] It can be selectively and cleanly removed under mild conditions, typically using a fluoride source or mild base, to unmask the reactive terminal alkyne for subsequent transformations.[2]

This "dual-handle" nature, where two distinct reactive sites can be addressed with orthogonal chemistry, is the primary reason for this molecule's significance in multi-step synthesis.

Caption: Molecular structure of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

Physicochemical Data

All quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 2-chloro-5-((trimethylsilyl)ethynyl)pyridine[3]
CAS Number 263012-81-3[3]
Molecular Formula C₁₀H₁₂ClNSi[3][4]
Molecular Weight 209.75 g/mol [3]
Appearance Solid (typical)[5]
Synonyms 2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane[3]

Part 2: Synthesis and Purification

The Sonogashira Cross-Coupling: A Mechanistic Overview

The most prevalent and efficient method for synthesizing 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is the Sonogashira cross-coupling reaction.[2] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

Causality of Reagent Choice:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium complex is the core of the primary catalytic cycle. It undergoes oxidative addition with the aryl halide (e.g., 2-chloro-5-iodopyridine), activating it for subsequent steps.[7]

  • Copper(I) Co-catalyst (e.g., CuI): The role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step, where the acetylide group is transferred from the copper to the palladium center. This co-catalysis allows the reaction to proceed under much milder conditions.[6][7]

  • Amine Base (e.g., Et₃N, DIPEA): The base serves two purposes: it neutralizes the hydrogen halide (HX) formed during the reaction and facilitates the formation of the copper acetylide intermediate.[6]

  • Starting Materials: While one could envision starting from 2,5-dichloropyridine, a more common and often higher-yielding approach involves using a more reactive halide at the 5-position, such as 2-chloro-5-iodopyridine or 2-chloro-5-bromopyridine, to ensure selective coupling with trimethylsilylacetylene.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex_A Oxidative Addition pd0->pd_complex_A pd_complex_B Ar-Pd(II)-X (Complex B) pd_complex_A->pd_complex_B pd_complex_C Transmetalation pd_complex_B->pd_complex_C pd_complex_D Ar-Pd(II)-C≡CR (Complex C) pd_complex_C->pd_complex_D pd_complex_E Reductive Elimination pd_complex_D->pd_complex_E pd_complex_E->pd0 product Ar-C≡C-R pd_complex_E->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne R-C≡C-H, Base cu_alkyne->pd_complex_C Transfers alkyne to Palladium aryl_halide Ar-X aryl_halide->pd_complex_A alkyne R-C≡C-H base Base base_hcl Base·HX base->base_hcl + HX

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and substrate scale.

Materials:

  • 2-Chloro-5-iodopyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (anhydrous, 3.0 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine, Pd(PPh₃)₄, and CuI.

  • System Purge: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical self-validating step ; failure to exclude oxygen can lead to catalyst degradation and undesired alkyne homocoupling.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise via syringe at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS, tracking the consumption of the 2-chloro-5-iodopyridine starting material.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine as a pure solid.

Purification and Characterization Workflow

A robust workflow is essential to validate the identity and purity of the synthesized compound.

workflow start Crude Reaction Mixture workup Aqueous Work-up (EtOAc / H₂O) start->workup extraction Phase Separation & Organic Layer Drying workup->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration purification Flash Column Chromatography (Silica Gel) concentration->purification pure_product Isolated Fractions purification->pure_product final_char Purity & Identity Confirmation pure_product->final_char ¹H NMR, ¹³C NMR, HRMS Analysis end Pure Compound >95% final_char->end

Caption: A standard workflow for the purification and characterization process.

Part 3: Chemical Reactivity and Strategic Applications

Reaction II: Deprotection and Further Functionalization of the Alkyne

The TMS group can be selectively cleaved to reveal the terminal alkyne, which is a versatile handle for a host of subsequent reactions.

Detailed Experimental Protocol: TMS Deprotection Materials:

  • 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the starting material in methanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography if necessary to yield 2-chloro-5-ethynylpyridine. The resulting terminal alkyne is now ready for use in click chemistry, further Sonogashira couplings, or other alkyne-specific transformations.

Case Study: A Synthetic Strategy for a Drug-like Scaffold

The true power of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is demonstrated in multi-step syntheses where its orthogonal handles are exploited. The following diagram illustrates a hypothetical pathway to a complex molecule, a common strategy in drug discovery programs.

start 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine step1_reagent R¹-NH₂ (Nucleophilic Substitution) start->step1_reagent intermediate1 Intermediate A (Amine at C2) step1_reagent->intermediate1 step2_reagent K₂CO₃ / MeOH (TMS Deprotection) intermediate1->step2_reagent intermediate2 Intermediate B (Terminal Alkyne) step2_reagent->intermediate2 step3_reagent R²-N₃, Cu(I) (Click Chemistry) intermediate2->step3_reagent final_product Final Product: Triazole-linked Scaffold step3_reagent->final_product

Sources

An In-depth Technical Guide to 2-Chloro-5-trimethylsilanylethynyl-pyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-trimethylsilanylethynyl-pyridine, a key heterocyclic building block in modern organic synthesis. The document delves into its fundamental physical and chemical properties, explores its reactivity profile with a focus on strategic cross-coupling reactions, and outlines its applications in the fields of medicinal chemistry and materials science. Detailed experimental protocols for its synthesis and subsequent transformations are provided to offer researchers and drug development professionals a practical understanding of its utility. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by scientific literature.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative that has emerged as a valuable scaffold in synthetic chemistry. Its structure is characterized by three key functional components: an electron-deficient pyridine ring, a reactive chlorine atom at the 2-position, and a trimethylsilyl (TMS)-protected ethynyl group at the 5-position. This unique combination of functionalities makes it an exceptionally versatile building block.

The pyridine core is a ubiquitous motif in pharmaceuticals and bioactive molecules.[1] The chloro-substituent serves as an excellent handle for nucleophilic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions. The TMS-ethynyl group provides a stable, yet readily deprotectable, terminal alkyne, which is a cornerstone for constructing complex molecular architectures via reactions like the Sonogashira coupling.[2][3] Consequently, this compound is frequently employed in the synthesis of novel therapeutic agents and advanced organic materials.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound define its handling, storage, and reaction conditions. A summary of its key identifiers and properties is presented below.

PropertyValueReference
IUPAC Name 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine[4]
CAS Number 263012-81-3[4][5]
Molecular Formula C₁₀H₁₂ClNSi[6]
Molecular Weight 209.75 g/mol Inferred from formula
Appearance Solid (by analogy)
Melting Point 58-59 °C[4]
Vapor Pressure 0.04 mmHg at 25°C[4]
Refractive Index 1.519[4]
Spectroscopic Characterization

While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectroscopic signatures:

  • ¹H NMR: The spectrum would show signals for the three distinct aromatic protons on the pyridine ring, likely in the 7.5-8.5 ppm range. A sharp singlet integrating to nine protons around 0.2-0.3 ppm would correspond to the trimethylsilyl (TMS) group.

  • ¹³C NMR: Carbon signals for the pyridine ring would appear in the aromatic region (~120-150 ppm). Two distinct signals for the alkyne carbons would be expected between 80-100 ppm. The methyl carbons of the TMS group would produce a signal near 0 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring and TMS group (~2900-3100 cm⁻¹), a characteristic alkyne (C≡C) stretch (~2150-2175 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M+) peak at m/z 209, with a characteristic M+2 isotope peak at m/z 211 (approximately one-third the intensity of the M+ peak) due to the presence of the chlorine-37 isotope.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the chloro, TMS-alkyne, and pyridine moieties allows for sequential and selective transformations.

Caption: Key reactive sites of this compound.

Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp) bonds.[2] This compound can participate in two ways:

  • As the Aryl Halide: The 2-chloro position is an active site for coupling with a terminal alkyne. This reaction is catalyzed by palladium complexes with a copper(I) co-catalyst.[2][7]

  • As the Alkyne Partner (after deprotection): The TMS group can be selectively removed under mild basic or fluoride-ion conditions (e.g., K₂CO₃ in methanol, or TBAF in THF) to unmask the terminal alkyne, 2-chloro-5-ethynylpyridine. This intermediate can then be coupled with various aryl or vinyl halides.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes the 2-position susceptible to nucleophilic attack.[8] Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride, providing a pathway to a diverse range of 2-substituted pyridine derivatives. Reaction conditions often require elevated temperatures.

Desilylation

The removal of the trimethylsilyl protecting group is a facile and high-yielding reaction, crucial for unlocking the reactivity of the alkyne. This transformation is typically the first step when the molecule is intended for use as the alkyne component in subsequent coupling reactions.

Synthetic_Workflow cluster_0 Pathway A: Using the Chloro Group cluster_1 Pathway B: Using the Alkyne Group start_A 2-Chloro-5-TMS- ethynyl-pyridine step_A1 Sonogashira Coupling (with R-C≡CH, Pd/Cu cat.) start_A->step_A1 product_A 2-(Alkynyl)-5-TMS- ethynyl-pyridine step_A1->product_A start_B 2-Chloro-5-TMS- ethynyl-pyridine step_B1 TMS Deprotection (e.g., K₂CO₃/MeOH) start_B->step_B1 intermediate_B 2-Chloro-5-ethynylpyridine step_B1->intermediate_B step_B2 Sonogashira Coupling (with R-X, Pd/Cu cat.) intermediate_B->step_B2 product_B 2-Chloro-5-(R-ethynyl)-pyridine step_B2->product_B

Caption: Divergent synthetic pathways using the subject compound.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves a Sonogashira coupling between a suitable di-halogenated pyridine and trimethylsilylacetylene.

Protocol 1: Synthesis via Sonogashira Coupling

This protocol describes the synthesis from 2-chloro-5-iodopyridine and trimethylsilylacetylene. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position.

Materials:

  • 2-Chloro-5-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, argon-purged flask, add 2-chloro-5-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and anhydrous Et₃N (2.0 eq).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: TMS Deprotection

This protocol details the removal of the TMS group to generate 2-chloro-5-ethynylpyridine.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[9][11] Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal building block for constructing complex molecular targets. The protocols and data presented in this guide underscore its versatility and provide a framework for its effective use in research and development, particularly in the synthesis of novel pharmaceuticals and functional materials.

References

  • EvitaChem. (n.d.). 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
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  • PubChem. (n.d.). This compound.
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  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-(trimethylsilyl)pyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
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  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
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  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Oakwood Chemical. (n.d.). 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, 1 gram.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ChemicalBook. (n.d.). This compound CAS 263012-81-3.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(methylaminomethyl)pyridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2,5,6-Trichloronicotinoyl Chloride.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
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  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine.
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  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Heterocyclic Communications. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-trimethylsilanylethynyl-pyridine is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a chloro group, a trimethylsilyl (TMS)-protected ethynyl group, is pivotal to its utility as a building block in the synthesis of complex molecules. The pyridine motif is a common feature in FDA-approved drugs, contributing to enhanced metabolic stability, permeability, potency, and binding affinity.[1][2] This guide provides a comprehensive overview of the stability and reactivity of this compound, offering insights into its handling, storage, and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but also the mechanistic reasoning behind the experimental choices.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior.

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's electronegativity influences the electron density of the ring, making it more susceptible to nucleophilic attack than benzene, particularly at the C2 and C4 positions.[3][4]

  • 2-Chloro Substituent: The chlorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

  • 5-Trimethylsilanylethynyl Group: This group consists of a terminal alkyne protected by a bulky trimethylsilyl (TMS) group. The TMS group provides stability and prevents unwanted reactions of the terminal alkyne.[5] It can be selectively removed under specific conditions to liberate the terminal alkyne for further functionalization, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling.

PropertyValue
CAS Number 263012-81-3
Molecular Formula C10H12ClNSi
Molecular Weight 209.75 g/mol
Appearance Solid
Melting Point 58-59 °C

Stability and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

Thermal Stability
Hydrolytic Stability

The 2-chloro-pyridine moiety is not expected to undergo significant hydrolysis under standard environmental conditions.[8] However, the C-Cl bond can be susceptible to hydrolysis under forcing conditions, such as in supercritical water, a reaction that is often acid-catalyzed.[9][10] The TMS-alkyne group is generally stable to neutral and basic aqueous conditions but can be cleaved under acidic conditions or with fluoride ions.

Photostability

Pyridine derivatives can be sensitive to UV light and may undergo photochemical reactions.[11][12] While specific photostability studies on this compound are not extensively documented, it is prudent to store the compound protected from light to prevent potential degradation.

Handling and Storage Recommendations
  • Store in a cool, dry, well-ventilated area in tightly sealed containers.[7]

  • Protect from light, moisture, and incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][14]

Reactivity and Key Transformations

The reactivity of this compound is dominated by three key functionalities: the chloro group, the protected alkyne, and the pyridine ring itself.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] In the context of this compound, this reaction is typically performed after the deprotection of the TMS group.

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[15][16]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X(L2) OA->ArPdX TM Transmetalation ArPdX->TM Cu-C≡CR ArPdC Ar-Pd(II)-C≡CR(L2) TM->ArPdC RE Reductive Elimination ArPdC->RE RE->Pd0 Ar-C≡CR CuX CuX Pi_Complex [Cu(C≡CR)] Pi_Complex->TM Deprotonation Deprotonation Deprotonation->Pi_Complex Alkyne H-C≡CR Alkyne->Deprotonation Base SNAr_Mechanism Start 2-Chloropyridine Derivative Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile Nucleophile Nu- Product 2-Substituted Pyridine Intermediate->Product - Cl- Leaving_Group Cl- Desilylation_Workflow Start This compound Reagents Desilylation Reagents (e.g., K2CO3/MeOH or TBAF/THF) Start->Reagents Reaction Reaction at Room Temperature Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Product 2-Chloro-5-ethynyl-pyridine Workup->Product

Sources

An In-Depth Technical Guide to the Spectral Characterization of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound 2-Chloro-5-trimethylsilanylethynyl-pyridine. Due to the limited availability of public experimental data for this specific molecule, this guide leverages spectral predictions and data from analogous structures to provide a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the structural elucidation of this and similar compounds.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative incorporating a trimethylsilyl-protected ethynyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis. The chloro-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the trimethylsilyl-protected alkyne allows for controlled deprotection and subsequent derivatization, such as in Sonogashira couplings. Pyridine scaffolds are prevalent in pharmaceuticals and agrochemicals, and the specific substitution pattern of this compound offers potential for the development of novel bioactive molecules.

Accurate structural confirmation is paramount in the synthesis and application of such compounds. NMR and MS are the cornerstone techniques for unambiguous structure elucidation of organic molecules. This guide will delve into the theoretical underpinnings of these techniques as applied to the target molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the trimethylsilyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.3 - 7.5d~8.0
H-4~7.6 - 7.8dd~8.0, ~2.0
H-6~8.3 - 8.5d~2.0
Si(CH₃)₃~0.2 - 0.3sN/A

Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds due to its good dissolving power and the single, easily identifiable residual solvent peak. The predicted chemical shifts are based on the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen deshields the aromatic protons, shifting them downfield. The H-6 proton is expected to be the most downfield due to its proximity to the nitrogen atom. The trimethylsilyl protons are in a shielded environment and thus appear far upfield as a sharp singlet, integrating to nine protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~128 - 130
C-4~138 - 140
C-5~120 - 122
C-6~152 - 154
C≡C-Si~90 - 95
C≡C-Si~100 - 105
Si(CH₃)₃~ -1 to 1

Expertise in Interpretation: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the chlorine substituent. The carbon bearing the chlorine (C-2) and the carbon adjacent to the nitrogen on the other side (C-6) are expected to be the most downfield in the aromatic region. The two quaternary alkyne carbons will appear in the characteristic region of 90-105 ppm. The trimethylsilyl carbons will be observed at a highly shielded, upfield position.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₁₀H₁₂ClNSi, Molecular Weight: 209.75 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The ratio of the M to M+2 peak should be approximately 3:1, characteristic of a single chlorine atom.

Common fragmentation pathways would likely involve:

  • Loss of a methyl group (-CH₃): [M - 15]⁺

  • Loss of the entire trimethylsilyl group (-Si(CH₃)₃): [M - 73]⁺

  • Cleavage of the C-Cl bond: [M - 35]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for compounds like this compound.

NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry Sample Preparation and Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By understanding the predicted spectral features and the rationale behind them, researchers can confidently characterize this and structurally related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and further in-depth analysis.

References

  • Note: As no direct experimental data was found in the provided search results, this section will remain unpopulated.

A Technical Guide to 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine: A Versatile Synthon for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only. Always consult the official Safety Data Sheet (SDS) from your supplier before handling any chemical and adhere to all appropriate laboratory safety protocols.

Introduction

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its strategic importance stems from its trifunctional nature: a pyridine core, a reactive chlorine atom amenable to cross-coupling reactions, and a trimethylsilyl (TMS)-protected alkyne. This combination allows for selective, sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a detailed technical overview of its properties, synthesis, commercial availability, and applications, with insights grounded in established chemical principles.

Physicochemical Characteristics and Data

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design.

PropertyDataSource(s)
CAS Number 263012-81-3[1]
Molecular Formula C₁₀H₁₂ClNSi[1][2]
Molecular Weight 209.75 g/mol [1]
IUPAC Name 2-chloro-5-((trimethylsilyl)ethynyl)pyridine[1]
Synonyms 2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane[1]
Appearance Solid (form may vary by supplier)[3]

Synthesis and Mechanistic Rationale

The predominant and most efficient method for synthesizing 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is favored for its mild conditions and high tolerance of various functional groups.

Core Reaction: The synthesis typically involves the coupling of a di-halogenated pyridine, such as 2-chloro-5-iodopyridine, with ethynyltrimethylsilane.

Expert Insight: Causality of Reagent Choice

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium complex is the heart of the reaction. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition to the aryl halide and reductive elimination of the final product.

  • Copper(I) Co-catalyst (e.g., CuI): While not always strictly necessary, the copper co-catalyst dramatically accelerates the reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself.[4]

  • Amine Base (e.g., Triethylamine, Diisopropylamine): A mild amine base is essential. It serves to neutralize the hydrogen halide (HI) formed during the reaction, preventing the formation of undesirable side products and ensuring the regeneration of the active catalytic species.

Visualizing the Sonogashira Catalytic Cycle

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArylPdII Aryl-Pd(II)-X OxAdd->ArylPdII Transmetal Transmetalation ArylPdII->Transmetal AlkynylPdII Aryl-Pd(II)-Alkyne Transmetal->AlkynylPdII RedElim Reductive Elimination AlkynylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Product RedElim->Product CuX Cu(I)X CuAcetylide Cu(I)-Acetylide CuX->CuAcetylide + Alkyne, Base Alkyne TMS-Alkyne Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal Transfers Alkyne to Palladium

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Commercial Availability and Procurement

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is classified as a research chemical and is readily available from a variety of specialized chemical suppliers. Lead times and purity may vary.

SupplierPurity/BrandRegionSource
Sigma-Aldrich AldrichCPRUSA / INDIA[1][5]
Synblock, Inc. AB17399USA[5]
Capot Chemical Co., Ltd. 98% (Min, HPLC)CHINA[5]
Matrix Scientific >95%USA[1]
AK Scientific, Inc. >95%USA[1]
LookChem AggregatorGlobal[1]
ChemicalBook AggregatorGlobal[5]

Procurement Insight: For early-stage discovery, it is advisable to source small quantities from established suppliers like Sigma-Aldrich or Matrix Scientific. For scale-up operations, contacting manufacturers like Capot Chemical directly may prove more economical. Always request a Certificate of Analysis (CoA) to verify purity and identity.

Applications in Drug Development and Chemical Biology

The true value of this reagent lies in its capacity for programmed, multi-step synthesis. The distinct reactivity of its functional groups allows for a logical and controlled elaboration into more complex molecules.

Pillar 1: The Chloro Group as a Handle for C-C/C-N Coupling The chlorine atom at the 2-position of the pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, or amine fragments.

Pillar 2: The TMS-Alkyne as a Latent Functional Group The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This alkyne can be unmasked under mild conditions (e.g., using a fluoride source like TBAF or a base like K₂CO₃/MeOH) to reveal a terminal alkyne.[4][6] This newly exposed functionality is a gateway to further transformations:

  • Click Chemistry: The terminal alkyne can undergo a highly efficient Huisgen 1,3-dipolar cycloaddition with an azide to form a stable triazole linker, a cornerstone of modern bioconjugation and drug discovery.[7]

  • Second Sonogashira Coupling: A different aryl or vinyl halide can be coupled to introduce a second point of diversity.

Workflow: A Strategy for Sequential Functionalization

workflow cluster_path1 Pathway 1: Functionalize Chloro Group First cluster_path2 Pathway 2: Functionalize Alkyne First Start { 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine} P1_Step1 Suzuki Coupling (+ R¹-B(OH)₂) Start->P1_Step1 P2_Step1 TMS Deprotection (e.g., TBAF) Start->P2_Step1 P1_Int Intermediate A (Alkyne Protected) P1_Step1->P1_Int P1_Step2 TMS Deprotection (e.g., TBAF) P1_Int->P1_Step2 P1_Int2 Intermediate B (Terminal Alkyne) P1_Step2->P1_Int2 P1_Step3 Click Chemistry (+ R²-N₃) P1_Int2->P1_Step3 Final_P1 Final Product 1 (R¹, R² Substituted) P1_Step3->Final_P1 P2_Int Intermediate C (Terminal Alkyne) P2_Step1->P2_Int P2_Step2 Sonogashira Coupling (+ R³-X) P2_Int->P2_Step2 Final_P2 Final Product 2 (R³ Substituted) P2_Step2->Final_P2

Caption: Orthogonal synthetic pathways using the title compound as a scaffold.

Safety and Handling Protocols

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound was not available in the search, data from structurally similar chlorinated and silylated pyridines provide a strong basis for hazard assessment.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

  • Skin Irritation (Category 2): Causes skin irritation.[9][10]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[9][10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][10]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure a safety shower and eye wash station are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[9]

  • Spill Response: In case of a spill, avoid generating dust. Use dry clean-up procedures and place waste in a suitable, labeled container for disposal.[8]

References

  • EvitaChem. 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
  • Spectrum Chemical. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, 1 gram.
  • ChemicalBook. 2-Chloro-5-trimethylsilanylethynyl-pyridine manufacturers and suppliers.
  • Sigma-Aldrich. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.
  • LookChem. This compound.
  • Smolecule. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.
  • PubChem. This compound | C10H12ClNSi | CID 10632225.
  • TCI Chemicals. SAFETY DATA SHEET - 2-[(Trimethylsilyl)ethynyl]pyridine.
  • Apollo Scientific. SAFETY DATA SHEET - 2-Chloro-5-(trichloromethyl)pyridine.
  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
  • Merck Millipore. SAFETY DATA SHEET.
  • ACS Chemical Reviews. Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.

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Navigating the Synthetic Potential of 2-Chloro-5-trimethylsilanylethynyl-pyridine: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-5-trimethylsilanylethynyl-pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its synthesis, reactivity, and outline key potential research areas, complete with detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for novel applications.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

Pyridine derivatives are foundational scaffolds in a vast array of FDA-approved drugs and biologically active compounds, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The subject of this guide, this compound, presents a particularly compelling trifecta of reactive sites: a nucleophilic substitution-susceptible chloro group at the 2-position, a versatile carbon-carbon bond-forming ethynyl group at the 5-position, and a protective, yet reactive, trimethylsilyl (TMS) group. This strategic arrangement of functional groups allows for a programmed, sequential, and highly controlled approach to the synthesis of complex molecular architectures.

The pyridine core itself is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects.[2][3] The chloro- and ethynyl-moieties on this scaffold open avenues for diversification, enabling the exploration of extensive chemical space in drug discovery programs.[4][5]

Physicochemical Properties and Synthesis

This compound is typically a solid with a melting point of approximately 58-59°C.[6][7] Its molecular structure and key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C10H12ClNSi
Molecular Weight 209.75 g/mol
CAS Number 263012-81-3
Appearance Solid
Melting Point 58-59 °C

Synthesis: The most common and efficient route to this compound is through a Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8][9]

A typical synthesis would involve the coupling of 2-chloro-5-iodopyridine with trimethylsilylacetylene. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective reaction at the 5-position.[8]

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-5-iodopyridine

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a degassed solution of 2-chloro-5-iodopyridine in a mixture of THF and triethylamine, add the palladium catalyst and copper(I) iodide.

  • Degas the resulting mixture for an additional 5 minutes.

  • Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. This allows for a modular approach to molecular design, where each site can be addressed under specific reaction conditions.

The 2-Chloro Position: A Gateway for Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[10] The electron-withdrawing nature of the pyridine nitrogen atom activates this position towards attack by nucleophiles.[1][11] This reaction is a powerful tool for introducing a wide variety of functional groups, including amines, alcohols, and thiols.[12][13]

The Trimethylsilylethynyl Group: A Versatile Handle for Further Elaboration

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.[14][15] This is crucial as the acidic proton of an unprotected alkyne can interfere with many organometallic reactions.[16] The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a variety of transformations, most notably another Sonogashira coupling to introduce further molecular complexity.[17][18][19]

The Pyridine Nitrogen: A Site for N-Oxidation and Quaternization

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, which can alter the electronic properties of the ring and provide a handle for further functionalization.[12]

Potential Research Areas: A Roadmap for Innovation

The unique structural features of this compound make it a valuable starting material for several cutting-edge research areas.

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The pyridine scaffold is a cornerstone of modern medicinal chemistry.[2] this compound provides a versatile platform for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents. The ability to sequentially functionalize the 2- and 5-positions allows for the systematic exploration of structure-activity relationships (SAR).

Proposed Research Workflow:

Caption: Drug discovery workflow using the target molecule.

Experimental Protocol: Synthesis of a 2-Amino-5-alkynyl-pyridine Derivative

This protocol details a two-step sequence to a diversely substituted pyridine.

Step 1: Desilylation

  • Dissolve this compound in methanol.

  • Add a catalytic amount of potassium carbonate and stir the mixture at room temperature for 2 hours.[19]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Take the residue up in an organic solvent and wash with water.

  • Dry the organic layer and concentrate to yield 2-chloro-5-ethynylpyridine.

Step 2: Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve 2-chloro-5-ethynylpyridine and a desired primary or secondary amine in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture at elevated temperatures (e.g., 150-200 °C) in a flow reactor or under microwave irradiation to accelerate the reaction.[13]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Materials Science: Building Blocks for Organic Electronics

The rigid, planar structure of the pyridine ring, combined with the extended π-system of the ethynyl group, makes this molecule an attractive building block for organic electronic materials. By polymerizing or derivatizing this core, novel materials with tailored optical and electronic properties can be developed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Proposed Research Workflow:

G A This compound B Polymerization via Cross-Coupling A->B C Synthesis of Small Molecule Chromophores A->C D Conjugated Polymers B->D E Organic Dyes/Sensitizers C->E F Device Fabrication & Characterization D->F E->F G OLEDs, OPVs, OFETs F->G

Caption: Materials development workflow.

Complex Molecule Synthesis: A Versatile Intermediate

The orthogonal reactivity of the chloro and TMS-ethynyl groups makes this compound a valuable intermediate in the total synthesis of complex natural products and other intricate molecular targets. The pyridine ring can be a key structural element, and the functional handles allow for its seamless integration into a larger synthetic strategy.

Conclusion

This compound is a molecule of significant synthetic potential. Its well-defined and predictable reactivity, coupled with the strategic placement of its functional groups, provides chemists with a powerful tool for the construction of novel and complex molecules. The research areas outlined in this guide represent just a starting point for the innovative applications of this versatile building block. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such strategically designed chemical scaffolds will only increase.

References

  • EvitaChem. 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
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  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
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Introduction: A Multifunctional Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine: Synthesis, Reactivity, and Applications

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials science.[1][2] Its strategic combination of three distinct reactive centers—a pyridine ring, a chloro substituent, and a protected ethynyl group—provides a versatile platform for the construction of complex molecular architectures.

The inherent value of this molecule lies in the orthogonal reactivity of its functional groups:

  • Pyridine Core: A ubiquitous scaffold in pharmaceuticals, the nitrogen-containing aromatic ring often plays a crucial role in molecular recognition and binding to biological targets.[3][4]

  • 2-Chloro Group: This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and nucleophilic aromatic substitution, serving as a versatile handle for introducing molecular diversity.[5][6]

  • 5-((Trimethylsilyl)ethynyl) Group: The trimethylsilyl (TMS) moiety serves as a robust protecting group for the terminal alkyne. This protection prevents unwanted side reactions and offers significant handling advantages over gaseous acetylene.[7] The TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations.[7][8]

This guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key properties of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is provided below.

PropertyValue
CAS Number 263012-81-3
Molecular Formula C₁₀H₁₂ClNSi
Molecular Weight 211.75 g/mol
Melting Point 58-59 °C
Appearance Solid
SMILES ClC1=NC=C(C=C1)C#C(C)C
InChI Key CGJKMVMYUJVZRQ-UHFFFAOYSA-N

(Data sourced from PubChem and commercial supplier information)[1][2]

Synthesis: The Sonogashira Cross-Coupling Approach

The most direct and widely employed method for synthesizing 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] The typical precursors are a 2-chloro-5-halopyridine (where the halo is preferably iodine or bromine for higher reactivity) and trimethylsilylacetylene (TMSA).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions A 2-Chloro-5-iodopyridine Reaction Sonogashira Coupling A->Reaction B Trimethylsilylacetylene (TMSA) B->Reaction Pd_cat Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Pd_cat->Reaction Pd Catalyst Cu_cat Copper(I) Iodide (CuI) Cu_cat->Reaction Co-catalyst Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Reaction Product 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine Reaction->Product

Caption: Sonogashira coupling for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from 2-chloro-5-iodopyridine and trimethylsilylacetylene.

Materials:

  • 2-chloro-5-iodopyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (Argon), add 2-chloro-5-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine. Stir the mixture to dissolve the solids.

  • Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Causality Behind Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.

  • Copper(I) Co-catalyst: Copper(I) facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the overall catalytic cycle.[9]

  • Amine Base: Triethylamine acts as both a base to neutralize the HI generated during the reaction and as a solvent. Its role is crucial to drive the reaction forward.

  • Excess Alkyne: A slight excess of trimethylsilylacetylene ensures the complete consumption of the more expensive aryl iodide starting material.

Chemical Reactivity and Key Transformations

The true synthetic utility of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is demonstrated by the selective transformations of its functional groups.

Key Reactions Diagram

Reactivity_Diagram cluster_desilylation Desilylation cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling Start 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine P1 2-Chloro-5-ethynylpyridine Start->P1 TBAF or K₂CO₃ P2 Disubstituted Pyridine Start->P2 R'-C≡CH, Pd/Cu cat. P3 5-TMS-ethynyl-2-aryl-pyridine Start->P3 Ar-B(OH)₂, Pd cat., Base

Caption: Key chemical transformations of the title compound.

Desilylation (Deprotection)

The removal of the TMS group is a fundamental step to unmask the terminal alkyne, 2-chloro-5-ethynylpyridine, which is a valuable building block itself.[7][11] This transformation is typically achieved with high efficiency using fluoride reagents or a simple base.

Protocol: Fluoride-Mediated Desilylation

  • Dissolve 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 2-chloro-5-ethynylpyridine.

Rationale: The high affinity of the fluoride ion for silicon forms a strong Si-F bond, driving the cleavage of the C-Si bond.[12]

Sonogashira Coupling at the Chloro Position

While less reactive than a bromo or iodo group, the chloro substituent can participate in a second Sonogashira coupling, allowing for the synthesis of unsymmetrical diarylacetylenes or other complex frameworks.[8][13] This reaction often requires more forcing conditions or specialized catalyst systems.

Protocol: Sonogashira Coupling of the Chloro Group

  • In a pressure vessel, combine 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the desired terminal alkyne (1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf)), a copper(I) source (e.g., CuI), and a base (e.g., Cs₂CO₃) in a solvent like DMF or Dioxane.

  • Seal the vessel and heat the reaction to 80-120 °C for 12-24 hours.

  • After cooling, work up the reaction as described in the synthesis protocol. Purification is typically achieved via column chromatography.

Rationale: The electron-deficient nature of the pyridine ring can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, though it requires higher thermal energy compared to C-Br or C-I bonds.

Suzuki Cross-Coupling

The chloro group is also a competent partner in Suzuki cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl boronic acid. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.

Protocol: Suzuki Cross-Coupling

  • To a flask, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a solvent system, typically a mixture like Dioxane/Water (4:1).

  • Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • After cooling, dilute with water and extract with an organic solvent.

  • Purify the product via standard chromatographic techniques.

Applications in Research and Development

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is primarily used as an intermediate in the synthesis of high-value compounds, particularly in drug discovery. Its trifunctional nature allows for sequential, site-selective modifications to build complex lead compounds. Pyridine-containing molecules are prevalent in FDA-approved drugs, especially in oncology and neuroscience.[3]

Target Molecule ClassSynthetic Utility of IntermediateTherapeutic Area
Kinase Inhibitors The pyridine core acts as a hinge-binding motif, while the ethynyl linker provides a rigid scaffold to orient other pharmacophoric groups.Oncology
GPCR Modulators Used to construct complex ligands where the substituted pyridine interacts with specific receptor subpockets.CNS Disorders, Metabolic Diseases
Antiviral Agents Serves as a key fragment for building molecules that inhibit viral replication enzymes.Infectious Diseases
Organic Electronics The rigid, conjugated structure formed after coupling reactions is valuable for creating novel organic semiconductors and fluorescent materials.[5]Materials Science

Conclusion

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine stands as a testament to the power of strategic molecular design. It is not merely a chemical reagent but a versatile synthetic platform that empowers chemists to navigate complex synthetic challenges with elegance and efficiency. The ability to perform selective and sequential cross-coupling and deprotection reactions makes it an invaluable asset in the rapid generation of diverse chemical libraries for drug discovery and the creation of novel functional materials. Understanding the causality behind the protocols for its synthesis and transformation is key to unlocking its full potential in the laboratory.

References

  • The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity.
  • 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
  • Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. J. Org. Chem., 2002, 67, 6841-6844.
  • Some Aspects of the Chemistry of Alkynylsilanes.
  • Cross-Coupling of Alkynylsilanes.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
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  • 2-Chloro-5-trimethylsilanylethynyl-pyridine.
  • This compound.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles.
  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit Rev Anal Chem., 2024, 54(3), 599-616.

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Methodological & Application

Synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Chloro-5-(trimethylsilylethynyl)pyridine Derivatives: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, 2-chloro-5-(trimethylsilylethynyl)pyridine serves as a pivotal building block. Its unique trifunctional nature—a pyridine core common in bioactive molecules, a reactive chlorine atom for nucleophilic substitution, and a versatile trimethylsilyl (TMS)-protected alkyne for cross-coupling reactions—makes it an invaluable intermediate in the synthesis of complex molecular architectures. Pyridine-containing scaffolds are a cornerstone of modern pharmaceuticals, with a significant number of FDA-approved drugs featuring this heterocycle, particularly in oncology and central nervous system therapeutics.[1]

This document provides a detailed guide to the synthesis of this key intermediate, focusing on the widely adopted Sonogashira cross-coupling reaction. We will delve into the mechanistic principles behind the methodology, offer a detailed, field-tested experimental protocol, and provide insights into troubleshooting and further applications.

The Strategic Approach: Sonogashira Cross-Coupling

The formation of the C(sp)-C(sp²) bond between the pyridine ring and the alkyne is most efficiently achieved through the Sonogashira cross-coupling reaction. This powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] The choice of starting materials is critical. While 2,5-dichloropyridine can be used, selective coupling at the 5-position is challenging. A more reliable strategy employs a 2-chloro-5-halopyridine where the halogen at the 5-position is more reactive in the palladium catalytic cycle (I > Br >> Cl). Therefore, 2-chloro-5-iodopyridine or 2-chloro-5-bromopyridine are the preferred substrates.

The trimethylsilyl (TMS) group on the acetylene is not merely incidental; it is a strategic choice. It serves as a protecting group for the terminal alkyne's acidic proton, preventing the undesirable side reaction of alkyne homocoupling (Glaser coupling) which can be promoted by the copper co-catalyst.[4] This protection ensures a cleaner reaction profile and higher yields of the desired product.

Mechanistic Insights: The Palladium/Copper Catalytic Cycle

Understanding the "why" behind the protocol is crucial for successful synthesis and troubleshooting. The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: one involving palladium and the other copper.

  • Palladium Cycle (Primary Catalyst):

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-5-halopyridine, forming a Pd(II) complex.

    • Transmetalation: The copper(I) acetylide (formed in the copper cycle) transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The desired product, 2-chloro-5-(trimethylsilylethynyl)pyridine, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle (Co-Catalyst):

    • π-Complex Formation: The Cu(I) salt coordinates with the trimethylsilylacetylene.

    • Deprotonation: A base, typically an amine like triethylamine (which often doubles as the solvent), deprotonates the alkyne to form a copper(I) acetylide intermediate. This intermediate is key for the transmetalation step.

The entire process is a self-validating system where the regeneration of the Pd(0) catalyst allows for high turnover and efficiency.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition Coupled_complex Ar-Pd(II)L₂(C≡CR) Pd_complex->Coupled_complex Transmetalation Cu_alkyne Cu(I)-C≡CR Coupled_complex->Pd0 Reductive Elimination Product Product Coupled_complex->Product CuX Cu(I)X CuX->Cu_alkyne Deprotonation (Base) Cu_alkyne->CuX To Pd Cycle BaseH Et₃N·HX ArX 2-Chloro-5-Iodo/Bromo-Pyridine ArX->Pd_complex Alkyne TMS-Acetylene Alkyne->Cu_alkyne Workflow start Start: Assemble Glassware setup Setup Under Inert Atmosphere (3x Vacuum/Argon Cycles) start->setup add_solids Add 2-Chloro-5-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI setup->add_solids add_liquids Add Triethylamine and Trimethylsilylacetylene via Syringe add_solids->add_liquids react Stir at Room Temperature (Monitor by TLC) add_liquids->react filter Filter Through Celite to Remove Catalysts react->filter concentrate Concentrate Filtrate via Rotary Evaporation filter->concentrate workup Aqueous Workup: Add EtOAc, Wash with Brine concentrate->workup dry Dry Organic Layer with Na₂SO₄ workup->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end End: Characterize Pure Product purify->end

Sources

Application Notes & Protocols: 2-Chloro-5-trimethylsilanylethynyl-pyridine in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility in Synthesis

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly versatile bifunctional building block in modern organic synthesis. Its structure is strategically designed for sequential, regioselective cross-coupling reactions. The chloro-substituent on the pyridine ring provides a reactive handle for palladium-catalyzed reactions, while the trimethylsilyl (TMS) protected ethynyl group offers a stable yet readily cleavable functionality. This arrangement allows for the controlled introduction of molecular complexity, making it an invaluable reagent in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1]

The Sonogashira cross-coupling reaction, a cornerstone of C-C bond formation, is the primary application for this reagent.[2][3] This reaction facilitates the coupling of sp²-hybridized carbons (from aryl or vinyl halides) with sp-hybridized carbons (from terminal alkynes).[2][3] The use of a TMS-protected alkyne, such as in 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine, is a key tactical decision. The bulky TMS group prevents the terminal alkyne from undergoing undesired side reactions, such as Glaser homocoupling, ensuring that the coupling proceeds cleanly at the desired position.[2][4] Following the Sonogashira reaction, the TMS group can be selectively removed under mild conditions to reveal a terminal alkyne, which is then available for further transformations.[5][6][7] This two-stage approach—coupling followed by deprotection—provides chemists with precise control over the synthetic sequence.[8]

Core Concepts: The Sonogashira Reaction Mechanism

A thorough understanding of the Sonogashira reaction mechanism is critical for troubleshooting and optimization. The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.[2][9] The process involves two interconnected catalytic cycles.

  • The Palladium Cycle : This cycle is responsible for activating the aryl halide and forming the new C-C bond.

    • Oxidative Addition : A low-valent Palladium(0) species, typically generated in situ, reacts with the 2-chloropyridine derivative, inserting itself into the carbon-chlorine bond to form a Pd(II) complex.

    • Transmetalation : A copper acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex.

    • Reductive Elimination : The Pd(II) complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst.[10]

  • The Copper Cycle : This cycle activates the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne partner.

    • Deprotonation : A base, usually an amine like triethylamine or diisopropylamine, deprotonates the alkyne, forming a reactive copper acetylide intermediate.[10] This species is then ready for the transmetalation step with the palladium complex.

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, it can also promote the undesirable homocoupling of alkynes (Glaser coupling).[2] Consequently, copper-free Sonogashira protocols have been developed, which are particularly useful in syntheses where dimerization is a significant concern.[11]

Sonogashira_Mechanism Fig. 1: Simplified Catalytic Cycles of the Sonogashira Reaction pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex Ar-Pd(II)L₂-C≡CR' transmetal->pd_alkyne_complex reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 product Ar-C≡CR' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add cu_catalyst Cu(I)X cu_alkyne_complex Cu(I)-C≡CR' cu_catalyst->cu_alkyne_complex Deprotonation base_h Base-H⁺ cu_catalyst->base_h alkyne H-C≡CR' alkyne->cu_catalyst cu_alkyne_complex->transmetal base Base base->cu_catalyst

Fig. 1: Simplified Catalytic Cycles of the Sonogashira Reaction

Experimental Protocols

The following protocols are generalized methodologies. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Sonogashira Coupling of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

This protocol describes a typical copper-co-catalyzed Sonogashira reaction. The coupling of less reactive chloro-pyridines often requires more active catalyst systems and potentially higher temperatures compared to their bromo or iodo counterparts.[3][12]

Materials:

  • 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

  • Aryl or Vinyl Halide (Ar-X, where X = I, Br)

  • Palladium Catalyst: e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Base: Anhydrous and degassed Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere : To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 - 0.05 eq) and CuI (0.04 - 0.10 eq).

  • Reagent Addition : Add the 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.2 eq) and the aryl/vinyl halide (1.0 eq).

  • Solvent and Base : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq).

  • Reaction : Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction : Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start: Dry Schlenk Flask inert Establish Inert Atmosphere (Ar/N₂) start->inert add_solids Add Pd/Cu Catalysts, 2-Chloro-5-(TMS-ethynyl)pyridine, and Aryl Halide inert->add_solids add_liquids Add Anhydrous Solvent & Base add_solids->add_liquids react Stir at RT or Heat (Monitor by TLC/LC-MS) add_liquids->react workup Cool, Dilute, & Filter through Celite react->workup extract Aqueous Wash (NH₄Cl, Brine) workup->extract purify Dry, Concentrate, & Purify by Chromatography extract->purify product Final Coupled Product purify->product

Fig. 2: General Experimental Workflow for Sonogashira Coupling
Protocol 2: Trimethylsilyl (TMS) Group Deprotection

This step unmasks the terminal alkyne for subsequent reactions. Mild basic or fluoride-based conditions are typically employed.[5][7][13]

Materials:

  • TMS-protected coupled product

  • Potassium Carbonate (K₂CO₃) or Tetrabutylammonium Fluoride (TBAF)

  • Solvent: Methanol (for K₂CO₃) or THF (for TBAF)

Procedure (using K₂CO₃):

  • Dissolution : Dissolve the TMS-protected compound (1.0 eq) in methanol.

  • Base Addition : Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.[5]

  • Reaction : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization : Carefully neutralize the mixture with 1M HCl or saturated aqueous NH₄Cl.

  • Solvent Removal : Remove the methanol under reduced pressure.

  • Extraction : Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne. Further purification may not be necessary, but can be performed by chromatography if needed.

Data Presentation & Optimization

Successful Sonogashira coupling depends on the careful selection of several parameters. The following table summarizes key variables and provides insights for optimization.

ParameterCommon ChoicesRationale & Optimization Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃The choice of ligand is crucial. For less reactive aryl chlorides, ligands that are more electron-rich and bulky can improve catalytic activity.[14] Catalyst loading is typically 1-5 mol %.
Copper Co-catalyst CuITypically used at 2-10 mol %. In copper-free versions, an excess of amine base is often used to facilitate the reaction.[2][11]
Base TEA, DIPEA, Piperidine, Cs₂CO₃The base neutralizes the HX produced and aids in the formation of the copper acetylide. Amine bases often act as both base and solvent.[3]
Solvent THF, DMF, Toluene, AcetonitrileMust be anhydrous and degassed to prevent catalyst deactivation and side reactions. The choice depends on substrate solubility and the required reaction temperature.
Temperature Room Temp. to 100 °CAryl iodides and bromides often react at or slightly above room temperature. Aryl chlorides typically require higher temperatures (60-100 °C) to achieve reasonable reaction rates.[12][15]
TMS Deprotection K₂CO₃/MeOH, TBAF/THF, CsF/MeOHK₂CO₃ is mild, inexpensive, and effective.[5] TBAF is a stronger deprotecting agent but can be less selective if other silyl ethers are present.[16]

Conclusion

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a powerful and strategically important reagent for the synthesis of complex substituted pyridines via the Sonogashira coupling reaction. The TMS protecting group provides a crucial tactical advantage, allowing for clean coupling followed by selective deprotection to reveal a terminal alkyne. By understanding the underlying reaction mechanism and carefully selecting catalysts, bases, and reaction conditions, researchers can effectively utilize this building block to construct a diverse range of valuable molecules for applications in drug discovery and materials science.

References

  • Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate.

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.

  • Banu, S., & Shaikh, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages.

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Alonso, D. A., & Nájera, C. (2010). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.

  • Li, Z. (2014). Sonogashira coupling in natural product synthesis. ResearchGate.

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. Pearson+.

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library.

  • Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

  • Guchhait, S. K., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Elsevier.

  • Taylor, R. J. K. (2011). Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health.

  • Ferlin, F., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health.

  • Pearson Education. (n.d.). The trimethylsilyl (TMS) group, used as a protecting group for al... Pearson+.

  • Václavík, J., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

  • Novák, Z., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Desilylations. Organic Chemistry Portal.

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles. BenchChem.

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. BenchChem.

  • BenchChem. (n.d.). Synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine. BenchChem.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in Synthesis

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic deployment of highly functionalized building blocks is paramount. 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine stands out as a versatile heterocyclic scaffold, engineered with three distinct points of reactivity. The chloro substituent at the 2-position serves as a canonical handle for a multitude of palladium-catalyzed cross-coupling reactions. The trimethylsilyl (TMS)-protected alkyne at the 5-position offers a stable yet readily accessible terminal alkyne for Sonogashira-type couplings or can be deprotected to participate in other transformations. Finally, the pyridine nitrogen itself can influence the electronic properties of the molecule and its coordination to the palladium catalyst, a factor that requires careful consideration during methods development.

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine. We will delve into the mechanistic rationale behind key reaction classes, offering a robust framework for researchers, scientists, and drug development professionals to leverage this valuable synthetic intermediate.

Core Concepts in Palladium Catalysis with 2-Chloropyridines

The reactivity of 2-chloropyridines in palladium-catalyzed cross-coupling reactions is a subject of extensive study. The electron-deficient nature of the pyridine ring, further accentuated by the chloro substituent, renders the C-Cl bond susceptible to oxidative addition by a Pd(0) species, the crucial first step in most cross-coupling catalytic cycles.[1] However, the pyridine nitrogen can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[2] The choice of an appropriate ligand, typically a bulky and electron-rich phosphine, is therefore critical to modulate the catalyst's reactivity and stability, preventing undesirable coordination while promoting the desired catalytic turnover.[3]

I. Sonogashira Coupling: Synthesis and Derivatization of Ethynylpyridines

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] It typically employs a palladium catalyst and a copper(I) co-catalyst. In the context of our target molecule, this reaction is not only relevant for its synthesis but also for its subsequent functionalization at the chloro position.

Mechanistic Rationale

The generally accepted mechanism involves two interconnected catalytic cycles.[2] The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Protocol 1: Synthesis of 2-Aryl-5-((trimethylsilyl)ethynyl)pyridines via Sonogashira Coupling

This protocol details the coupling of a terminal alkyne with 2-chloro-5-((trimethylsilyl)ethynyl)pyridine. This reaction functionalizes the 2-position of the pyridine ring, leaving the TMS-protected alkyne intact for subsequent transformations.

Table 1: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterRecommendedRationale
Substrates 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), Terminal Alkyne (1.2 equiv)A slight excess of the alkyne can drive the reaction to completion.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A robust and commercially available catalyst for Sonogashira reactions.
Copper(I) Co-catalyst CuI (3-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (≥ 2.0 equiv)Acts as both a base and a solvent, neutralizing the HX byproduct.
Ligand Triphenylphosphine (PPh₃) (4-10 mol%)Often used in conjunction with PdCl₂(PPh₃)₂, stabilizes the Pd catalyst.
Solvent Anhydrous THF or DMFEnsures solubility of reagents and facilitates the reaction.
Temperature Room Temperature to 60 °CMild conditions are typically sufficient.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Add anhydrous and degassed solvent (e.g., THF, 10 mL/mmol of substrate) followed by the base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Low Yield: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The quality of the base and solvent is crucial. Consider using a different palladium source or a more specialized ligand if standard conditions fail.[4]

  • Homocoupling of Alkyne (Glaser Coupling): This side reaction can occur in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are critical. Copper-free Sonogashira protocols can also be employed to mitigate this issue.[5]

II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds through the reaction of an organoboron reagent with an organic halide.[6] For 2-chloro-5-((trimethylsilyl)ethynyl)pyridine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the 2-chloropyridine.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdCl->ArPdAr Ar'B(OH)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product_out 2-Aryl-5-(TMS-ethynyl)pyridine ArCl_in 2-Chloro-5-(TMS-ethynyl)pyridine ArBOH2_in Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 2-Aryl-5-((trimethylsilyl)ethynyl)pyridines via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of various aryl- and heteroarylboronic acids with 2-chloro-5-((trimethylsilyl)ethynyl)pyridine.

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterRecommendedRationale
Substrates 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), Boronic Acid (1.2-1.5 equiv)An excess of the boronic acid can compensate for potential homocoupling or protodeboronation.
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common and effective palladium sources.
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are crucial for the coupling of chloropyridines.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases are effective in promoting transmetalation.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)The presence of water is often beneficial for the transmetalation step.
Temperature 80-110 °CElevated temperatures are typically required for the coupling of aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from oxidation.

Step-by-Step Methodology:

  • In a Schlenk tube, combine the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., 1,4-dioxane) and stir for a few minutes to allow for catalyst pre-formation.

  • To this solution, add 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the appropriate amount of degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Self-Validation and Troubleshooting:

  • Protodeboronation of Boronic Acid: This can be a significant side reaction, especially with electron-deficient boronic acids. Using boronate esters (e.g., pinacol esters) can enhance stability.[2]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center. The use of bulky, electron-rich ligands like SPhos or XPhos is designed to prevent this.[3]

  • Low Conversion: Ensure all reagents are of high purity and the reaction is conducted under strictly inert conditions. A screen of different ligands, bases, and solvents may be necessary for challenging substrates.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines.

Note: As with the Suzuki-Miyaura coupling, specific literature examples for the Buchwald-Hartwig amination of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine are scarce. The following protocol is adapted from established methods for the amination of 2-chloropyridines.[3]

Mechanistic Rationale

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[2]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Pd Precatalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert add_reagents Add Substrate, Amine, and Solvent inert->add_reagents heating Heat to Reaction Temperature add_reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: Synthesis of 2-Amino-5-((trimethylsilyl)ethynyl)pyridines via Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine with primary and secondary amines.

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterRecommendedRationale
Substrates 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), Amine (1.2 equiv)A slight excess of the amine is typically used.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective palladium sources.
Ligand XPhos, RuPhos, or BrettPhos (2-4 mol%)Bulky phosphine ligands are essential for efficient C-N bond formation with aryl chlorides.
Base NaOtBu or LiHMDS (1.4 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are generally used.
Temperature 80-110 °CElevated temperatures are typically necessary.
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability and activity.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution to the flask containing the substrate and base via cannula.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Self-Validation and Troubleshooting:

  • Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can compete with the desired amination. The choice of ligand is crucial to minimize this pathway.

  • Reaction with TMS Group: The strong basic conditions could potentially lead to the cleavage of the TMS group. If this is observed, a milder base or lower reaction temperature should be explored.

  • Poorly Soluble Amines: For amine salts (e.g., hydrochlorides), an additional equivalent of base is required to generate the free amine in situ.

Conclusion

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. The protocols and insights provided in this guide offer a comprehensive starting point for researchers to effectively utilize this reagent in a variety of palladium-catalyzed cross-coupling reactions. While the Sonogashira coupling is well-precedented for the synthesis of related structures, the Suzuki-Miyaura and Buchwald-Hartwig aminations, though lacking specific literature for this exact substrate, can be reliably performed by adapting established methods for other 2-chloropyridines. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity, unlocking the full synthetic potential of this powerful intermediate.

References

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grasa, G. A., & Nolan, S. P. (2001).
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2021). PMC.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). University of Groningen.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). University of Michigan.
  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). Amazon S3.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). PMC.
  • US7425657B1 - Palladium catalyzed hydrogenation of bio-oils and organic compounds - Google Patents. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton.
  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC.
  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). OUCI.
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2004).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.
  • Suzuki, A. (1994). Pure & Appl. Chem., 66(2), 213-222.
  • Stille, J. K. (1986). Angew. Chem. Int. Ed. Engl., 25(6), 508-524.

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Application Notes and Protocols for 2-Chloro-5-trimethylsilanylethynyl-pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation Organic Electronics

2-Chloro-5-trimethylsilanylethynyl-pyridine is a halogenated pyridine derivative featuring a protected ethynyl group. This molecular scaffold is of significant interest to researchers in organic electronics and materials science. The electron-deficient nature of the pyridine ring suggests its potential as an n-type or electron-transporting material, a crucial component in various organic electronic devices.[1][2] The chloro- and trimethylsilyl (TMS)-ethynyl functionalities offer versatile handles for further synthetic modifications, such as cross-coupling reactions and desilylation to introduce a terminal alkyne.[3]

The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing undesired side reactions like homocoupling (Glaser coupling) during cross-coupling reactions.[4] This protecting group can be selectively removed under mild conditions to liberate the terminal alkyne, which can then be used in subsequent reactions, such as "click" chemistry or further Sonogashira couplings to build more complex conjugated systems.[3][5] The chloro-substituent can also be a site for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and physical properties.[6]

These structural features make this compound a promising building block for the synthesis of novel organic semiconductors for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transporting material (ETM) or as a core for building larger, more complex emissive molecules.[1]

  • Organic Photovoltaics (OPVs): As a component in acceptor materials or as a building block for non-fullerene acceptors.

  • Organic Field-Effect Transistors (OFETs): As an n-type semiconductor in OFETs.

This document provides detailed protocols for the synthesis and purification of this compound and offers representative, albeit hypothetical, application protocols for its use in the fabrication of organic electronic devices. These protocols are based on established methodologies for similar small molecule organic semiconductors and are intended to serve as a starting point for researchers.

PART 1: Synthesis and Purification of this compound

The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction.[4][7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (a dihalopyridine). The higher reactivity of iodine compared to chlorine in Sonogashira couplings allows for selective reaction at the iodo-position.[7]

Reaction Scheme:

Sonogashira Coupling cluster_0 Reactants cluster_1 Catalysts & Reagents cluster_2 Product 2-Chloro-5-iodopyridine 2-Chloro-5-iodopyridine Reaction + 2-Chloro-5-iodopyridine->Reaction TMS-acetylene Trimethylsilylacetylene TMS-acetylene->Reaction Catalyst Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide) Catalyst->Reaction Base_Solvent Triethylamine (Base & Solvent) Base_Solvent->Reaction Product This compound Reaction->Product

Caption: Sonogashira cross-coupling reaction for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials and Equipment:

  • 2-Chloro-5-iodopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere, add 2-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Base Addition: To the flask, add anhydrous triethylamine (20 mL) and anhydrous THF (30 mL) via cannula or syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up: Once the reaction is complete (typically after 3-6 hours, as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is typically a solid or a viscous oil and requires purification to be suitable for use in electronic devices.

Materials and Equipment:

  • Crude this compound

  • Silica gel for column chromatography

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Glass column for chromatography

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

PropertyValue (Predicted/Typical)
Molecular FormulaC₁₀H₁₂ClNSi
Molecular Weight210.75 g/mol
AppearanceOff-white to yellow solid
SolubilitySoluble in common organic solvents (THF, CH₂Cl₂, Chloroform)

PART 2: Hypothetical Application Protocols in Organic Electronics

Disclaimer: The following protocols are representative procedures for the fabrication and characterization of organic electronic devices using small molecule organic semiconductors. The performance of this compound in these applications has not been reported in the literature. These protocols are intended to serve as a starting point for research and development.

Application 1: Organic Light-Emitting Diode (OLED) - Electron Transport Layer

The electron-deficient nature of the pyridine ring suggests that this compound could function as an electron-transporting material (ETM) in an OLED.

Device Architecture:

OLED_Architecture cluster_0 Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (this compound) EIL->ETL EML Emissive Layer (e.g., Alq₃) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL HIL Hole Injection Layer (e.g., PEDOT:PSS) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode OPV_Architecture cluster_0 Device Stack Cathode Cathode (e.g., Al) Active_Layer Active Layer (BHJ) (Donor:Acceptor Blend) Cathode->Active_Layer HTL Hole Transport Layer (e.g., PEDOT:PSS) Active_Layer->HTL Anode Anode (e.g., ITO) HTL->Anode

Caption: A representative bulk heterojunction OPV device architecture.

Fabrication Protocol (Solution Processing):

  • Substrate Preparation: Clean and treat a pre-patterned ITO-coated glass substrate as described for the OLED fabrication.

  • Hole Transport Layer (HTL): Spin-coat a layer of PEDOT:PSS and anneal.

  • Active Layer Preparation: Prepare a blend solution of a suitable donor polymer (e.g., P3HT) and the acceptor material (hypothetically derived from this compound) in a common organic solvent like chlorobenzene.

  • Active Layer Deposition: Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox. Anneal the film at an optimized temperature to improve morphology.

  • Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber and deposit a layer of Aluminum (Al).

  • Encapsulation: Encapsulate the device.

Characterization:

  • Current Density-Voltage (J-V) Characteristics: Measure under simulated AM 1.5G solar illumination (100 mW/cm²).

  • Power Conversion Efficiency (PCE): Calculated from the J-V curve. Key parameters include open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • External Quantum Efficiency (EQE): Measure using a dedicated EQE setup.

Application 3: Organic Field-Effect Transistor (OFET) - n-Type Semiconductor

The potential electron-deficient nature of the molecule makes it a candidate for an n-type semiconductor in an OFET.

Device Architecture (Bottom-Gate, Top-Contact):

OFET_Architecture cluster_0 Device Stack Source_Drain Source / Drain Electrodes (e.g., Au) Semiconductor Organic Semiconductor (this compound) Source_Drain->Semiconductor Dielectric Dielectric Layer (e.g., SiO₂) Semiconductor->Dielectric Gate Gate Electrode (e.g., Doped Si) Dielectric->Gate

Caption: A representative bottom-gate, top-contact OFET architecture.

Fabrication Protocol:

  • Substrate: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively.

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by drying with nitrogen.

  • Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.

  • Semiconductor Deposition: Deposit a thin film (30-50 nm) of this compound onto the substrate. This can be done by either:

    • Thermal Evaporation: In a high-vacuum chamber.

    • Solution Shearing or Spin-Coating: From a solution in a suitable organic solvent.

  • Source/Drain Electrode Deposition: Use a shadow mask to define the source and drain electrodes and deposit a metal, such as gold (Au), by thermal evaporation.

  • Annealing: Anneal the completed device at an optimized temperature in a nitrogen-filled glovebox to improve crystallinity and device performance.

Characterization:

  • Transfer and Output Characteristics: Measure using a semiconductor parameter analyzer in a nitrogen-filled probe station.

  • Charge Carrier Mobility (µ): Calculated from the transfer characteristics in the saturation regime.

  • On/Off Current Ratio: The ratio of the current in the "on" state to the "off" state.

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.

References

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized structure and HOMO/LUMO distribution of Py-Br. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • CSU Research Output. (n.d.). New organic polymer precursors: Synthesis and electronic structure of thienylpyridines and thienylethynylpyridines. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels of sixmembered aryl cycles.... Retrieved from [Link]

  • Orchid Chemical. (n.d.). 2-chloro-5-(2-(trimethylsilyl)ethynyl)pyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. Retrieved from [Link]

  • Nature. (2021). Evolution of the electronic structure in open-shell donor-acceptor organic semiconductors. Retrieved from [Link]

  • ChemRxiv. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Properties of Pyrenylpyridines. Retrieved from [Link]

  • Frederick National Lab for Cancer Research. (n.d.). Organic electronics : structural and electronic properties of OFETs. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. Retrieved from [Link]

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The Strategic Functionalization of Pyridines: A Guide to Utilizing 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its nitrogen atom introduces a key hydrogen bond acceptor site and modulates the electronic properties of the aromatic system, significantly influencing pharmacokinetic and pharmacodynamic profiles.[3] The ability to strategically functionalize the pyridine core allows medicinal chemists to fine-tune molecular properties such as solubility, metabolic stability, and target binding affinity, making it an indispensable tool in the development of novel therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders.[4][5]

This technical guide focuses on the utility of a versatile building block, 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine , for the efficient and regioselective synthesis of complex, polysubstituted pyridine derivatives. This reagent possesses three distinct points of reactivity: a chloro group at the 2-position, a protected ethynyl group at the 5-position, and the pyridine nitrogen itself. This unique arrangement enables a sequential and controlled functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions, offering a powerful platform for generating diverse molecular libraries for drug screening and lead optimization.

We will provide an in-depth exploration of the synthesis of this key reagent, followed by detailed protocols for its application in Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, field-proven insights, and troubleshooting strategies will be discussed to ensure scientific integrity and reproducibility.

Synthesis of the Key Reagent: 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

The synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is most effectively achieved via a Sonogashira cross-coupling reaction. The strategic starting material is a dihalopyridine, such as 2-chloro-5-iodopyridine or 2,5-dichloropyridine. The greater reactivity of the C-I or C-Br bond compared to the C-Cl bond allows for the selective introduction of the trimethylsilylacetylene group at the 5-position.

Causality of Reagent Selection:
  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl halide.[6]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt is crucial for the formation of a copper(I) acetylide intermediate from the trimethylsilylacetylene. This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[6]

  • Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves to neutralize the hydrogen halide (HX) generated during the reaction and to facilitate the formation of the copper acetylide.[7]

  • Trimethylsilyl (TMS) Group: The TMS group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and allowing for its later deprotection and further functionalization.[8]

Experimental Protocol: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine
  • Reaction Setup: To a dry Schlenk flask, under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-chloro-5-iodopyridine is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Sequential Functionalization Workflow

The strategic value of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine lies in its capacity for sequential, regioselective functionalization. The chloro and TMS-ethynyl groups can be addressed in a stepwise manner to build molecular complexity.

Sequential Functionalization Start 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine Step1_N Buchwald-Hartwig Amination (C2) Start->Step1_N Step1_C Suzuki Coupling (C2) Start->Step1_C TMS_Deprotection TMS Deprotection (C5-alkyne) Step1_N->TMS_Deprotection Step1_C->TMS_Deprotection Step2_Sonogashira Sonogashira Coupling (C5-alkyne) TMS_Deprotection->Step2_Sonogashira Product_A 2-Amino-5-ethynyl- substituted Pyridine Step2_Sonogashira->Product_A Product_B 2-Aryl-5-ethynyl- substituted Pyridine Step2_Sonogashira->Product_B

Caption: A generalized workflow for the sequential functionalization.

Application 1: Buchwald-Hartwig Amination at the C2-Position

The chloro group at the 2-position of the pyridine ring is susceptible to palladium-catalyzed C-N bond formation, known as the Buchwald-Hartwig amination.[9][10] This reaction is exceptionally valuable for introducing a wide variety of primary and secondary amines, which are common functionalities in pharmacologically active compounds.

Causality of Experimental Choices:
  • Palladium Pre-catalyst and Ligand: The choice of ligand is critical for activating the C-Cl bond, which is less reactive than C-Br or C-I bonds.[11] Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.[11]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq), the corresponding ligand (e.g., RuPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Catalyst SystemAmine TypeBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosPrimary AliphaticNaOtBuToluene10075-90
RuPhos Pd G3Secondary CyclicNaOtBuDioxane9080-95
Pd(OAc)₂ / SPhosPrimary ArylK₂CO₃t-Amyl alcohol11070-85

Application 2: Suzuki-Miyaura Coupling at the C2-Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C2-chloro position with a variety of aryl or heteroaryl boronic acids or their esters.[12] This allows for the introduction of diverse aromatic systems, a common strategy for exploring structure-activity relationships (SAR).

Causality of Experimental Choices:
  • Palladium Catalyst/Ligand: Similar to the Buchwald-Hartwig reaction, efficient coupling with a chloropyridine requires a highly active catalyst system. Palladium complexes with bulky phosphine ligands (e.g., Pd(PPh₃)₄, or systems generated in situ from Pd(OAc)₂ and ligands like SPhos or XPhos) are effective.[13]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[12] The choice of base can be critical and substrate-dependent.

  • Solvent System: Often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flask, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Degas the mixture by bubbling with argon for 15 minutes, then heat to 80-100 °C under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Catalyst SystemBoronic AcidBaseSolventTemperature (°C)Typical Yield (%)
Pd(dppf)Cl₂Phenylboronic acidK₂CO₃Dioxane/H₂O9080-95
Pd(PPh₃)₄3-Thienylboronic acidNa₂CO₃Toluene/EtOH/H₂O8575-90
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O10085-98

Application 3: Functionalization of the C5-Ethynyl Group

The TMS-protected ethynyl group at the C5-position provides a versatile handle for further elaboration after the C2-position has been functionalized. This two-step process involves deprotection of the TMS group followed by a subsequent cross-coupling reaction.

Step 1: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group can be readily cleaved under mild conditions to reveal the terminal alkyne.

Causality of Reagent Selection:
  • Fluoride Sources (e.g., TBAF): Tetrabutylammonium fluoride is a common and highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[8]

  • Mild Base (e.g., K₂CO₃ in Methanol): For many substrates, a simple and mild base like potassium carbonate in methanol is sufficient to effect deprotection, offering a cost-effective and easily removable alternative to fluoride reagents.[9][14]

Experimental Protocol: TMS Deprotection
  • Reaction Setup: Dissolve the TMS-protected pyridine derivative (1.0 eq) in methanol.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 0.2 eq).

  • Reaction Execution: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash with brine, dry over Na₂SO₄, and concentrate to yield the terminal alkyne, which can often be used in the next step without further purification.

Step 2: Sonogashira Coupling of the Terminal Alkyne

With the terminal alkyne revealed, a second Sonogashira coupling can be performed to introduce a variety of aryl, heteroaryl, or vinyl groups. This allows for the synthesis of highly conjugated systems. A one-pot deprotection-coupling protocol is often feasible.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_alkyne R¹-Pd(II)L₂-C≡CR² TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regeneration Product R¹-C≡C-R² RE->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base Base Cu_acetylide->TM

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling (C5-Alkyne)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the terminal alkyne-substituted pyridine (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add anhydrous, degassed THF and an amine base such as diisopropylamine (DIPA, 2.5 eq).

  • Reaction Execution: Stir at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure described in the synthesis of the key reagent.

Conclusion

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly versatile and valuable building block for the synthesis of complex, polysubstituted pyridines. Its orthogonal reactive sites allow for a controlled, stepwise functionalization strategy using robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this reagent in the creation of novel chemical entities with potential therapeutic applications. The ability to systematically and efficiently introduce diverse functionalities at both the C2 and C5 positions makes this an indispensable tool for modern medicinal chemistry.

References

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]

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  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). ScienceDirect. [Link]

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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • preventing TMS alkyne deprotecting in reaction. (2025). Reddit. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. [Link]

  • Buchwald−Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education. [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]

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Experimental protocol for Suzuki-Miyaura coupling with 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Suzuki-Miyaura Coupling Protocols: Synthesis of Arylated Pyridine Derivatives Utilizing 2-Chloro-5-trimethylsilanylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying rationale for the choice of catalyst, ligand, base, and solvent system. This approach is designed to empower researchers to not only successfully execute this specific transformation but also to adapt and troubleshoot related cross-coupling reactions.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[3] The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance. The Suzuki-Miyaura coupling has emerged as a powerful tool for this purpose, offering a versatile method for creating C-C bonds.[1][2]

The target substrate, this compound, presents a unique synthetic handle. The 2-chloro position is amenable to cross-coupling, while the trimethylsilyl (TMS)-protected alkyne at the 5-position can be retained for subsequent transformations or deprotected to the terminal alkyne. This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of the pyridine) to form a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition OxAdd->PdII_ArX Transmetalation Transmetalation R-B(OR)2 PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR Transmetalation Transmetalation->PdII_ArR PdII_ArR->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_ArR->Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (Substrate)

  • Arylboronic acid (Coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • 1,4-Dioxane (Anhydrous) (Solvent)

  • Water (Degassed) (Co-solvent)

  • Argon or Nitrogen (Inert gas)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Reaction Setup Workflow

experimental_workflow start Start reagents Combine 2-chloropyridine derivative, arylboronic acid, base, and solvent in a reaction vessel. start->reagents degas Degas the reaction mixture by - Purging with inert gas - Freeze-pump-thaw cycles reagents->degas catalyst Add palladium catalyst and ligand under an inert atmosphere. degas->catalyst heat Heat the reaction mixture with vigorous stirring for the specified time. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: - Dilute with organic solvent - Wash with water and brine monitor->workup purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Sources

Strategic Cleavage: A Guide to the Deprotection of TMS-Alkynes for the Synthesis of 2-Chloro-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols

Topic: Deprotection of the Trimethylsilyl Group in 2-Chloro-5-trimethylsilanylethynyl-pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes in organic synthesis, prized for its stability and predictable reactivity.[1][2] Its strategic removal is a critical step in the synthesis of complex molecules, particularly in the pharmaceutical industry where terminal alkynes are valuable functionalities.[3] This guide provides a detailed technical overview of the deprotection of this compound to yield 2-Chloro-5-ethynylpyridine, a key intermediate in medicinal chemistry. We will explore the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and discuss the nuances of method selection to ensure high-yield, clean conversions.

Introduction: The Significance of TMS Protection and Deprotection

In multi-step organic synthesis, the protection of reactive functional groups is paramount. The TMS group, when attached to a terminal alkyne, serves as a bulky, sterically hindering guardian that prevents the acidic acetylenic proton from interfering with preceding reactions.[4][5] This strategy allows for a wide range of chemical transformations on other parts of the molecule.[5] The subsequent deprotection, or cleavage of the silicon-carbon bond, unmasks the terminal alkyne, rendering it available for further functionalization, such as in Sonogashira couplings or click chemistry reactions, which are pivotal in the construction of novel pharmaceutical agents.[3][6]

The target molecule, 2-Chloro-5-ethynylpyridine, is a valuable building block in drug discovery. The pyridine core is a common motif in bioactive molecules, and the terminal alkyne provides a versatile handle for introducing molecular diversity.[7][8] Therefore, a robust and efficient protocol for its synthesis via TMS deprotection is of significant interest to the scientific community.

Mechanistic Overview of TMS Deprotection

The cleavage of the Si-C bond in TMS-protected alkynes can be achieved under various conditions, broadly categorized as fluoride-mediated, base-mediated, and acid-mediated. The choice of method depends on the overall stability of the substrate and the presence of other sensitive functional groups.

Fluoride-Mediated Deprotection

Fluoride ions exhibit a strong affinity for silicon, forming a highly stable Si-F bond. This is the driving force behind fluoride-mediated deprotection. Reagents like tetrabutylammonium fluoride (TBAF) are commonly employed. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then fragments, cleaving the Si-C bond and liberating the terminal alkyne.[9][10]

Base-Mediated Deprotection

In the presence of a protic solvent like methanol, bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can facilitate TMS deprotection. The mechanism is thought to involve the attack of an alkoxide (e.g., methoxide) on the silicon atom, forming a pentacoordinate intermediate.[9] Subsequent protonation of the resulting acetylide by the solvent regenerates the alkoxide, making the process catalytic in base.[9]

Acid-Mediated Deprotection

While less common for TMS-alkynes due to the potential for side reactions, acid-catalyzed deprotection is also possible.[11] The mechanism likely involves protonation of the alkyne, followed by nucleophilic attack on the silicon atom by a suitable nucleophile (e.g., water or an alcohol).

Comparative Analysis of Deprotection Methods

The selection of an appropriate deprotection method is crucial for maximizing yield and minimizing byproducts. The following table provides a comparative overview of the most common methods.

Method Reagents Typical Conditions Advantages Disadvantages
Fluoride-Mediated TBAF, CsF, KFTHF, Room TempHigh efficiency, mild conditions.[9]Can be basic, work-up can be challenging.[12]
Base-Mediated K2CO3, NaOHMethanol, Room TempInexpensive, easy work-up.[13]Can be sensitive to base-labile groups.[14]
Acid-Mediated HCl, H2SO4Protic SolventsCan cause side reactions with sensitive substrates.[15]

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use.[16][17][18][19][20] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

Protocol 1: Fluoride-Mediated Deprotection using TBAF

This protocol is generally the most reliable and efficient method for TMS deprotection of alkynes.

Diagram of Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2-Chloro-5-trimethylsilanyl- ethynyl-pyridine in THF prep2 Add TBAF solution (1M in THF) dropwise prep1->prep2 Under N2 atmosphere react1 Stir at room temperature prep2->react1 react2 Monitor by TLC react1->react2 work1 Quench with saturated NH4Cl react2->work1 Upon completion work2 Extract with Ethyl Acetate work1->work2 work3 Wash with brine work2->work3 work4 Dry over Na2SO4 work3->work4 work5 Concentrate in vacuo work4->work5 purify1 Purify by flash column chromatography work5->purify1 cluster_mech Base-Mediated Deprotection Mechanism Reactant R-C≡C-Si(CH3)3 Intermediate [R-C≡C-Si(CH3)3(OCH3)]- Reactant->Intermediate + CH3O- Base CH3O- Product R-C≡C-H Intermediate->Product + CH3OH Solvent CH3OH Byproduct (CH3)3SiOCH3 Product->Byproduct generates

Sources

Scale-Up Synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-trimethylsilanylethynyl-pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the chloro, pyridine, and trimethylsilyl-protected alkyne functionalities, allowing for sequential and selective modifications. This intermediate is particularly valuable in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials. The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of C(sp²)-C(sp) bonds, is the premier choice for the synthesis of this compound.[1]

This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a reproducible and efficient protocol. We will delve into the rationale behind the experimental design, safety considerations for large-scale production, and detailed analytical and purification procedures.

Synthetic Strategy: The Sonogashira Coupling

The synthesis of this compound is achieved via a Sonogashira coupling between a suitable dihalopyridine and trimethylsilylacetylene. While 2,5-dichloropyridine could be a potential starting material, the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions makes 2-chloro-5-iodopyridine a superior choice for selective coupling at the 5-position. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.[2]

The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, and a copper(I) co-catalyst. An amine base is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.[3]

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC Transmetalation (from Cu cycle) ArPdC->Pd0 Reductive Elimination (Ar-C≡CR) Product Product ArPdC->Product CuX Cu(I)X CuC Cu(I)-C≡CR CuX->CuC CuC->ArPdX Alkyne H-C≡CR Alkyne->CuC Deprotonation Base Base ArX 2-Chloro-5-iodopyridine ArX->ArPdX

Sources

Application of 2-Chloro-5-trimethylsilanylethynyl-pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Chloro-5-trimethylsilanylethynyl-pyridine in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and strategically important building block in modern medicinal chemistry. We will delve into its core reactivity, provide detailed experimental protocols for its key transformations, and illustrate its application in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique trifunctional nature for the efficient construction of novel chemical entities.

Introduction: A Trifunctional Linchpin for Drug Discovery

This compound (CAS No: 263012-81-3) is a substituted pyridine derivative that has gained prominence as a valuable intermediate in pharmaceutical research.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Pyridine Ring: A core heterocyclic scaffold prevalent in numerous FDA-approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The nitrogen atom also influences the ring's electronic properties, activating the 2-position towards certain reactions.

  • The 2-Chloro Substituent: This group is an excellent handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of side chains. Its position on the electron-deficient pyridine ring makes it susceptible to displacement by various nucleophiles.[4]

  • The 5-Trimethylsilylethynyl Group: This moiety serves two critical purposes. The trimethylsilyl (TMS) group acts as a robust protecting group for the terminal alkyne, preventing unwanted side reactions. Upon selective removal, the resulting terminal alkyne becomes a versatile functional group for carbon-carbon bond formation, most notably through Sonogashira cross-coupling reactions.[5]

This unique combination allows for a modular and sequential approach to molecular synthesis, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. It serves as a key intermediate in the development of potential drugs targeting a range of conditions, including neurological disorders.[6]

Physicochemical Data & Handling
PropertyValue
Molecular Formula C₁₀H₁₂ClNSi
Molecular Weight 210.75 g/mol
CAS Number 263012-81-3
Melting Point 58-59 °C
Appearance Solid
Vapor Pressure 0.04 mmHg at 25°C

Storage & Safety: Store in a cool, dry place, typically at room temperature, away from strong oxidizing agents. Handle with standard laboratory personal protective equipment (PPE). The compound is classified as Acute Toxicity, Oral (Category 4).[7]

Core Synthetic Transformations & Mechanistic Insights

The strategic value of this compound lies in its capacity for controlled, stepwise functionalization. A medicinal chemist can choose the order of reactions to build molecular complexity efficiently.

Figure 1: Strategic workflow illustrating the sequential functionalization pathways available with this compound.

Protocol 1: TMS Deprotection to Yield 2-Chloro-5-ethynylpyridine

The removal of the TMS protecting group is a crucial first step in many synthetic routes, unmasking the terminal alkyne for subsequent coupling reactions. This transformation is typically achieved under mild conditions to preserve the chloro-substituent.

Rationale: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the high affinity of fluoride for silicon. Alternatively, a mild base like potassium carbonate in methanol can be used for a more economical and less aggressive approach. The choice of method depends on the substrate's sensitivity to other functional groups.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of TBAF (1M in THF, 1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2-Chloro-5-ethynylpyridine (CAS No: 263012-63-1), can be purified by column chromatography on silica gel.[8]

Protocol 2: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of medicinal chemistry for its ability to form C(sp)-C(sp²) bonds, linking the pyridine core to other aryl or vinyl systems.[9] This protocol details the coupling of the deprotected alkyne with an aryl halide.

Rationale: This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst facilitating the key transmetalation step.[9] An amine base (e.g., triethylamine or diisopropylethylamine) is required to neutralize the HX byproduct and maintain the catalytic cycle. The reaction must be performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.

Figure 2: Key components of the Sonogashira cross-coupling reaction.

Step-by-Step Protocol:

  • Preparation: To a degassed solution of 2-Chloro-5-ethynylpyridine (1.0 eq) and the desired aryl halide (e.g., an aryl bromide, 1.1 eq) in a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[10]

  • Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes. This is critical for catalyst stability.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired coupled product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The chloro-group at the C2 position can be displaced by a variety of nucleophiles, providing a powerful method for introducing diversity late in the synthetic sequence. This is particularly useful for exploring SAR around the pyridine core.

Rationale: The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack. The reaction is often facilitated by a base to deprotonate the incoming nucleophile (if it is an amine or alcohol) and can be accelerated by heat.

Step-by-Step Protocol (Example with a primary amine):

  • Preparation: In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired primary amine (1.5-2.0 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 100-140 °C) with stirring. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Application in Lead Optimization: A Case Study Perspective

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[3] Derivatives of 2-chloro-5-ethynylpyridine have been instrumental in developing high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in Alzheimer's disease, Parkinson's disease, and schizophrenia.[11]

In a typical drug discovery campaign, a library of compounds would be generated to probe the SAR of a lead molecule.

Figure 3: A logical diagram illustrating how the reagent facilitates SAR exploration by allowing independent modulation of two key vectors (R1 and R2).

By first performing the SNAr reaction with a set of diverse amines (R1) and then, after deprotection, performing the Sonogashira coupling with a set of diverse aryl halides (R2), a matrix of final compounds can be synthesized efficiently. This systematic approach allows researchers to precisely map the chemical space around a pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated molecular tool that embodies the principles of modern synthetic strategy. Its orthogonal reactive sites provide a reliable and flexible platform for the construction of complex molecules. By mastering the protocols for its sequential functionalization—nucleophilic substitution, TMS deprotection, and Sonogashira coupling—medicinal chemists can significantly accelerate the discovery and optimization of novel therapeutic agents.

References

  • EvitaChem. 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
  • MySkinRecipes. 5-Chloro-2-ethynylpyridine hydrochloride.
  • Spex. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, 1 gram.
  • Sigma-Aldrich. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.
  • ChemScene. 2-Chloro-5-ethynylpyridine.
  • National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PubChem. This compound.
  • LookChem. This compound.
  • ChemicalBook. This compound manufacturers and suppliers.
  • Journal of Medicinal Chemistry. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available at: [Link]

  • Google Patents. 2-chloro-5-ethyl pyridine preparation method.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: kvX7BjmSBJttoEtuAclTmyjKNi0BoopR-wuyVv7_s82AyfiixW04BXrgp_B2206FKvOrkgZ3HN2g==
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

Sources

Application Notes & Protocols: 2-Chloro-5-(trimethylsilylethynyl)pyridine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic application of 2-Chloro-5-(trimethylsilylethynyl)pyridine. This bifunctional pyridine derivative is an exceptionally valuable building block for the synthesis of advanced functional materials, including conjugated polymers, complex small molecules for organic electronics, and novel pharmaceutical intermediates. We will explore its orthogonal reactivity, providing detailed, field-proven protocols for stepwise functionalization via Sonogashira cross-coupling and subsequent TMS-alkyne deprotection. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Value of a Bifunctional Building Block

2-Chloro-5-(trimethylsilylethynyl)pyridine is a heterocyclic compound featuring two distinct and orthogonally reactive functional groups: a 2-chloro substituent and a 5-(trimethylsilylethynyl) group. This unique architecture allows for selective, stepwise chemical modifications, making it a powerful tool in rational molecular design.

  • The 2-Chloro Group: This site is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions.[1][2][3] The reactivity of chloro-aromatics, while traditionally lower than their bromo or iodo counterparts, can be effectively harnessed with modern catalyst systems, offering a cost-effective and atom-economical advantage.[4]

  • The 5-(Trimethylsilylethynyl) Group: The trimethylsilyl (TMS) moiety serves as a robust protecting group for the terminal alkyne.[5] This protection prevents unwanted side reactions, such as homocoupling (Glaser coupling), under Sonogashira conditions.[6] The TMS group can be cleanly and selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a second coupling reaction, "click" chemistry, or other alkyne-specific transformations.[7]

This dual functionality is paramount for constructing complex, π-conjugated systems where precise control over the sequence of bond formation is critical. Such systems are foundational to materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[8][9]

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is the first step toward successful and safe experimentation.

PropertyValueSource
IUPAC Name 2-Chloro-5-((trimethylsilyl)ethynyl)pyridinePubChem[10]
CAS Number 879089-49-7PubChem[10]
Molecular Formula C10H12ClNSiPubChem[10]
Molecular Weight 210.75 g/mol PubChem[10]
Appearance Off-white to yellow solid-
Solubility Soluble in THF, Dichloromethane, Chloroform, Toluene-

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information. The compound is classified as an acute oral toxicant.

  • Store in a tightly sealed container in a cool, dry place away from moisture.

Core Synthetic Strategy: Orthogonal Functionalization

The primary application of this building block is a two-stage process that leverages the differential reactivity of its functional groups. This strategy allows for the controlled, stepwise assembly of complex molecular architectures.

G cluster_0 Step 1: Palladium-Catalyzed Cross-Coupling cluster_1 Step 2: TMS Deprotection cluster_2 Step 3: Second Functionalization A 2-Chloro-5-(TMS-ethynyl)pyridine C Intermediate Product (R¹-Pyridine-TMS-ethynyl) A->C Pd Catalyst (e.g., Sonogashira, Suzuki) B Aryl/Vinyl Halide or Boronic Acid (R¹-X or R¹-B(OH)₂) B->C Pd Catalyst (e.g., Sonogashira, Suzuki) D Intermediate Product (R¹-Pyridine-TMS-ethynyl) E Terminal Alkyne (R¹-Pyridine-ethynyl) D->E Fluoride Source (TBAF) or Mild Base (K₂CO₃/MeOH) F Terminal Alkyne (R¹-Pyridine-ethynyl) H Final Conjugated Material (R¹-Pyridine-ethynyl-R²) F->H Sonogashira or CuAAC 'Click' Reaction G Aryl Halide or Azide (R²-X or R²-N₃) G->H Sonogashira or CuAAC 'Click' Reaction

Caption: Stepwise functionalization workflow using 2-Chloro-5-(trimethylsilylethynyl)pyridine.

Application Protocol 1: Sonogashira Coupling at the 2-Chloro Position

This protocol details the palladium- and copper-catalyzed Sonogashira coupling of the 2-chloro position with a terminal alkyne.[6][11] This reaction is fundamental for creating carbon-carbon bonds and extending π-conjugation.[12]

Objective: To synthesize an unsymmetrical diarylacetylene derivative, a core structure in many organic electronic materials.

Materials:

  • 2-Chloro-5-(trimethylsilylethynyl)pyridine

  • Phenylacetylene (as the coupling partner)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. It is critical to maintain an inert atmosphere to prevent oxidative homocoupling of alkynes (Glaser coupling) and to protect the palladium catalyst.[6]

  • Reagent Charging: To the flask, add 2-Chloro-5-(trimethylsilylethynyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous TEA (3.0 eq) via syringe. The TEA acts as a base to neutralize the HCl generated during the reaction and helps maintain a basic environment conducive to the catalytic cycle.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature. A slight excess of the alkyne ensures complete consumption of the pyridine starting material.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and copper salts.

    • Rinse the pad with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove residual copper), followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Application Protocol 2: Selective Deprotection of the TMS Group

This protocol describes the removal of the trimethylsilyl protecting group to reveal the terminal alkyne, preparing the molecule for a subsequent reaction.[7]

Objective: To generate the terminal alkyne intermediate synthesized in Protocol 1.

Materials:

  • TMS-protected alkyne (product from Protocol 1)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Protocol:

  • Reagent Setup: Dissolve the TMS-protected alkyne (1.0 eq) in a mixture of THF and MeOH (e.g., 4:1 v/v) in a round-bottom flask at room temperature.

  • Deprotection: Add TBAF (1.1 eq, 1.0 M solution in THF) dropwise to the solution. The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the C-Si bond.[5][13] The use of a protic solvent like methanol helps to protonate the resulting acetylide anion.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the complete disappearance of the starting material by TLC. The deprotected product will have a lower Rf value due to its increased polarity.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude terminal alkyne is often pure enough for the next step. If necessary, it can be further purified by silica gel chromatography.

G A Start: TMS-Protected Alkyne B Dissolve in THF/MeOH A->B C Add TBAF (1.1 eq) Dropwise at RT B->C D Stir 1-3h Monitor by TLC C->D Reaction E Quench with NaHCO₃(aq) D->E Workup F Extract with DCM E->F G Wash with Brine, Dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I End: Purified Terminal Alkyne H->I

Caption: Experimental workflow for TMS deprotection.

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Sonogashira Yield Inactive palladium catalyst; Insufficiently inert atmosphere; Poor quality base or solvent.Use fresh catalyst or pre-activate it. Ensure the system is rigorously purged with N₂/Ar. Use freshly distilled, anhydrous solvents and base.
Glaser Homocoupling Presence of oxygen; Absence of a suitable base.Degas all solvents thoroughly before use. Ensure an excess of base (e.g., TEA, DIPEA) is present.
Incomplete TMS Deprotection Insufficient TBAF; Steric hindrance around the silyl group.Add a slight excess of TBAF (up to 1.5 eq). Increase reaction time or slightly warm the mixture (e.g., to 40 °C).
Difficulty in Purification Similar polarity of starting material and product.Use a high-resolution chromatography system or try a different solvent system. Recrystallization may also be an option for solid products.

Conclusion

2-Chloro-5-(trimethylsilylethynyl)pyridine stands out as a strategic and versatile building block. Its capacity for controlled, stepwise functionalization via palladium-catalyzed cross-coupling followed by selective alkyne deprotection provides a reliable pathway to complex conjugated molecules. The protocols and insights provided herein are designed to empower researchers in materials science and drug development to effectively harness the synthetic potential of this valuable intermediate, accelerating the discovery of novel functional materials.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers - Technical Library. Gelest. Retrieved from [Link]

  • Meshram, H. M., et al. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B, 44B, 1467-1470. Retrieved from [Link]

  • Valenti, C., et al. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 15(5), 3256-3299. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-trimethylsilanylethynyl-pyridine. Retrieved from [Link]

  • Tour, J. M., et al. (2003). Synthesis of potential molecular electronic devices containing pyridine units. Tetrahedron, 59(22), 3869-3886. Retrieved from [Link]

  • Sestelo, J. P., & Cadierno, V. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Akamanchi, K. G., & Chaudhary, K. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 42(40), 7129-7131. Retrieved from [Link]

  • Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 281-283. Retrieved from [Link]

  • Plenio, H., et al. (2011). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. ChemInform, 42(15). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 24(59), 15729-15733. Retrieved from [Link]

  • Sharma, G. D., et al. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Journal of Materials Chemistry C, 9(4), 1143-1181. Retrieved from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]

  • Simkovsky, N. M., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1847-1849. Retrieved from [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. Retrieved from [Link]

  • Narkhede, H. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. International Journal of Pharmaceutical and Bio-Medical Science, 4(4), 1-10. Retrieved from [Link]

  • Hancock, T. W., et al. (2014). Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds. Crystal Growth & Design, 14(10), 5032-5039. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Sestelo, J. P., & Cadierno, V. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 11). What Is Pyridine Used For In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585-5604. Retrieved from [Link]

  • ResearchGate. (n.d.). Applied Cross-Coupling Reactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-5-trimethylsilanylethynyl-pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The following sections provide in-depth answers to common challenges, troubleshooting guidance for specific experimental issues, and validated protocols to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the standard purification techniques for this compound?

The most common and effective method for purifying this compound is silica gel flash column chromatography. Due to its moderate polarity and the typical impurity profile from its synthesis, chromatography offers the best resolution. Recrystallization is a potential secondary method if the compound is obtained as a solid and a suitable solvent system can be identified, though it is often less effective for removing closely related impurities.

Q2: My synthesis was a Sonogashira coupling. What are the expected impurities I need to remove?

The Sonogashira reaction is a powerful tool for generating this molecule, but it is known to produce a characteristic set of byproducts.[1][2] You should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-chloropyridine derivative and any unconsumed aryl halide/triflate.

  • Homocoupled Alkyne (Diyne): A significant byproduct can be the Glaser or Hay coupling of trimethylsilylacetylene, resulting in 1,4-bis(trimethylsilyl)buta-1,3-diyne.[3] This is typically less polar than the desired product.

  • Catalyst Residues: Palladium and copper catalyst residues which may require specific workup procedures to remove.

  • Phosphine Ligand Byproducts: If triphenylphosphine was used, expect triphenylphosphine oxide, which is quite polar and can often be separated effectively by chromatography.

  • Desilylated Product: The terminal alkyne, 2-chloro-5-ethynylpyridine, can form if the TMS group is inadvertently cleaved during the reaction or workup.

Q3: How stable is the trimethylsilyl (TMS) protecting group on the alkyne during purification?

This is a critical consideration. The TMS group is a labile protecting group and is sensitive to both acidic and basic conditions.[4]

  • Acidic Conditions: Standard silica gel is slightly acidic and can cause partial or complete cleavage of the TMS group, especially with prolonged exposure or the use of protic eluents like methanol.[5]

  • Basic Conditions: Strong bases will readily cleave the TMS group. Mildly basic conditions, such as those used in a Sonogashira reaction (e.g., triethylamine), are generally tolerated, but workup and purification conditions must be carefully controlled.

  • Fluoride Ions: Reagents like tetrabutylammonium fluoride (TBAF) will rapidly and quantitatively remove the TMS group and must be avoided if the protecting group is to be retained.[6]

Troubleshooting Guide: Purification Issues & Solutions

Problem: My compound is co-eluting with an unknown impurity during column chromatography.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be sufficient to resolve the product from a closely-eluting impurity, such as the starting halide or the homocoupled diyne.

    • Solution: Conduct a systematic TLC analysis using a range of solvent systems. A good starting point is a gradient of ethyl acetate in hexanes. If separation is poor, consider using dichloromethane (DCM) as a component (e.g., Hexanes/DCM or DCM/EtOAc), as it offers different selectivity. For pyridine-containing molecules, streaking on the TLC plate is common. Adding 0.5-1% triethylamine (Et3N) to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[7][8]

  • Possible Cause 2: Overloading the Column. Exceeding the capacity of your silica gel column is a common reason for poor separation.

    • Solution: As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product (e.g., 50-100 g of silica for 1 g of crude material). Ensure the sample is loaded onto the column in a minimal volume of solvent or dry-loaded onto a small amount of silica for the best resolution.

Problem: My post-column NMR spectrum shows a new singlet around 3.0-3.3 ppm and the TMS singlet (approx. 0.25 ppm) has disappeared or diminished.

  • Possible Cause: Inadvertent Desilylation. You have likely cleaved the TMS protecting group, revealing the terminal alkyne proton.

    • Solution 1 (Preventative): The silica gel is the most likely culprit. Before preparing your column, slurry the silica gel in your starting eluent (e.g., 98:2 Hexane/EtOAc) containing 1% triethylamine. Let it stand for 15-20 minutes to neutralize the acidic sites, then pack the column as usual and run the chromatography with an eluent containing 0.5-1% Et3N throughout.

    • Solution 2 (Workup-Related): If your aqueous workup involved acidic or basic washes, this could have caused the cleavage. In the future, ensure your workup is neutral. Wash the organic layer with water followed by a saturated brine solution before drying and concentrating.[4] Avoid using protic solvents like methanol in your workup or chromatography, as they can facilitate desilylation, especially in the presence of a mild base like potassium carbonate.[9][10]

Problem: The purified product is a persistent oil or wax, but the literature reports a solid.

  • Possible Cause 1: Residual Solvent. Solvents from the chromatography (e.g., ethyl acetate, DCM) or the reaction (e.g., DMF, toluene) can be difficult to remove and may prevent crystallization.

    • Solution: Dry the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.

  • Possible Cause 2: Minor Greasy Impurities. Even a small percentage of a greasy, non-crystalline impurity can inhibit the crystallization of your main product.

    • Solution: Trituration or Recrystallization.

      • Trituration: Dissolve the oily product in a minimal amount of a moderately polar solvent (e.g., DCM or diethyl ether). While stirring, slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) until the solution becomes cloudy. Continue stirring. The pure product may precipitate as a solid, which can then be isolated by filtration.

      • Recrystallization: If a solid can be obtained, perform a formal recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol).

Detailed Protocol: Flash Column Chromatography

This protocol assumes a starting crude mass of approximately 1.0 gram. Adjust silica and solvent volumes accordingly.

1. Preparation of Neutralized Silica Gel:

  • In a beaker, combine 80 g of silica gel (230-400 mesh) with 200 mL of the starting eluent (e.g., 98:2 Hexanes/Ethyl Acetate).
  • Add 2 mL of triethylamine (1% v/v) to the slurry.
  • Stir gently for 15 minutes to ensure thorough mixing and neutralization.

2. Column Packing:

  • Secure a glass chromatography column of appropriate size over a collection flask. Add a small plug of cotton or glass wool and a thin layer of sand.
  • Pour the silica slurry into the column. Use additional eluent to rinse any remaining silica into the column.
  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to pack the silica bed firmly and evenly. Do not let the silica run dry. The final solvent level should be just above the top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the 1.0 g of crude this compound in a minimal amount of a volatile solvent like DCM (approx. 5-10 mL).
  • Add ~2-3 g of silica gel to this solution.
  • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently tap the column to settle the powder.
  • Add a thin protective layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring not to disturb the top layers.
  • Begin elution using a gradient solvent system. Collect fractions in test tubes. A typical gradient might be:
  • 2% Ethyl Acetate in Hexanes (plus 0.5% Et3N) for 4-5 column volumes.
  • Increase to 5% Ethyl Acetate in Hexanes (plus 0.5% Et3N) for 10 column volumes.
  • Increase further if necessary based on TLC analysis.
  • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified product.
  • Dry the final product under high vacuum to remove any residual solvent.

Data Summary Table

ParameterRecommended Conditions & ValuesRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds. Can be slightly acidic.
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (v/v)Neutralizes acidic silica sites, preventing TMS cleavage and improving peak shape for the pyridine moiety.[7][8]
Typical Eluent System Ethyl Acetate in HexanesA good starting point offering a wide polarity range.
Starting Rf (TLC) 0.3 - 0.4An Rf in this range in the starting eluent typically ensures good separation and a reasonable run time.
Expected Rf of Product ~0.35 in 5% EtOAc/HexanesThis is an estimate; actual Rf will depend on the specific batch of silica and precise solvent mixture.
Expected Rf of Diyne >0.5 in 5% EtOAc/HexanesThe homocoupled diyne is significantly less polar and will elute much earlier than the product.

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude Product (Post-Workup) Analysis Analyze by TLC & Crude ¹H NMR Crude->Analysis Chromatography Flash Column Chromatography (Neutralized Silica) Analysis->Chromatography Complex Mixture Trituration Trituration / Filtration (e.g., with Hexanes) Analysis->Trituration Minor Non-Polar Impurities CheckPurity Assess Purity by NMR Chromatography->CheckPurity Trituration->CheckPurity PureSolid Pure Product (Solid) CheckPurity->PureSolid Clean & Solidifiable PureOil Pure Product (Oil) CheckPurity->PureOil Clean but Oily Desilylation Evidence of Desilylation? CheckPurity->Desilylation Impure HighVac High Vacuum Drying (Gentle Heat) PureOil->HighVac HighVac->PureSolid Desilylation->Chromatography No, other impurities ReRun Re-run Chromatography (Ensure Neutralized Conditions) Desilylation->ReRun Yes

Caption: Decision workflow for selecting a purification technique.

References

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. Available at: [Link]

  • Wang, C. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Modern Organic Chemistry. Available at: [Link]

  • DeKorver, K. A., et al. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Reviews. Available at: [Link]

  • Lang, R. W. (2018). Some Aspects of the Chemistry of Alkynylsilanes. SYNTHESIS. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • ResearchGate. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate. Available at: [Link]

  • PubMed. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Journal of Organic Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Johnson, J. B., et al. (2006). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available at: [Link]

  • PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Available at: [Link]

  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe? ResearchGate. Available at: [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. Organic Chemistry Portal. Available at: [Link]

  • MREDA. (n.d.). 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine,98%. 幺米Lab. Available at: [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method. Google Patents.
  • Scribd. (n.d.). 8 Protection For The Alkyne CH. Scribd. Available at: [Link]

  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • American Chemical Society. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Direct Electrophilic Silylation of Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-5-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile but often temperamental substrate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and achieve successful outcomes.

Introduction to the Substrate: A Molecule of Dichotomous Reactivity

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional groups: a 2-chloropyridine moiety, a trimethylsilyl (TMS)-protected alkyne, and the pyridine ring itself. This combination allows for sequential and selective functionalization. However, the inherent properties of these groups also present a unique set of challenges in cross-coupling reactions.

The primary obstacle arises from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[2] This is a well-documented phenomenon known as the "2-pyridyl problem."[3][4] The chloro group at the 2-position, while a common handle for cross-coupling, is less reactive than its bromo or iodo counterparts, often requiring more forcing conditions.[5] Finally, the trimethylsilyl group, while an excellent protecting group for the terminal alkyne, can be labile under certain reaction conditions, leading to undesired side products.[6][7]

This guide will provide strategies to mitigate these challenges in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?

A1: The most common culprit is catalyst deactivation due to the pyridine nitrogen coordinating to the palladium center.[2] This is especially pronounced with the substituent at the 2-position. Additionally, the C-Cl bond is less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[5] Inefficient transmetalation or premature decomposition of your organometallic reagent can also contribute to low yields.

Q2: I am observing significant amounts of a byproduct that appears to be the desilylated starting material. What is causing this?

A2: The trimethylsilyl (TMS) group can be cleaved under basic or nucleophilic conditions, especially at elevated temperatures.[6] The choice of base is therefore critical. Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, can promote desilylation. The presence of water in the reaction mixture can also facilitate this side reaction.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: For the less reactive 2-chloropyridine, bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.[5][8] For Suzuki and Buchwald-Hartwig reactions, biarylphosphine ligands (e.g., XPhos, SPhos) are often excellent choices.[9] For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is standard, often with a phosphine ligand like triphenylphosphine (PPh₃).[10][11]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, with 2-chloropyridines, careful optimization is key.

Problem 1: Low to No Conversion

Potential Cause Troubleshooting Steps
Catalyst Deactivation 1. Ligand Selection: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos to promote oxidative addition and shield the palladium center from pyridine coordination.[9] 2. Catalyst Loading: Increase the catalyst loading from 1-2 mol% to 3-5 mol%. 3. Palladium Source: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[12]
Inefficient Transmetalation 1. Base Selection: Screen different bases. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for challenging substrates.[9] Ensure the base is finely powdered for maximum surface area. 2. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The water is crucial for activating the boronic acid. Optimize the solvent ratio.[13] 3. Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh bottle or consider converting it to a more stable pinacol ester (BPin) or trifluoroborate salt.[9]
Harsh Reaction Conditions 1. Temperature: While higher temperatures can promote oxidative addition, they can also lead to catalyst decomposition and desilylation. Carefully screen temperatures, starting from 80 °C and gradually increasing.[14]
Optimized Starting Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the go-to reaction for introducing the alkyne moiety, but in this case, we are coupling at the C-Cl position.

Problem 2: Competing Homocoupling (Glaser Coupling) of the Terminal Alkyne

Potential Cause Troubleshooting Steps
Excessive Copper(I) Catalyst 1. Reduce Copper Loading: High concentrations of the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne. Reduce the CuI loading to 1-2 mol%. 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often require a different ligand and may need higher temperatures, but can completely eliminate Glaser coupling.
Presence of Oxygen 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Oxygen is a key component in the Glaser coupling mechanism. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Optimized Starting Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (1-2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or heat gently (40-60 °C) as needed.

  • Monitor the reaction by TLC or LC-MS.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The primary challenge here is the competition between the desired amination and potential desilylation.

Problem 3: Significant Desilylation of the Starting Material

Potential Cause Troubleshooting Steps
Strongly Basic Conditions 1. Base Selection: Sodium tert-butoxide (NaOtBu) is a very strong base that can promote TMS cleavage. Consider using a weaker, yet still effective, base like K₃PO₄ or Cs₂CO₃.[5] 2. Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of base can exacerbate the desilylation problem.
High Reaction Temperature 1. Temperature Optimization: High temperatures accelerate both the desired reaction and the undesired desilylation. Find the lowest possible temperature at which the reaction proceeds at a reasonable rate (often in the 80-110 °C range).[5]
Optimized Starting Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a suitable ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

Visualizing Reaction Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate the key decision-making processes.

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Catalyst Issue? Deactivation Low Activity start->catalyst transmetalation Transmetalation Issue? Base Ineffective Boronic Acid Degradation start->transmetalation conditions Harsh Conditions? High Temperature start->conditions sol_catalyst Solution: Catalyst System Use Bulky Ligand (e.g., XPhos) Increase Catalyst Loading Use Pd(0) Pre-catalyst catalyst->sol_catalyst sol_transmetalation Solution: Transmetalation Screen Bases (K3PO4, Cs2CO3) Use Fresh Boronic Acid/Ester transmetalation->sol_transmetalation sol_conditions Solution: Conditions Optimize Temperature (start lower) conditions->sol_conditions

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Desilylation_Mitigation start Desilylation Observed base_issue Investigate Base Is the base too strong? (e.g., NaOtBu) start->base_issue temp_issue Investigate Temperature Is the temperature too high? start->temp_issue sol_base Solution: Base Switch to weaker base (K3PO4, Cs2CO3) Reduce base stoichiometry base_issue->sol_base sol_temp Solution: Temperature Screen lower temperatures temp_issue->sol_temp

Caption: Mitigation strategies for TMS group cleavage.

By systematically addressing these common issues, you can significantly improve the success rate of your cross-coupling reactions with this compound. Remember that each substrate combination is unique, and the protocols provided here should be considered as starting points for your own optimization.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
  • Girard, Y., & Caufield, C. E. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • EvitaChem. (n.d.). 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • Wiley. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you overcome common challenges, particularly low reaction yields. The synthesis, a Sonogashira cross-coupling reaction, is a powerful tool for forming C(sp²)-C(sp) bonds but can be challenging when using electron-deficient heterocyclic substrates like chloropyridines.[1] This guide is designed to help you navigate these complexities and achieve robust, reproducible results.

Frequently Asked Questions & Troubleshooting Guide

Here we address the most common issues encountered during the synthesis of this compound.

Q1: My reaction is completely stalled or shows very low conversion of the starting material. What are the primary causes?

This is a frequent issue, often rooted in catalyst activity or the inherent reactivity of the starting materials.

  • Substrate Reactivity: The rate-determining step in the Sonogashira reaction is typically the oxidative addition of the aryl halide to the Pd(0) center.[2] The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[3] If you are using 2,5-dichloropyridine as your starting material, the reaction will be extremely sluggish. For optimal results, 2-chloro-5-iodopyridine or 2-chloro-5-bromopyridine is strongly recommended.

  • Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ.[3][4] This reduction is often facilitated by an amine base or phosphine ligands. If the reduction is inefficient, the catalytic cycle cannot begin. Consider using a direct Pd(0) source like Pd(PPh₃)₄, especially for difficult couplings.

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic activity, effectively poisoning your catalyst and stalling the reaction.[5][6] Using bulkier phosphine ligands can sometimes mitigate this issue by sterically hindering the pyridine nitrogen's access to the metal center.

Q2: My primary side product is bis(trimethylsilyl)acetylene. How do I prevent this alkyne homocoupling?

The formation of a homocoupled alkyne dimer is the most common side reaction in copper-mediated Sonogashira couplings, often referred to as Glaser coupling.[2][7]

  • Oxygen Contamination: This side reaction is primarily driven by the oxidation of the copper(I) acetylide intermediate, a process that requires oxygen.[3][8] It is absolutely critical to ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves degassing your solvent and using proper Schlenk line or glovebox techniques.

  • Role of the Copper Co-catalyst: While the copper(I) co-catalyst (typically CuI) accelerates the reaction by forming a copper acetylide intermediate, it is also responsible for the homocoupling pathway.[1][3] Reducing the amount of CuI (e.g., to 1-2 mol%) can sometimes help, but the most effective solution is often to switch to a copper-free protocol (see Protocol 2 below).

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[3][9] These methods are highly effective, especially when homocoupling is a persistent issue.

Q3: What is the optimal catalyst system and base for coupling with a chloropyridine?

The choice of catalyst, ligand, and base is a highly synergistic system that must be optimized for challenging substrates.

  • Catalyst & Ligand: For aryl chlorides, a simple Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ system may not be sufficient. More electron-rich and sterically bulky phosphine ligands are often required to facilitate the difficult oxidative addition step.[10] Consider ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃.

  • Base Selection: The base has two main functions: to deprotonate the terminal alkyne and to neutralize the hydrogen halide (e.g., HBr, HI) formed during the reaction.[3]

    • Amine Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. They are effective and can often serve as the solvent.

    • Inorganic Bases: For some systems, an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF, THF, or isopropanol can provide better results, especially if the amine base is causing side reactions.[11]

Q4: I'm struggling with purification. How can I effectively isolate my product?

Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Common Impurities: The main impurities to remove are the unreacted aryl halide, the homocoupled alkyne dimer, and residual catalyst/ligands (e.g., triphenylphosphine oxide).

  • Purification Strategy:

    • Aqueous Workup: First, perform a workup with aqueous ammonium hydroxide to complex and remove the copper salts.

    • Filtration: If palladium black (decomposed catalyst) has formed, filter the crude mixture through a pad of Celite.

    • Column Chromatography: This is typically required for final purification. A gradient elution on silica gel, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The homocoupled alkyne is very non-polar and will elute first, followed by your desired product.

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles powered by palladium and copper. The palladium cycle is responsible for the cross-coupling, while the copper cycle activates the alkyne.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex_A Ar-Pd(II)(X)L₂ Pd0->Pd_complex_A Oxidative Addition (Ar-X) Pd_complex_B Ar-Pd(II)(C≡CR)L₂ Pd_complex_A->Pd_complex_B Transmetalation Pd_complex_B->Pd0 Reductive Elimination Product Product: Ar-C≡CR Pd_complex_B->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Base Cu_acetylide->Pd_complex_A CuX regenerated Alkyne H-C≡CR Alkyne->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve low-yield issues in your synthesis.

Troubleshooting_Workflow Start Low Yield Observed Q_Homocoupling Is Homocoupled Alkyne the Main Side Product? Start->Q_Homocoupling Q_SM_Recovery Is Starting Aryl Halide Recovered? Q_Homocoupling->Q_SM_Recovery No Sol_Inert Solution: 1. Ensure rigorous inert atmosphere. 2. Degas solvent thoroughly. 3. Consider Copper-Free Protocol. Q_Homocoupling->Sol_Inert Yes Sol_Reactivity Solution: 1. Switch to a more reactive halide (I > Br >> Cl). 2. Increase reaction temperature. 3. Use a more active catalyst system (e.g., Pd₂(dba)₃ / XPhos). Q_SM_Recovery->Sol_Reactivity Yes Sol_Catalyst Solution: 1. Check catalyst quality/age. 2. Use a direct Pd(0) source. 3. Screen different ligands. Q_SM_Recovery->Sol_Catalyst No (Complex mixture/ decomposition)

Caption: A decision-tree workflow for troubleshooting low yields.

Optimized Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point, optimized for reactivity while minimizing common side reactions. The use of 2-chloro-5-iodopyridine is highly recommended for best results.

Materials & Reagents Stoichiometry

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Chloro-5-iodopyridine239.435.01.197 g1.0
(Trimethylsilyl)acetylene98.226.00.84 mL1.2
PdCl₂(PPh₃)₂701.900.15105 mg0.03 (3 mol%)
Copper(I) Iodide (CuI)190.450.1019 mg0.02 (2 mol%)
Triethylamine (TEA)101.19-25 mLSolvent

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodopyridine (1.197 g, 5.0 mmol), PdCl₂(PPh₃)₂ (105 mg, 0.15 mmol), and CuI (19 mg, 0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent & Reagent Addition: Add dry, degassed triethylamine (25 mL) via syringe, followed by (trimethylsilyl)acetylene (0.84 mL, 6.0 mmol).

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with aqueous NH₄OH (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if alkyne homocoupling is a significant and unavoidable issue with the standard method.

Materials & Reagents Stoichiometry

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Chloro-5-bromopyridine192.455.0962 mg1.0
(Trimethylsilyl)acetylene98.226.50.91 mL1.3
Pd(PPh₃)₄1155.560.25289 mg0.05 (5 mol%)
Diisopropylethylamine (DIPEA)129.2415.02.6 mL3.0
Tetrahydrofuran (THF), dry--25 mLSolvent

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL Schlenk flask, add 2-chloro-5-bromopyridine (962 mg, 5.0 mmol) and Pd(PPh₃)₄ (289 mg, 0.25 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.

  • Solvent & Reagent Addition: Add dry, degassed THF (25 mL), followed by diisopropylethylamine (2.6 mL, 15.0 mmol) and (trimethylsilyl)acetylene (0.91 mL, 6.5 mmol).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Pearson Education. (2022). Sonogashira Coupling Reaction. Retrieved from [Link]

  • Shaikh, R. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1894. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1341–1348. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ScienceDirect. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for related heterocyclic preparations. Retrieved from [Link]

  • Google Patents. (n.d.). 2-chloro-5-ethyl pyridine preparation method.
  • Ghaffari, B., et al. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 48(32). [Link]

  • Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]

  • Zhang, L., et al. (2011). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society, 58(5), 689-692. [Link]

  • Anand, R. V., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(15), 5079–5082. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(34), 26829-26835. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • Colleville, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1934–1953. [Link]

  • Arkivoc. (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Chloro-5-(trimethylsilylethynyl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-Chloro-5-(trimethylsilylethynyl)pyridine and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

Introduction to the Molecule and its Challenges

2-Chloro-5-(trimethylsilylethynyl)pyridine is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a halogenated pyridine ring and a silyl-protected alkyne, presents a distinct set of analytical challenges. The interplay between the electron-withdrawing nature of the chloro-substituted pyridine and the labile trimethylsilyl (TMS) group requires careful consideration during characterization.

This guide will address potential issues related to:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Signal assignment complexities and spectral artifacts.

  • Mass Spectrometry (MS): Predictable and unpredictable fragmentation patterns.

  • Chromatography (HPLC/GC): Method development, peak shape issues, and compound stability.

  • Compound Stability and Impurity Profiling: Degradation pathways and identification of synthesis-related impurities.

  • Polymorphism: The potential for different solid-state forms.

I. NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) is a cornerstone for the structural elucidation of organic molecules. However, the unique electronic environment of 2-Chloro-5-(trimethylsilylethynyl)pyridine can lead to complex spectra.

FAQs: NMR Analysis

Q1: I'm having trouble assigning the aromatic protons in the 1H NMR spectrum due to overlapping signals. What can I do?

A1: Signal overlap in the aromatic region of substituted pyridines is a common issue.[1] Here are several strategies to resolve this:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 600 MHz or greater) will increase chemical shift dispersion.[1]

    • Solvent Change: Switching to a different deuterated solvent can induce differential shifts in proton resonances. Solvents like benzene-d6 or acetone-d6 can alter the chemical shifts compared to chloroform-d or DMSO-d6.[1][2]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can show through-space correlations, which can be useful for confirming assignments, especially for protons that are close in space but not directly coupled.

    • HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Q2: The integration of my TMS peak at ~0.25 ppm is not a clean 9H singlet. What could be the cause?

A2: An impure or broadened TMS signal can arise from several factors:

  • Presence of Silanol Impurities: Partial hydrolysis of the TMS group can lead to the formation of silanols (R-Si(CH₃)₂OH), which will have different chemical shifts and may lead to broader signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis (e.g., palladium or copper from a Sonogashira coupling) can cause significant line broadening.

  • Sample Concentration: Highly concentrated samples can sometimes lead to peak broadening due to viscosity or intermolecular interactions.[2]

Troubleshooting Steps:

  • Sample Filtration: Filter your NMR sample through a small plug of celite or a syringe filter to remove any particulate matter.

  • Solvent Purity: Ensure you are using a high-quality, dry deuterated solvent.

  • Check for Residual Catalysts: If you suspect metal contamination, consider purification techniques like passing the sample through a short plug of silica gel or using a metal scavenger.

Expected 1H and 13C NMR Chemical Shifts
Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Notes
Pyridine H-3~7.7 - 7.9~138 - 142Doublet, coupled to H-4.
Pyridine H-4~7.3 - 7.5~128 - 132Doublet of doublets, coupled to H-3 and H-6.
Pyridine H-6~8.3 - 8.5~150 - 154Doublet, coupled to H-4. Deshielded due to proximity to nitrogen.
-C≡C-N/A~90 - 105Two quaternary carbons.
-Si(CH₃)₃~0.2 - 0.3~ -1 to 1Singlet, integrating to 9 protons.

II. Mass Spectrometry Fragmentation Guide

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The presence of both a chlorine atom and a TMS group leads to characteristic fragmentation patterns.

FAQs: Mass Spectrometry

Q1: What are the expected major fragments for 2-Chloro-5-(trimethylsilylethynyl)pyridine in EI-MS?

A1: In electron ionization mass spectrometry (EI-MS), you can expect to see several characteristic fragments:

  • Molecular Ion (M+•): The molecular ion peak should be observed, and it will exhibit a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

  • Loss of a Methyl Radical ([M-15]+): A very common fragmentation pathway for TMS-containing compounds is the loss of a methyl radical (•CH₃) from the TMS group to form a stable silicon-containing cation.[3][4] This is often a prominent peak.

  • The TMS Cation ([Si(CH₃)₃]+): A peak at m/z 73 is a hallmark of TMS-derivatized compounds and corresponds to the trimethylsilyl cation.[5]

  • Loss of the TMS group ([M-73]+): Cleavage of the C-Si bond can result in the loss of the entire trimethylsilyl group.

  • Loss of Chlorine ([M-35]+): Fragmentation involving the loss of a chlorine atom is also possible.

Visualizing the Fragmentation Pathway

M [M]+• M_minus_15 [M-15]+ M->M_minus_15 - •CH3 M_minus_73 [M-73]+ M->M_minus_73 - •Si(CH3)3 TMS_ion [Si(CH3)3]+ (m/z 73) M->TMS_ion M_minus_35 [M-35]+ M->M_minus_35 - •Cl

Caption: Common EI-MS fragmentation pathways for silylated compounds.

III. Chromatographic Analysis: HPLC and GC

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of 2-Chloro-5-(trimethylsilylethynyl)pyridine, but each technique has its own set of challenges.

FAQs: Chromatography

Q1: I am developing an HPLC method and see significant peak tailing. What is the likely cause?

A1: Peak tailing for pyridine-containing compounds in reversed-phase HPLC is often due to interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Strategies:

  • Use a Low-pH Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the pyridine nitrogen, minimizing its interaction with the stationary phase.

  • Employ an End-Capped Column: Use a column that is thoroughly end-capped to reduce the number of accessible silanol groups.

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can sometimes provide better peak shape for aromatic and basic compounds.

Q2: Can I analyze this compound by Gas Chromatography (GC)? I'm concerned about thermal stability.

A2: Yes, GC analysis is feasible, but thermal stability is a valid concern. The trimethylsilyl group generally increases the volatility of a compound, making it suitable for GC.[6] However, the TMS-alkyne bond can be labile under certain conditions.

Recommendations for GC Analysis:

  • Use a Cool On-Column or PTV Inlet: This will minimize the time the analyte spends at high temperatures in the inlet, reducing the risk of degradation.

  • Choose a Moderately Polar Column: A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a good starting point.

  • Keep Inlet and Detector Temperatures as Low as Feasible: While ensuring efficient transfer and detection, avoid excessively high temperatures.

  • Check for Desilylation: Be aware of the possibility of in-source desilylation, which would result in a peak corresponding to 2-chloro-5-ethynylpyridine.

Workflow for HPLC Method Development

start Start: Analyze Sample peak_shape Assess Peak Shape start->peak_shape good_shape Good Peak Shape peak_shape->good_shape Yes tailing Peak Tailing peak_shape->tailing No optimize Optimize Gradient & Flow Rate good_shape->optimize adjust_mp Adjust Mobile Phase (e.g., add 0.1% TFA) tailing->adjust_mp change_col Change Column (e.g., end-capped, phenyl-hexyl) tailing->change_col adjust_mp->peak_shape change_col->peak_shape end Final Method optimize->end

Caption: Decision tree for troubleshooting HPLC peak shape.

IV. Compound Stability and Impurity Profiling

The stability of 2-Chloro-5-(trimethylsilylethynyl)pyridine and the identification of potential impurities from its synthesis are crucial for ensuring the quality and reliability of your research.

FAQs: Stability and Impurities

Q1: How stable is the trimethylsilyl (TMS) group? Can it be cleaved during workup or storage?

A1: The TMS group is a protective group that can be removed under specific conditions.[7] While generally stable, it can be sensitive to:

  • Acidic Conditions: Strong acids will readily cleave the TMS group. Even mildly acidic conditions during aqueous workup can lead to partial or complete desilylation.

  • Fluoride Ions: Reagents like tetrabutylammonium fluoride (TBAF) are commonly used for the deliberate removal of TMS groups.

  • Basic Conditions: While more robust to base than to acid, prolonged exposure to strong bases can also cause cleavage.

Storage Recommendations: Store the compound in a cool, dry place, under an inert atmosphere if possible, to prevent hydrolysis.

Q2: What are the likely impurities from a Sonogashira coupling synthesis of this compound?

A2: The Sonogashira coupling is a common method for synthesizing aryl alkynes.[8] Potential impurities include:

  • Starting Materials: Unreacted 2,5-dichloropyridine (or another halogenated pyridine precursor) and trimethylsilylacetylene.

  • Homocoupled Alkyne (Glaser Coupling Product): Dimerization of trimethylsilylacetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne is a common side reaction, especially in the presence of copper catalysts and oxygen.[9]

  • Desilylated Product: 2-Chloro-5-ethynylpyridine can be formed if the TMS group is cleaved during the reaction or workup.

  • Catalyst Residues: Palladium and copper complexes may be present in trace amounts.

V. Potential for Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, such as solubility and melting point. While specific studies on the polymorphism of 2-Chloro-5-(trimethylsilylethynyl)pyridine are not widely published, pyridine derivatives are known to exhibit this phenomenon.

Considerations for Polymorphism
  • Recrystallization Solvent: The choice of solvent for recrystallization can influence which polymorphic form is obtained.

  • Analytical Techniques for Detection:

    • Powder X-ray Diffraction (PXRD): The definitive technique for identifying different crystal forms.

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points and phase transitions corresponding to different polymorphs.

    • Solid-State NMR: Can distinguish between different packing arrangements in the solid state.

If you observe batch-to-batch variability in the physical properties of your compound, it is prudent to investigate the possibility of polymorphism.

References

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Oswald, I. D. H., et al. (2020). High-pressure polymorphism in pyridine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 1), 2-9. [Link]

  • Hwu, J. R., et al. (1996). New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics, 15(13), 3052-3058. [Link]

  • Kuleshova, E. I., & Kuleshov, V. I. (2006). Review: Derivatization in mass spectrometry—1. Silylation. Journal of Analytical Chemistry, 61(10), 919-936. [Link]

  • Langille, N. F., & Jamison, T. F. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Organic preparations and procedures international, 42(6), 485-535. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • The Chemistry of Silicon. (n.d.). Applications of Trimethylsilyl Groups in Synthesis. The Chemistry of Silicon. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. National Center for Biotechnology Information. [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]

  • Thevis, M. (2012). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(18), 4398-4405. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Reddit. (2024). what is the function of the Trimethylsilyl group here? r/OrganicChemistry. [Link]

  • Feng, Z. Q., et al. (2011). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 23(12), 5345-5347. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Acquisition Related Problems. University of Rochester. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. University of Maryland. [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis. [Link]

  • Reddy, G. S., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 11(1), 1-11. [Link]

  • Abreo, M. A., et al. (1996). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Journal of medicinal chemistry, 39(4), 817-825. [Link]

  • PubChem. (n.d.). 2-chloro-5-ethynylpyridine. PubChem. [Link]

  • Oakwood Chemical. (n.d.). 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, 1 gram. Oakwood Chemical. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Reddy, P. V., & Tunge, J. A. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 11(23), 5554-5556. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • El-Shal, A., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific reports, 7(1), 1-10. [Link]

  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, nucleotides & nucleic acids, 34(2), 92-102. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

Sources

Improving the stability of 2-Chloro-5-trimethylsilanylethynyl-pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile reagent. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Reaction Hurdles

This section addresses specific issues that may arise during the use of this compound in chemical synthesis, with a focus on explaining the underlying chemistry and providing actionable solutions.

Issue 1: Significant Desilylation of Starting Material or Product

Question: I am observing a significant amount of the desilylated byproduct, 2-Chloro-5-ethynyl-pyridine, in my reaction mixture. What is causing this, and how can I prevent it?

Answer: The trimethylsilyl (TMS) group is a notoriously labile protecting group for terminal alkynes, susceptible to cleavage under both acidic and basic conditions[1]. The silicon-carbon bond in the TMS-alkyne moiety can be readily cleaved by various nucleophiles and electrophiles.

Primary Causes and Solutions:

  • Basic Reaction Conditions: Many reactions, such as the Sonogashira coupling, employ a base (e.g., triethylamine, diisopropylamine, or potassium carbonate). These bases can be strong enough to induce desilylation. The presence of moisture can exacerbate this issue by generating hydroxide ions.

    • Solution 1: Use a Milder Base. If your reaction protocol allows, consider switching to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or a weaker inorganic base.

    • Solution 2: Anhydrous Conditions. Ensure your solvent and reagents are scrupulously dry. The use of freshly distilled solvents and flame-dried glassware can significantly reduce premature desilylation.

  • Acidic Conditions: Trace amounts of acid in your reaction medium, or an acidic workup, can lead to protodesilylation.

    • Solution: Neutralize Your Reaction. If acidic impurities are suspected, consider adding a non-nucleophilic acid scavenger, such as proton sponge, to your reaction mixture. For workup, use a buffered aqueous solution to maintain a neutral pH.

  • Nucleophilic Attack: Certain nucleophiles present in your reaction can directly attack the silicon atom, leading to cleavage of the Si-C bond.

    • Solution: Reagent Choice. If possible, choose less nucleophilic reagents or protect other functional groups that might be acting as internal nucleophiles.

Comparative Stability of Silyl Protecting Groups:

For reactions where the TMS group proves too unstable, consider using a bulkier silyl protecting group, which offers greater steric hindrance and stability.

Protecting GroupAbbreviationRelative StabilityCommon Deprotection Conditions
TrimethylsilylTMSBaseK₂CO₃ in MeOH; TBAF in THF[2]
TriethylsilylTES10x > TMSTBAF in THF
tert-ButyldimethylsilylTBDMS100x > TMSTBAF in THF; mild acid
TriisopropylsilylTIPS1,000x > TMSTBAF in THF; strong acid
tert-ButyldiphenylsilylTBDPS10,000x > TMSTBAF in THF; strong acid
Issue 2: Low Yield or Stalled Sonogashira Coupling Reaction

Question: My Sonogashira coupling reaction with this compound is giving a low yield, or it is not going to completion. What are the potential causes?

Answer: The Sonogashira coupling is a powerful C-C bond-forming reaction but is sensitive to several factors that can impact its efficiency[3]. With this compound, both the chloro-substituent and the TMS-alkyne can present challenges.

Troubleshooting Workflow for Sonogashira Coupling:

sonogashira_troubleshooting start Low Yield in Sonogashira Coupling check_catalyst 1. Catalyst Activity Check start->check_catalyst cat_active Is the Pd catalyst active? (e.g., color change, known active batch) check_catalyst->cat_active check_conditions 2. Reaction Conditions Optimization cond_base Is the base appropriate? (e.g., not causing desilylation) check_conditions->cond_base check_reagents 3. Reagent Integrity reagent_purity Are reagents pure and anhydrous? check_reagents->reagent_purity cat_active->check_conditions Yes solution_catalyst Solution: - Use fresh catalyst (e.g., Pd(PPh₃)₄). - Consider a more active catalyst system (e.g., with ligands like XPhos). cat_active->solution_catalyst No cond_base->check_reagents Yes solution_base Solution: - Switch to a non-nucleophilic base (DIPEA). - Use an inorganic base (K₂CO₃, Cs₂CO₃) with care. cond_base->solution_base No solution_reagents Solution: - Use freshly distilled, degassed solvents. - Check purity of the coupling partner. reagent_purity->solution_reagents No success Reaction Optimized reagent_purity->success Yes

Caption: A step-by-step decision-making workflow for troubleshooting low-yielding Sonogashira reactions.

Detailed Explanations:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly purchased or properly stored palladium catalysts. Degassing the solvent is crucial to remove oxygen.

  • Inappropriate Base: As discussed in Issue 1, the base can cause desilylation of the starting material. If the TMS group is cleaved prematurely, the resulting terminal alkyne can undergo homocoupling (Glaser coupling), leading to undesired side products.

    • Solution: Employ a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause significant desilylation. A careful screening of bases may be necessary.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst facilitates the formation of the copper(I) acetylide, which is a key intermediate.

    • Solution: Use a reliable source of Cu(I), such as copper(I) iodide (CuI). Ensure it is not oxidized to Cu(II), which can promote alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent moisture and air exposure. It is best kept in a cool, dark, and dry place. While stable at room temperature under proper conditions, long-term storage in a refrigerator is recommended to minimize potential degradation[4].

Q2: Is this compound compatible with protic solvents like methanol or ethanol?

A2: Caution should be exercised when using protic solvents. While short exposure during workup or chromatography may be acceptable, prolonged heating in protic solvents, especially in the presence of a base or acid, can lead to desilylation[2]. For reactions, anhydrous aprotic solvents such as THF, toluene, or DMF are generally preferred.

Q3: Can I perform a nucleophilic aromatic substitution (SNA) on the chloride before manipulating the alkyne?

A3: Yes, the chlorine atom on the pyridine ring can undergo nucleophilic substitution[5][6]. However, the stability of the TMS-alkyne moiety must be considered. The reaction conditions for the SNAr (e.g., strong nucleophiles, high temperatures) could potentially lead to desilylation. It is advisable to perform a small-scale test reaction to check for compatibility. If desilylation is an issue, consider using a more robust silyl protecting group like TIPS[7].

Q4: What is the best way to monitor the progress of reactions involving this compound?

A4: Thin-layer chromatography (TLC) is a straightforward method. The starting material and the coupled product usually have different Rf values. Staining with potassium permanganate can help visualize the alkyne moiety. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the consumption of starting material and the formation of products and byproducts, including the desilylated species.

Q5: I need to deprotect the TMS group to reveal the terminal alkyne. What is the most reliable method?

A5: A common and effective method for TMS deprotection is treatment with a mild base such as potassium carbonate in methanol at room temperature[2]. Another widely used method is the use of a fluoride source like tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF. The choice of method may depend on the other functional groups present in your molecule.

Deprotection Protocol Example (K₂CO₃/MeOH):

  • Dissolve the TMS-protected alkyne in methanol (approx. 0.1 M concentration).

  • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected alkyne.

deprotection_workflow cluster_protocol TMS Deprotection Protocol start Dissolve Substrate in MeOH add_base Add K₂CO₃ (0.1-0.2 eq.) start->add_base stir Stir at RT add_base->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup & Extraction monitor->workup isolate Isolate Product workup->isolate

Caption: A streamlined experimental workflow for the deprotection of the TMS group.

References

  • Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate. (2017). ResearchGate. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2015). Journal of Chemical Research. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (2018). Synfacts. Available at: [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. (2014). Journal of the American Chemical Society. Available at: [Link]

  • Desilylations - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. (2012). RSC Advances. Available at: [Link]

  • Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers | Request PDF - ResearchGate. (2014). ResearchGate. Available at: [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (2017). Jubilant Ingrevia. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]

  • Desilylation of aryl silyl ethers with NaH/DMF | Download Table - ResearchGate. (2012). ResearchGate. Available at: [Link]

  • Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. (2023). Chemistry – A European Journal. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. University of Southampton. Available at: [Link]

  • Optimization of Sonogashira cross coupling reaction of 1a with trimethylsilylethyne. (2017). ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2019). Catalysts. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. Available at: [Link]

  • Catalytic electrophilic halogenation of silyl-protected and terminal alkynes: trapping gold(I) acetylides vs. a bronsted acid-promoted reaction. (2012). Advanced Synthesis & Catalysis. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Working with Hazardous Chemicals. (2011). Organic Syntheses. Available at: [Link]

  • Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. (2019). Chemical Communications. Available at: [Link]

  • Chemoselective Protection of Hydroxyl Groups and Deprotection of Silyl Ethers. (2004). Synthetic Communications. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 2-Chloro-5-trimethylsilanylethynyl-pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the removal of palladium catalysts from reactions involving 2-Chloro-5-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for achieving stringent purity standards in active pharmaceutical ingredient (API) synthesis.[1][2][3]

The Sonogashira coupling of this compound is a powerful transformation, but residual palladium can compromise downstream processes and the final product's integrity.[4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of palladium removal.

Troubleshooting Guide

Issue 1: High Levels of Residual Palladium After Standard Work-up

Q: My initial aqueous work-up and solvent extraction have failed to significantly reduce palladium levels. What could be the cause and what are my immediate next steps?

A: High residual palladium after standard procedures often indicates the formation of soluble palladium complexes or colloidal palladium nanoparticles that do not easily precipitate. The pyridine nitrogen in your substrate, this compound, can coordinate with palladium, potentially increasing its solubility in the organic phase.

Immediate Troubleshooting Steps:

  • Characterize the Palladium Species: If possible, determine the nature of the residual palladium. Is it Pd(0) or Pd(II)? This can influence your choice of scavenger.

  • Filtration through Celite® or a Polish Filter: Sometimes, palladium can precipitate as fine particles. A simple filtration through a pad of Celite® or a dedicated polish filter can remove heterogeneous palladium.[1][5]

  • Initial Scavenger Screening: If filtration is ineffective, it's time to consider scavengers. Start with a small-scale screening of different types of scavengers to identify the most effective one for your specific reaction conditions.

Issue 2: Scavenger Inefficiency or Product Loss

Q: I've tried using a scavenger, but the palladium levels are still above the acceptable limit (e.g., >10 ppm). In some cases, I'm also seeing a significant loss of my product. What should I do?

A: Scavenger inefficiency can be due to several factors, including the choice of scavenger, the reaction solvent, temperature, and time. Product loss can occur if the product itself binds to the scavenger.

Troubleshooting Scavenger Performance:

  • Optimize Scavenger Selection: The choice of scavenger is critical. For palladium, sulfur-based scavengers are often very effective due to the high affinity of sulfur for platinum group metals.[1]

    • Thiol-based scavengers (e.g., SiliaMetS® Thiol, MP-Thiol): Effective for a broad range of palladium species.[6]

    • Thiourea-based scavengers (e.g., SiliaMetS® Thiourea): Particularly good for many forms of palladium.[4][6]

    • Tris(2,4,6-trimercaptotriazine) (TMT) based scavengers: Known for high efficiency.[1]

  • Solvent Effects: The polarity of the solvent can impact scavenger performance. It is advisable to screen scavengers in different solvents. For instance, some scavengers may perform better in polar aprotic solvents like DMF or NMP, while others are more effective in less polar solvents like toluene or EtOAc.[1][3]

  • Temperature and Time: The kinetics of scavenging can be slow. Increasing the temperature (e.g., to 40-60 °C) and allowing for sufficient time (from a few hours to overnight) can significantly improve palladium removal.[1]

  • Product Loss Mitigation: If you suspect your product is binding to the scavenger, try using a different type of scavenger with a different functional group. Additionally, using the minimum effective amount of scavenger can help minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing palladium catalysts from API synthesis?

A1: The primary methods for palladium removal can be categorized as follows:

  • Adsorption: This is the most common method and involves using solid-supported scavengers to bind the palladium, which is then removed by filtration.[1][7] Adsorbents include functionalized silica gels, activated carbon, and polymeric resins.[2]

  • Crystallization: In some cases, palladium impurities can be removed during the crystallization of the final product. This can be enhanced by adding a chelating agent that keeps the palladium complex soluble in the mother liquor.[2]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium out of the organic phase.

  • Filtration: As mentioned, this is effective for removing heterogeneous or precipitated palladium.[1]

Q2: How does the pyridine moiety in this compound affect palladium removal?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming stable complexes. This can make the palladium more soluble and potentially more difficult to remove with certain scavengers. You may need to use scavengers with a higher affinity for palladium than pyridine or use conditions that disrupt the palladium-pyridine interaction.

Q3: Is the trimethylsilyl (TMS) group on my compound stable to common palladium scavenging conditions?

A3: The trimethylsilyl group is generally stable under many scavenging conditions. However, it can be sensitive to strongly acidic or basic conditions. Most commercially available scavengers operate under neutral or mildly acidic/basic conditions and are unlikely to affect the TMS group. Always perform a small-scale stability test if you are using a new scavenger or non-standard conditions.

Q4: What are the regulatory limits for residual palladium in APIs?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products.[1][8] Palladium is considered a Class 2B element, and the oral concentration limit is typically 10 ppm.[3] It is crucial to reduce palladium levels to well below this limit to ensure product safety and regulatory compliance.

Q5: How can I accurately quantify the amount of residual palladium in my sample?

A5: The standard and most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For rapid screening, other methods like fluorescence-based assays are also available.[9]

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different solid-supported palladium scavengers.

  • Sample Preparation: After the Sonogashira reaction is complete, work up the reaction mixture as usual but do not perform column chromatography yet. Dissolve a known amount of the crude product in a suitable solvent (e.g., Toluene, EtOAc, or DMF) to create a stock solution.

  • Scavenger Addition: In separate vials, add different scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, MP-TMT, activated carbon) to aliquots of the stock solution. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium.

  • Incubation: Stir the vials at a set temperature (e.g., room temperature or 40-60 °C) for a specific duration (e.g., 2 hours, 8 hours, or overnight).

  • Filtration and Analysis: Filter each sample to remove the scavenger. Analyze the filtrate for residual palladium content using ICP-MS. Also, analyze the product recovery to assess for any non-specific binding.

Protocol 2: Bulk Palladium Removal Using a Selected Scavenger

Once an effective scavenger has been identified from the screening process.

  • Reaction Work-up: Complete the Sonogashira reaction and perform a standard aqueous work-up.

  • Solvent Exchange (if necessary): If the reaction solvent is not optimal for the chosen scavenger, perform a solvent exchange.

  • Scavenger Treatment: Add the selected scavenger (typically 5-10 wt. equiv.) to the solution of your crude product.

  • Stirring: Stir the mixture at the optimized temperature and for the optimized time determined during the screening.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.

  • Concentration and Analysis: Concentrate the filtrate and analyze a small sample for residual palladium by ICP-MS before proceeding with final purification steps like column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Recommended ForConsiderations
Silica-Based Thiol -SH1.0 - 1.5Pd(II), Pd(0), Pt, Cu, Ag, Pb[6]Versatile and robust.[6]
Silica-Based Thiourea -NH(C=S)NH20.8 - 1.2All forms of palladium, Ag, Pt, Ru, Rh, Hg[6]Very effective in organic solvents.[6]
Polymer-Based TMT Mercaptotriazine0.5 - 1.0Pd, Pt, Ru, RhHigh efficiency, can be used in various solvents.[1]
Activated Carbon CarbonN/ABroad spectrum of metalsCan lead to product loss due to non-specific adsorption.[1]
Functionalized Resins Various (e.g., amine, thiol)VariableSpecific metal speciesCan be tailored for specific applications.[1]

Visualizations

Decision Workflow for Palladium Removal

This diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Initial Reaction Work-up icp_check1 ICP-MS Analysis (Pd > 100 ppm?) start->icp_check1 high_pd High Palladium Content icp_check1->high_pd Yes low_pd Low Palladium Content (< 100 ppm) icp_check1->low_pd No scavenger_screen Screen Scavengers (Thiol, Thiourea, TMT, Carbon) high_pd->scavenger_screen polish_filtration Polish Filtration (Celite® or Cartridge) low_pd->polish_filtration select_scavenger Select Optimal Scavenger (High Efficiency, Low Product Loss) scavenger_screen->select_scavenger bulk_removal Bulk Scavenging select_scavenger->bulk_removal icp_check2 ICP-MS Analysis (Pd > 10 ppm?) bulk_removal->icp_check2 pass Proceed to Final Purification (Chromatography/Crystallization) Pd < 10 ppm icp_check2->pass No fail Re-evaluate Scavenger Choice or Optimize Conditions (Temp, Time, Solvent) icp_check2->fail Yes fail->scavenger_screen Re-screen polish_filtration->icp_check2

Caption: Decision tree for selecting a palladium removal strategy.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022, January 20).
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? | ResearchGate. (2015, May 24). Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). Retrieved from [Link]

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Technical Support Center: Sonogashira Reactions Involving 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Sonogashira cross-coupling reactions, with a specific focus on the substrate 2-Chloro-5-trimethylsilanylethynyl-pyridine . As Senior Application Scientists, we have designed this resource to address common experimental challenges by explaining the underlying chemical principles and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs)
FAQ 1: I am observing low to no yield of my desired coupled product. What are the primary causes and how can I fix this?

Low or non-existent yield is the most common issue in Sonogashira couplings. The problem typically originates from one of three areas: reagent integrity, reaction conditions, or the inherent reactivity of your specific substrate. Aryl chlorides, like 2-chloropyridine, are notably less reactive than their bromide or iodide counterparts, often requiring more carefully optimized conditions.[1][2]

The catalytic system is highly sensitive to air and impurities.[3]

  • Palladium Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] The appearance of a black precipitate ("palladium black") is a sign of catalyst decomposition and loss of activity.[2][3]

    • Solution: Use a fresh, high-quality palladium source. Consider catalysts known to be effective for less reactive aryl chlorides, which may involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for activating the terminal alkyne but is easily oxidized to inactive Cu(II) species, which can also promote undesired side reactions.

    • Solution: Use freshly purchased CuI or CuI from a recently opened bottle. A pure, active sample should be white to off-white; a green or blue tint indicates oxidation.

  • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) serves to neutralize the HX byproduct and facilitate the formation of the copper acetylide intermediate.[1][6] It must be anhydrous, as water can interfere with the catalytic cycle.

    • Solution: Use a freshly opened bottle of amine base or distill it over a suitable drying agent (e.g., KOH) before use.

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize the Pd(0) catalyst, leading to decomposition.[3] More critically, it promotes the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a major side reaction.[1][7][8]

    • Solution: Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[2][3]

  • Temperature: Aryl chlorides require more forcing conditions than aryl iodides or bromides.[1] Room temperature is often insufficient for the rate-limiting oxidative addition step.[7]

    • Solution: If no reaction occurs at room temperature, gradually increase the temperature. Start at 50-60 °C and, if necessary, increase to 80-100 °C.[9][10] Use a sealed tube or a reflux condenser to prevent solvent and volatile alkyne loss, especially if working at higher temperatures.[11]

  • Reactivity of 2-Chloropyridine: The C-Cl bond is strong and less readily undergoes oxidative addition to the Pd(0) center compared to C-Br or C-I bonds.[1]

    • Solution: Employ a more active catalytic system. This often involves using a higher catalyst loading (e.g., 5 mol% Pd) and selecting a ligand that promotes oxidative addition. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or NHC ligands are often superior to PPh₃ for this purpose.[4][12]

FAQ 2: My main product is the homocoupled dimer of my alkyne (Glaser product). How can I prevent this?

The formation of alkyne dimers via Glaser-Hay coupling is the most common side reaction, especially when using a copper co-catalyst.[1][7] This occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[13]

  • Strictly Anaerobic Conditions: This is the most critical factor. As mentioned above, rigorously deoxygenate your reaction setup and reagents.[3]

  • Reduce Copper Loading: While catalytic copper is necessary to accelerate the reaction, excess amounts can favor the homocoupling pathway.

    • Action: Try reducing the CuI loading to 1-2 mol%. In some cases, a slow addition of the alkyne to the reaction mixture can also help by keeping its instantaneous concentration low.[14]

  • Employ Copper-Free Conditions: For challenging substrates where homocoupling is persistent, a copper-free Sonogashira protocol is an excellent alternative.[1][15] These methods avoid the Glaser coupling pathway altogether, though they may require higher temperatures or more specialized palladium/ligand systems to achieve comparable reaction rates.[7][16]

The diagram below illustrates the desired Sonogashira cross-coupling cycle versus the undesired Glaser homocoupling side reaction.

competing_pathways Sonogashira vs. Glaser Coupling cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway ArX 2-Chloro-Pyridine ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdX ArPdAlkyne Ar-Pd(II)-Alkyne ArPdX->ArPdAlkyne Transmetalation Alkyne TMS-Alkyne-H CuAcetylide TMS-Alkyne-Cu Alkyne->CuAcetylide + CuI, Base CuX CuI CuX->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->ArPdAlkyne CuAcetylide_G TMS-Alkyne-Cu ArPdAlkyne->Pd0 Product Coupled Product ArPdAlkyne->Product Reductive Elimination Dimer Homocoupled Dimer CuAcetylide_G->Dimer Oxidative Dimerization (promoted by O₂)

Caption: Competing Sonogashira and Glaser coupling pathways.

FAQ 3: My TMS protecting group is being cleaved, but I am not getting the coupled product. What's happening?

The trimethylsilyl (TMS) group is labile to bases and fluoride sources. In your reaction, the amine base can be strong enough to cause premature desilylation, especially at elevated temperatures. This generates a volatile terminal alkyne which may be lost from the reaction medium or consumed by homocoupling before it can participate in the desired cross-coupling.

  • Choice of Base: Highly nucleophilic or sterically unhindered bases are more likely to cause desilylation.

    • Solution: Consider switching to a bulkier amine base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃, which may be less aggressive towards the TMS group.[1]

  • Temperature Control: Higher temperatures accelerate the rate of desilylation.

    • Solution: Try to find the lowest possible temperature at which the cross-coupling proceeds efficiently.

  • Leverage In Situ Desilylation (Sila-Sonogashira): Instead of fighting the desilylation, you can turn it into a one-pot, two-step process. This is particularly useful as it avoids handling the potentially volatile terminal alkyne.[17][18]

    • Methodology: A desilylating agent is used to generate the terminal alkyne in situ at a low concentration, which then immediately enters the Sonogashira cycle. This strategy can significantly suppress homocoupling.[18][19] Cesium fluoride (CsF) is an excellent choice for this, as it is effective and the resulting salts are easily removed during aqueous workup.[17][20][21]

Core Mechanism & Optimization Parameters

A clear understanding of the catalytic cycle is crucial for effective troubleshooting. The reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[22]

sonogashira_cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd RedElim Ar-Pd(II)L₂(C≡CR') OxAdd->RedElim Transmetalation RedElim->Pd0 Reductive Elimination Product Ar-C≡CR' RedElim->Product Alkyne R'-C≡C-H CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide CuX CuX CuX->CuAcetylide Base Base Base->CuAcetylide Deprotonation CuAcetylide->OxAdd Transfers Acetylide to Palladium

Caption: The interconnected Palladium and Copper catalytic cycles.

Table 1: Key Optimization Parameters for Sonogashira with 2-Chloropyridines
ParameterStandard RangeRecommendation for 2-ChloropyridineRationale
Pd Catalyst Loading 1 - 5 mol%2.5 - 5 mol%Less reactive aryl chlorides require higher catalyst loading to achieve reasonable reaction rates.[10]
Ligand PPh₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or NHCsThese ligands accelerate the rate-limiting oxidative addition step for C-Cl bonds.[4][23]
Cu(I) Co-catalyst 1 - 10 mol%2 - 5 mol%Balances the need for alkyne activation with the risk of promoting Glaser homocoupling.
Base Et₃N, i-Pr₂NHEt₃N, DIPEA, or K₂CO₃Amine bases often double as the solvent.[6] Inorganic bases can be useful if TMS cleavage is an issue.
Solvent Amine, THF, DMF, TolueneToluene/Amine mixture or DMFThe solvent must dissolve all components.[24] DMF is a good polar aprotic choice but can sometimes slow reactions.[3]
Temperature 25 - 100 °C60 - 100 °CHigher temperatures are necessary to overcome the activation barrier for C-Cl bond cleavage.[9]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Chloro-5-(trimethylsilylethynyl)pyridine

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Add the 2-Chloro-5-(trimethylsilylethynyl)pyridine (1.0 equiv) and the coupling partner (terminal alkyne, 1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent/Base Addition: Via syringe, add degassed solvent (e.g., Toluene, 5 mL/mmol) and degassed amine base (e.g., Et₃N, 3.0 equiv). The solution should be thoroughly deoxygenated.

  • Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 80 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Desilylation Sila-Sonogashira Protocol

This procedure is ideal for generating the terminal alkyne in the reaction flask, minimizing side reactions.[18]

  • Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), CuI (5 mol%), and the aryl halide (e.g., iodobenzene, 1.0 equiv).

  • Reagent Addition: Add the 2-Chloro-5-(trimethylsilylethynyl)pyridine (1.5 equiv) and the desilylating agent (e.g., CsF, 2.0 equiv).[17][20]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent/Base Addition: Add degassed solvent (e.g., a mixture of triethylamine, water, and a phase transfer catalyst like PEG 200 can be effective with CsF).[17]

  • Reaction & Workup: Follow steps 5-8 from Protocol 1. The key difference is that the TMS-protected alkyne is now one of the starting materials being coupled after its in situ deprotection.

References
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 1, 2026, from [Link]

  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson+. Retrieved January 1, 2026, from [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 1, 2026, from [Link]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (n.d.). SciSpace. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved January 1, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 1, 2026, from [Link]

  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Journal of Organic Chemistry, 84(14), 9378-9384. Retrieved January 1, 2026, from [Link]

  • Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 10575. Retrieved January 1, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Molecules, 25(8), 1857. Retrieved January 1, 2026, from [Link]

  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378-9384. Retrieved January 1, 2026, from [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved January 1, 2026, from [Link]

  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(21), 3940-3950. Retrieved January 1, 2026, from [Link]

  • Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Plenio, H., & Fleck, T. J. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(17), 7114-7126. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 1, 2026, from [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved January 1, 2026, from [Link]

  • Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. (2023). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 1, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(18), 10575-10597. Retrieved January 1, 2026, from [Link]

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  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9, 5536-5543. Retrieved January 1, 2026, from [Link]

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Technical Support Center: Alternative Catalysts for Cross-Coupling with 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-5-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with standard catalytic systems. We will explore common issues and provide detailed troubleshooting guides and FAQs for alternative, field-proven catalytic methods.

The Challenge: Why is this compound a Difficult Substrate?

2-Chloropyridines are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions for two primary reasons:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can inhibit the catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[1][2]

  • C-Cl Bond Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The oxidative addition of this bond to a Pd(0) center is often the rate-limiting step and requires highly active catalysts to proceed efficiently.[3]

When standard conditions, such as those using Pd(PPh₃)₄, fail, it is often due to a combination of these factors, leading to low conversion, catalyst decomposition, or undesired side reactions. This necessitates the exploration of alternative catalytic systems.

Troubleshooting Standard Palladium-Catalyzed Reactions

Before moving to entirely new systems, it's crucial to ensure the standard approach has been optimized. Here are some common questions regarding failures with traditional palladium catalysts.

Frequently Asked Questions (FAQs) - Standard Protocols

Q1: My Sonogashira reaction with Pd(PPh₃)₄/CuI is failing or giving low yields. What should I check first?

A1: Low conversion in a Sonogashira coupling with this substrate is common.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles) and the reaction is maintained under a strict argon or nitrogen atmosphere.[2][4]

  • Amine Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and pure. It not only acts as a base but also helps reduce Pd(II) to Pd(0).

  • Temperature: Aryl chlorides often require higher temperatures (80-110 °C) to facilitate oxidative addition.[5] If you are running the reaction at room temperature, a gradual increase in heat may be necessary.

Q2: I am observing a large amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: Glaser coupling is a copper-mediated oxidative homocoupling of terminal alkynes and is a primary side reaction.

  • Eliminate Oxygen: This is the most critical factor. Rigorous degassing is essential as oxygen promotes this side reaction.[4]

  • Reduce Copper Loading: While Cu(I) is a co-catalyst, excessive amounts can accelerate homocoupling. Try reducing the CuI loading to 1-2 mol%.

  • Consider Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol, which we will discuss in the "Alternative Catalysts" section.[4][6]

Q3: My Buchwald-Hartwig amination is resulting in hydrodehalogenation (the chloro group is replaced by hydrogen). What causes this?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[3]

  • Base Purity: Ensure your base (e.g., NaOtBu) is anhydrous and high-purity. Traces of hydroxide or moisture can facilitate this side reaction.[3]

  • Ligand Choice: This side reaction can occur when reductive elimination is slow. Using a more electron-rich and bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) can accelerate the desired C-N bond formation and outcompete the reduction pathway.[3] Standard ligands like PPh₃ are often ineffective.[3]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help favor the amination pathway.[3]

Q4: In my Suzuki reaction, the palladium catalyst turns black and precipitates. Why is this happening?

A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.

  • Ligand Instability: The ligand may be degrading, leaving the palladium center exposed and prone to aggregation. Switch to a more robust, bulky ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[7]

  • High Temperature: While heat is often needed, excessive temperatures can accelerate catalyst decomposition. Try to find the lowest effective temperature for your reaction.[7]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active LPd(0) species cleanly and efficiently in solution, minimizing the formation of palladium black.[3]

General Troubleshooting Workflow

If your initial cross-coupling experiment fails, follow this logical progression to diagnose the issue.

G start Reaction Failed (Low Yield / No Product) reagent_check Step 1: Verify Reagent Quality - Purity of starting materials? - Boronic acid degradation? - Anhydrous & degassed solvent? start->reagent_check atmosphere_check Step 2: Check Reaction Atmosphere - Rigorous inert atmosphere? - Proper solvent degassing? reagent_check->atmosphere_check Reagents OK base_check Step 3: Evaluate Base - Correct base for reaction? - Anhydrous and high purity? atmosphere_check->base_check Atmosphere OK catalyst_check Step 4: Assess Catalyst System - Active catalyst/pre-catalyst? - Appropriate ligand for C-Cl activation? base_check->catalyst_check Base OK temp_check Step 5: Optimize Temperature - High enough for oxidative addition? - Not too high to cause decomposition? catalyst_check->temp_check System OK alternative_catalyst Step 6: Consider Alternative Catalyst - Move to a new system (e.g., Cu-catalyzed, Ligand-free) temp_check->alternative_catalyst Still Failing

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Alternative Catalytic Systems: Moving Beyond the Standard

When optimization of standard protocols is insufficient, a change in the fundamental catalytic system is the next logical step. These alternatives are designed to overcome the inherent challenges of the 2-chloropyridine substrate.

Alternative 1: Copper-Catalyzed, Palladium-Free Sonogashira Coupling

This is the most direct solution for issues related to palladium catalyst poisoning and Glaser homocoupling. By removing palladium entirely, we circumvent the problem of pyridine nitrogen inhibition. Copper-only systems are also more cost-effective and environmentally benign.[8]

Mechanism and Advantages

In a palladium-free Sonogashira, a copper(I) salt is the sole catalyst. The mechanism is believed to involve the formation of a copper-acetylide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination.[8][9] This avoids the entire palladium catalytic cycle.

G cluster_0 Copper-Catalyzed Sonogashira Cycle CuX Cu(I)X Cu_acetylide R'−C≡C−Cu(I) (Copper Acetylide) CuX->Cu_acetylide + R'-C≡C-H + Base OxAdd Ar-Cu(III)-X(C≡C-R') (Oxidative Addition Intermediate) Cu_acetylide->OxAdd + Ar-Cl OxAdd->CuX Reductive Elimination Product Ar-C≡C-R' (Coupled Product) OxAdd->Product Alkyne R'-C≡C-H ArCl Ar-Cl Base Base

Caption: Simplified catalytic cycle for a copper-catalyzed Sonogashira reaction.

FAQs for Copper-Catalyzed Sonogashira

Q1: When should I switch to a copper-only system?

A1: Consider this system when you have persistent issues with low yields in Pd/Cu catalyzed reactions, suspect catalyst poisoning, or have significant Glaser homocoupling that cannot be suppressed by degassing.[10][11]

Q2: What are typical conditions for a palladium-free Sonogashira?

A2: Conditions vary, but a common starting point involves a copper salt (e.g., CuI, CuOAc), a ligand (often a nitrogen- or phosphorus-based ligand like proline or a phosphine), and a base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[8][10]

Q3: What are the common failure modes for this system?

A3:

  • No Reaction: The copper catalyst may not be active enough. The choice of ligand is crucial; N,N,P-ligands have been shown to be effective.[8] The temperature may also be too low for the C-Cl bond activation.

  • Decomposition: The substrate or product might be unstable at the required high temperatures. Monitor the reaction for the appearance of decomposition byproducts by LC-MS.

Alternative 2: Ligand-Free Palladium Catalysis

For certain substrates, especially in Suzuki couplings, moving to a "ligand-free" system can surprisingly improve results. These conditions often involve a palladium source, a base, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

Mechanism and Advantages

The term "ligand-free" can be a misnomer. While no external phosphine or NHC ligand is added, the reaction is not truly uncatalyzed. It is believed that these conditions promote the formation of highly active palladium nanoparticles (PdNPs) in situ, which serve as the heterogeneous catalyst.[12][13] These systems can be highly effective, recyclable, and avoid the cost and potential toxicity of complex phosphine ligands.[12][14]

FAQs for Ligand-Free Palladium Systems

Q1: When is a ligand-free system a good choice?

A1: This is an excellent system to try for Suzuki couplings when traditional ligand/palladium combinations are failing. It has shown unconventional C4-selectivity in the coupling of 2,4-dichloropyridines, suggesting it can overcome typical reactivity patterns.[13] It's also a great option for Sonogashira reactions to create a simpler, copper-free, and ligand-free protocol.[12]

Q2: What is a typical "Jeffery" condition for a ligand-free Suzuki coupling?

A2: A representative protocol involves a palladium source (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃ or K₃PO₄), and a phase-transfer catalyst (e.g., TBAB) in a solvent like DMF or even water, often at elevated temperatures.[13]

Q3: My ligand-free reaction is not working. What can I troubleshoot?

A3:

  • Palladium Source: The choice of palladium precursor can matter. Compare Pd(OAc)₂ with other sources.

  • Phase-Transfer Catalyst: TBAB is crucial in many of these reactions. Ensure it is added and is of good quality.

  • Base and Solvent: The combination of base and solvent is key to forming the active PdNPs. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (DMF, dioxane, water).

Catalyst Selection Decision Tree

G start Initial Reaction Failed q1 Primary Issue? start->q1 a1 Low Conversion/ Catalyst Decomposition q1->a1 General Failure a2 Sonogashira Homocoupling (Glaser Product) q1->a2 Specific Side Rxn a3 Buchwald-Hartwig Hydrodehalogenation q1->a3 Specific Side Rxn s1 Use Advanced Ligand System (e.g., Buchwald Ligands + G3 Pre-catalyst) Rationale: Promotes faster oxidative addition and reductive elimination. a1->s1 s3 Try Ligand-Free (Jeffery) Conditions Rationale: Alternative catalytic species (PdNPs) may have different reactivity. a1->s3 s2 Try Copper-Catalyzed, Pd-Free Sonogashira Rationale: Eliminates Pd poisoning and the source of homocoupling. a2->s2 a3->s1

Caption: A decision tree to guide the selection of an alternative catalyst system.

Experimental Protocols

The following protocols are generalized starting points adapted from literature procedures. They should be optimized for your specific coupling partner.

Protocol 1: Copper-Catalyzed, Palladium-Free Sonogashira Coupling

This protocol is adapted from methodologies developed for the coupling of aryl halides with terminal alkynes using a copper-only system.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne coupling partner (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Proline-based N,N,P-ligand (12 mol%) (if required)

  • Anhydrous, degassed DMSO or DMF

Procedure:

  • To an oven-dried Schlenk tube, add the this compound, Cs₂CO₃, CuI, and ligand (if used).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne coupling partner.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ligand-Free Suzuki Coupling (Jeffery Conditions)

This protocol is adapted from procedures for ligand-free coupling of challenging halo-heteroarenes.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (1.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To an oven-dried reaction vessel, add the this compound, arylboronic acid, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash thoroughly with water to remove DMF and TBAB.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Catalytic Systems

The following table provides a qualitative comparison of different catalytic systems for cross-coupling reactions with challenging 2-chloropyridine substrates.

Catalyst SystemTypical ReactionKey AdvantagesCommon DisadvantagesWhen to Use
Pd(PPh₃)₄ / CuI SonogashiraWidely available, well-understood.Prone to catalyst poisoning, Glaser homocoupling, low reactivity with chlorides.As a first attempt, for comparison.
Pd(OAc)₂ / Buchwald Ligand Suzuki, Buchwald-HartwigHigh activity for C-Cl activation, suppresses side reactions.Expensive ligands, requires strict inert conditions.When standard Pd catalysts fail due to C-Cl inactivity or side reactions.[3]
CuI / N-Ligand SonogashiraPalladium-free (low cost), avoids Pd-poisoning, no Glaser homocoupling.Often requires high temperatures, may have limited substrate scope.[8]For Sonogashira when Pd/Cu systems fail or give significant homocoupling.
Pd(OAc)₂ / TBAB (Ligand-Free) Suzuki, SonogashiraInexpensive, simple setup, avoids costly ligands, can be recycled.[12][14]Can require high temperatures, mechanism (PdNPs) can be sensitive to conditions.For Suzuki or Sonogashira as a robust, cost-effective alternative.[13]

References

  • Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

  • Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology. Available at: [Link]

  • Zhu, C., et al. (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. Available at: [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

  • Li, X., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Li, X., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. Available at: [Link]

  • Thathagar, M. B., et al. (2004). Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

  • Ali, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Sather, A. C., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]

  • Thathagar, M. B., et al. (2004). Palladium-free and ligand-free Sonogashira cross-coupling. Green Chemistry. Available at: [Link]

  • Novák, Z., et al. (2007). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. ElectronicsAndBooks. Available at: [Link]

  • Nasresfahani, Z., & Chen, Y. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]

  • Wu, C.-L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction. YouTube. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Reddit User Discussion. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]

  • ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Ghaffari, B., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]

  • Belnome, F., et al. (2025). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2017). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Available at: [Link]

  • Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Biscoe, M. R., et al. (2009). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • Organ, M. G., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. The primary synthetic route is the Sonogashira cross-coupling reaction, a powerful method for forming C-C bonds between aryl halides and terminal alkynes.[1][2] However, like any sophisticated chemical transformation, it has its nuances. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction has a very low yield or has failed completely. What are the most critical factors to investigate?

A1: A low or non-existent yield in a Sonogashira coupling typically points to one of three areas: catalyst integrity, reagent quality, or reaction environment.

  • Catalyst Activity: The zerovalent palladium complex (Pd(0)) is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3]

    • Palladium Black Formation: The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and aggregation.[4] This inactive form of palladium halts the catalytic cycle. It is often caused by high temperatures, impurities, or an inappropriate choice of solvent. Anecdotal evidence suggests that solvents like THF can sometimes promote this decomposition.[5]

    • Solution: Ensure your palladium precatalyst is from a reliable source. If you observe palladium black, consider using a different phosphine ligand (e.g., more electron-rich and bulky ligands for challenging substrates like aryl chlorides) or lowering the reaction temperature.[6]

  • Reagent Quality:

    • Aryl Halide and Alkyne Purity: Impurities in your starting materials can act as catalyst poisons. Ensure 2-chloro-5-iodopyridine (or the corresponding bromide/chloride) and trimethylsilylacetylene are pure.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. If it appears greenish or brown instead of white/off-white, its activity may be compromised. Use a fresh bottle or a recently purchased batch.[4]

    • Base and Solvent: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous.[4] Solvents must be thoroughly degassed to remove oxygen, which is critical for preventing side reactions.

  • Reaction Environment (The "Inert" Atmosphere):

    • Oxygen Contamination: Oxygen is the primary culprit behind the most common side reaction: the homocoupling of the alkyne (Glaser coupling).[4][7] This reaction is catalyzed by the copper species and consumes your alkyne, reducing the yield of the desired product.

    • Solution: Your reaction setup must be strictly anaerobic. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[4][8]

Q2: I've isolated my product, but it's contaminated with a significant amount of a symmetrical byproduct. What is it and how can I prevent its formation?

A2: This impurity is almost certainly 1,4-bis(trimethylsilyl)buta-1,3-diyne, the result of Glaser-Hay homocoupling of trimethylsilylacetylene.[1][7] This side reaction is a well-known issue in copper-mediated Sonogashira reactions.[9][10]

  • Cause: The copper(I) co-catalyst, in the presence of oxygen, promotes the oxidative dimerization of the terminal alkyne.[7] Even trace amounts of oxygen can lead to significant homocoupling. While valuable in its own right, this reaction is undesirable when cross-coupling is the goal.[11]

  • Mitigation Strategies:

    • Rigorous Exclusion of Oxygen: As detailed in Q1, ensure your reaction is performed under strictly anaerobic conditions. This is the first and most important step.

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to omit the copper co-catalyst entirely.[9][10] Copper-free Sonogashira reactions are well-established. However, they may require adjustments to the protocol, such as using a more active palladium catalyst system (e.g., with bulky, electron-rich phosphine ligands), higher reaction temperatures, or longer reaction times to achieve a comparable reaction rate.[6][7]

    • Use a Reducing Atmosphere: Some protocols introduce a dilute hydrogen atmosphere (e.g., N₂/H₂ mix) to keep the palladium catalyst in its active Pd(0) state and suppress oxidative side reactions.[11]

Q3: My reaction stalls with unreacted 2-chloro-5-halopyridine remaining. Why is the conversion incomplete?

A3: Incomplete conversion, especially with a less reactive starting material like a chloropyridine, often points to issues with reaction kinetics or catalyst deactivation.

  • Aryl Halide Reactivity: The reactivity order for the oxidative addition step (often the rate-determining step) is I > Br >> Cl.[1][4] 2-Chloropyridine derivatives are significantly less reactive than their iodo- or bromo- counterparts and typically require more forcing conditions.

    • Solution: If you are starting from 2,5-dichloropyridine, the reaction will be very challenging. The preferred starting material is 2-chloro-5-iodopyridine, where the coupling occurs selectively at the more reactive C-I bond. If using a less reactive halide, you must optimize the conditions:

      • Increase Temperature: Higher temperatures are often necessary to activate C-Cl bonds.[6][12]

      • Change Ligand: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., XPhos, sXPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition of aryl chlorides.[6][7]

      • Change Base/Solvent: For difficult couplings, stronger bases (e.g., Cs₂CO₃, K₃PO₄) and more polar aprotic solvents (e.g., DMF, NMP) can be more effective.[6]

  • Insufficient Base: The amine base plays a crucial role in deprotonating the alkyne to form the reactive copper acetylide.[3] If the base is not in sufficient excess or has been quenched, the reaction will stop. Ensure the base is dry and used in an appropriate amount.

Q4: I am unintentionally removing the trimethylsilyl (TMS) protecting group during the reaction or workup. How can I avoid this premature desilylation?

A4: The TMS group is a labile protecting group, particularly sensitive to basic and fluoride-containing conditions.[13]

  • Reaction Conditions: While amine bases like triethylamine are generally mild enough, prolonged reaction times at high temperatures or the use of stronger bases can cause TMS cleavage. If this is observed, try to use milder conditions if possible.

  • Workup and Purification: This is the most common stage for unintended deprotection.

    • Aqueous Basic Workup: Washing with strong aqueous bases can cleave the TMS group. Use a mild bicarbonate solution or simply water if a basic wash is required.

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause desilylation, especially if the product is left on the column for an extended period.

    • Solution: To prevent desilylation during purification, you can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., eluent containing 0.5-1% Et₃N), and then flushing with the pure eluent before loading your sample. Alternatively, use a less acidic stationary phase like alumina.

    • Avoid Protic Solvents with Base: Conditions like potassium carbonate in methanol are standard protocols for TMS deprotection and should be avoided in the workup if you wish to keep the group intact.[14]

Frequently Asked Questions (FAQs)

Q1: What are the specific roles of the palladium catalyst and the copper co-catalyst in the Sonogashira reaction?

A1: The reaction operates through two interconnected catalytic cycles.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-chloro-5-halopyridine. This activates the pyridine ring. After a step called transmetalation, the palladium complex holds both the pyridine and the alkyne fragments. It then undergoes reductive elimination to release the final product, this compound, and regenerate the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base. This deprotonates the alkyne and forms a copper(I) acetylide species.[2][15] This copper acetylide is the key intermediate that transfers the alkyne group to the palladium center during the transmetalation step. The copper co-catalyst significantly accelerates this process, allowing the reaction to proceed under milder conditions than copper-free variants.[1]

Q2: Which analytical methods are best for assessing the purity of the final product and identifying impurities?

A2: A combination of techniques is ideal for a comprehensive purity assessment.[16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic singlet for the nine TMS protons (~0.25 ppm) is a key indicator. The absence of the terminal alkyne proton signal (~3 ppm) and the presence of the pyridine ring signals confirm a successful reaction. qNMR (Quantitative NMR) can be used for highly accurate purity determination against a certified internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity, as the product and likely impurities (starting materials, homocoupled alkyne) are volatile. It can separate components and provide their mass-to-charge ratio, aiding in identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also suitable for purity analysis, especially if later-stage, less volatile derivatives are being synthesized.

Data & Visualization

Table 1: Troubleshooting Summary
Symptom Potential Cause(s) Recommended Solution(s)
Low or no product yieldInactive catalyst (Pd black), poor reagent quality, oxygen contamination.Use fresh reagents, ensure a strictly inert atmosphere, consider different ligands/solvents.[4]
Significant homocoupling byproductOxygen in the reaction mixture promoting Glaser coupling.[7]Rigorously degas all solvents and reagents; run the reaction under copper-free conditions.[9]
Incomplete conversion (starting halide remains)Low reactivity of aryl chloride, insufficient temperature, catalyst deactivation.Increase temperature, use a more active ligand (e.g., XPhos), switch to a more polar solvent (e.g., DMF).[6]
Unintended loss of TMS groupBasic or acidic conditions during workup/purification.Use mild workup conditions; neutralize silica gel with triethylamine before chromatography.
Diagrams

Sonogashira_Cycle Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_trans->Product Alkyne H-C≡CR Cu_pi [Cu(I)]-π-Alkyne Alkyne->Cu_pi Coordination Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Transfers Alkyne to Palladium

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Troubleshooting_Workflow Figure 2: A Decision Tree for Troubleshooting Low Yield start Low Yield or Reaction Failure check_atmosphere Is the reaction strictly anaerobic? start->check_atmosphere yes_inert Yes check_atmosphere->yes_inert Yes no_inert No check_atmosphere->no_inert No check_reagents Are all reagents pure and active? yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Is the aryl halide highly unreactive (e.g., a chloride)? yes_unreactive Yes check_conditions->yes_unreactive Yes no_unreactive No check_conditions->no_unreactive No yes_inert->check_reagents sol_atmosphere Improve degassing (Freeze-Pump-Thaw) & inert gas blanket. no_inert->sol_atmosphere yes_reagents->check_conditions sol_reagents Use fresh catalyst, base, and CuI. Purify starting materials. no_reagents->sol_reagents sol_conditions Increase temperature. Use bulky, electron-rich ligands. Switch to polar aprotic solvent. yes_unreactive->sol_conditions sol_other Investigate other issues: - Incorrect stoichiometry - Insufficient base no_unreactive->sol_other

Caption: A logical workflow for diagnosing common issues in the synthesis.

Experimental Protocol: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

Disclaimer: This protocol is a representative example. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2-Chloro-5-iodopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask with a septum, and evacuate and backfill with dry argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by anhydrous triethylamine (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in hexanes) using a hexane/ethyl acetate gradient to afford the title compound as a solid.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Dunsmore, C. J., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1243–1250. [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction. YouTube. [Link]

  • Rafique, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(1), 1-22. [Link]

  • Organic Chemistry Portal. Desilylations. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 17(12), 14491-14513. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Reddit. (2021). Sonogashira coupling. r/Chempros. [Link]

  • Reddit. (2022). Protiodesilylation of terminal alkynes method? r/chemistry. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Alkynyl Pyridine Efficacy in Cross-Coupling and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficacy of 2-Chloro-5-(trimethylsilyl)ethynylpyridine vs. Other Alkynyl Pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Alkynyl Pyridine as a Linchpin in Modern Synthesis

Alkynyl pyridines represent a class of indispensable building blocks in the chemist's toolbox. Their rigid, linear geometry and electron-deficient aromatic system make them crucial connectors for constructing complex molecular architectures. They are particularly vital in medicinal chemistry, where the pyridine ring is a privileged scaffold found in numerous pharmaceuticals, and the alkyne serves as a versatile handle for carbon-carbon bond formation.

The premier application for these compounds is the Sonogashira cross-coupling reaction, a powerful palladium- and copper-catalyzed method for linking terminal alkynes with aryl or vinyl halides.[1] This guide provides an in-depth comparison of 2-Chloro-5-(trimethylsilyl)ethynylpyridine , a widely used and commercially available precursor, against its primary alternatives. We will dissect the concept of "efficacy" from two critical perspectives:

  • Synthetic Efficacy: The performance of the building block within the reaction vessel itself—yields, reaction kinetics, and required conditions.

  • Biological Efficacy: The ultimate biological activity of the final, more complex molecules derived from these building blocks, using potent mGluR5 antagonists as a case study.

This analysis will equip researchers with the expert insights needed to select the optimal alkynyl pyridine for their specific synthetic and therapeutic goals.

Part 1: A Tale of Two Efficacies — Reactivity vs. Practicality in Sonogashira Coupling

The choice of an alkynyl pyridine precursor for a Sonogashira coupling is a critical decision that balances intrinsic chemical reactivity with practical considerations like cost and availability. The efficacy of the coupling reaction is overwhelmingly dictated by the nature of the halogen on the pyridine ring.

The Halogen Reactivity Hierarchy: A Fundamental Principle

In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The strength of this bond governs the ease of this step, establishing a clear reactivity trend:

C-I > C-OTf > C-Br >> C-Cl [2]

Iodo- and bromopyridines are significantly more reactive than their chloro- counterparts. This means they typically react faster, at lower temperatures, and with lower catalyst loadings. Chloropyridines, with their stronger C-Cl bond, often require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields.

Comparative Performance of Halopyridine Precursors

Let's compare our focus compound, 2-Chloro-5-ethynylpyridine (after deprotection), with its bromo- and iodo-analogs. The trimethylsilyl (TMS) group in the title compound is a common protecting group for the terminal alkyne, preventing self-coupling and other side reactions. It is typically removed with a fluoride source (like TBAF) or base, often just before or during the coupling reaction itself.[3]

PrecursorRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
2-Iodo-5-ethynylpyridine Very HighRoom temp to 65 °C; low catalyst loading (e.g., <1-5 mol%)[4]High yields, mild conditions, ideal for sensitive substrates.High cost, lower stability, limited commercial availability.
2-Bromo-5-ethynylpyridine HighRoom temp to 100 °C; standard catalyst loading (e.g., 2.5-5 mol%)[5]Good balance of reactivity and cost, reliable yields.Can be significantly more expensive than chloro-derivatives.
2-Chloro-5-ethynylpyridine Moderate/LowHigher temperatures (e.g., 80-120 °C); may require specialized ligands or higher catalyst loading[6][7]Low cost, wide commercial availability of starting materials.Harsher conditions may not be suitable for complex, sensitive molecules.[2]
Experimental Workflow: The Sonogashira Coupling Cascade

The Sonogashira reaction follows a well-defined catalytic cycle. The diagram below illustrates the key steps, starting from the oxidative addition of the halopyridine to the palladium catalyst, followed by transmetalation with a copper-acetylide intermediate, and concluding with reductive elimination to form the desired product.[2]

Sonogashira_Workflow cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_A L2Pd(II)(Py-X) Pd0->PdII_A PdII_B L2Pd(II)(Py-C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product Coupled Product (Py-C≡CR) PdII_B->Product Reductive Elimination Halopyridine 2-Halo-Pyridine (Py-X) Halopyridine->PdII_A Oxidative Addition CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_A Supplies Acetylide Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_Acetylide Base Base (e.g., Et3N)

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Expert Insights: Why Choose a Less Reactive Precursor?

While the reactivity data clearly favors iodo- and bromo-pyridines, the decision in a real-world research setting is more nuanced.

  • Cost and Scale: For large-scale synthesis, the significantly lower cost of chloropyridine starting materials often outweighs the need for more forcing reaction conditions.

  • Orthogonal Reactivity: In molecules bearing multiple different halogens, the lower reactivity of the C-Cl bond can be exploited for selective, sequential couplings. A reaction can be performed first at a more reactive C-I or C-Br site while leaving the C-Cl site untouched for a subsequent, different coupling reaction.[1]

  • Availability: 2-chloropyridines are foundational industrial chemicals, ensuring a robust and diverse supply chain for a wide array of substituted analogs.

Therefore, 2-Chloro-5-(trimethylsilyl)ethynylpyridine is an effective and pragmatic choice for many applications, particularly when cost is a driving factor and the substrate can tolerate the required reaction conditions.

Part 2: From Building Block to Breakthrough — Efficacy in mGluR5 Antagonist Development

The ultimate test of a building block's efficacy is often the performance of the final molecule it helps create. Alkynyl pyridines are central to the structure of numerous negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a key target for treating CNS disorders.[8]

The Pharmacophore of an mGluR5 Antagonist

Pioneering mGluR5 antagonists like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP established a common structural framework: a heteroaromatic "head" (often a pyridine), a rigid ethynyl linker, and a substituted phenyl "tail".[9] The properties of the pyridine head, dictated by the choice of the initial building block, are paramount for achieving high potency.

Comparative Biological Activity

A study by Cosford et al. provides an excellent dataset comparing the in vitro efficacy of four series of mGluR5 antagonists, where the primary difference is the nature of the heteroaromatic head derived from different alkynyl precursors.[3] The efficacy is measured by the IC₅₀ value, the concentration of the drug required to inhibit 50% of the receptor's response in a calcium mobilization assay. A lower IC₅₀ value indicates higher potency.

Pyridine/Thiazole Precursor UsedExample Final CompoundBest IC₅₀ in Series (nM)
2-Ethynyl-6-methylpyridineMPEP Analog (2b) 0.8
2-Ethynyl-5-methylpyridineAnalog 3d 1.1
2-EthynylpyridineAnalog 4b 2.5
4-Ethynyl-2-methylthiazoleAnalog 1g 0.4

Data synthesized from Cosford et al., Bioorg. Med. Chem. Lett., 2003.[3]

This data reveals that even subtle changes to the pyridine ring—such as the position of a methyl group (e.g., 6-methyl vs. 5-methyl)—can have a significant impact on the final biological potency. The 6-methyl substituent in the MPEP series (compound 2b ) yields sub-nanomolar potency, making it more effective than analogs derived from unsubstituted 2-ethynylpyridine.[3]

Structure-Activity Relationship (SAR) Model

The relationship between the structure of the pyridine building block and the final compound's activity can be visualized. Modifications to the pyridine ring directly influence how the molecule binds to the mGluR5 allosteric site.

SAR_Diagram cluster_influence Key Structural Influences on Potency Pyridine Pyridine 'Head' (e.g., 2-alkynylpyridine) Linker Ethynyl Linker -C≡C- Pyridine->Linker Activity Biological Activity (mGluR5 Antagonism) Pyridine->Activity Critically Impacts Phenyl Central Phenyl Ring Linker->Phenyl Substituents 3,5-Disubstitution (e.g., -Cl, -CN) Phenyl->Substituents Substituents->Activity Modulates SAR_Points • Nitrogen Position • Ring Substituents (e.g., -CH3) • Steric/Electronic Profile SAR_Points->Pyridine Modifies

Caption: Structure-Activity Relationship (SAR) for alkynylpyridine-based mGluR5 antagonists.

Expert Insights: The Building Block Defines the Drug

The data clearly demonstrates that the choice of the initial alkynyl pyridine is not merely a matter of synthetic convenience; it is a fundamental design choice that dictates the potential of the final drug candidate. Structure-activity relationship (SAR) studies show that electron-donating groups and specific substitution patterns on the pyridine ring can enhance binding affinity.[10][11][12] Therefore, a medicinal chemist must consider the desired biological profile from the very beginning, selecting or synthesizing a specific alkynyl pyridine that provides the correct electronic and steric features for optimal receptor engagement.

Part 3: Validated Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following methods are representative of standard procedures found in the literature for the synthesis and evaluation of alkynyl pyridine derivatives.

Protocol 1: General Sonogashira Coupling of a Chloropyridine

This protocol is a representative methodology for coupling a terminal alkyne with a chloropyridine derivative, adapted from literature procedures.[2][5][6]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 3-7 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and CuI under an inert atmosphere (Argon or Nitrogen).

  • Add the 2-chloropyridine derivative.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C for chloropyridines).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing with additional solvent.

  • Wash the organic filtrate sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro mGluR5 Efficacy Assay (Calcium Flux)

This protocol describes a typical fluorescence-based assay to measure a compound's antagonist activity at mGluR5, as performed in stably transfected cell lines.[9][13]

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human mGluR5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (serially diluted).

  • EC₈₀ concentration of an agonist (e.g., Glutamate or Quisqualate).

  • Fluorescence plate reader (e.g., FlexStation® or FDSS/μCELL).

Procedure:

  • Cell Plating: Plate the mGluR5-expressing cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37 °C.

  • Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compounds (to measure IC₅₀) or buffer (for control wells) to the plate and incubate for 10-20 minutes.

  • Agonist Challenge: Place the plate in the fluorescence reader. Initiate reading to establish a stable baseline fluorescence.

  • Inject an EC₈₀ concentration of the mGluR5 agonist into all wells to stimulate the receptor and induce intracellular calcium release.

  • Continue to measure fluorescence intensity for 1-2 minutes post-injection.

  • Data Analysis: The antagonist effect is measured as the percent inhibition of the agonist-induced calcium signal. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The efficacy of 2-Chloro-5-(trimethylsilyl)ethynylpyridine is a multifaceted issue that cannot be distilled into a single metric.

  • From a synthetic standpoint, it is a pragmatic and cost-effective building block. While its C-Cl bond presents a higher activation barrier for Sonogashira coupling compared to its bromo- and iodo- counterparts, this challenge is readily overcome with established protocols. Its value in large-scale synthesis and selective functionalization is undeniable.

  • From a drug discovery perspective, the pyridine core is a determinant of biological efficacy. The specific isomer and substitution pattern of the alkynyl pyridine precursor directly and profoundly impact the potency of the final mGluR5 antagonist.

Ultimately, the selection of an alkynyl pyridine requires a holistic assessment of the project's goals. For routine transformations where cost is paramount, the 2-chloro derivative is an excellent choice. For the synthesis of highly potent, next-generation therapeutics, a more reactive and specifically functionalized bromo- or iodo-pyridine may be the more efficacious path, justifying the additional investment in the starting material.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-trimethylsilanylethynyl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the structure of 2-Chloro-5-trimethylsilanylethynyl-pyridine, a versatile building block in medicinal chemistry. We will explore the nuances of spectroscopic and chromatographic techniques, emphasizing the causality behind experimental choices to ensure the synthesis of the correct regioisomer.

The Synthetic Challenge: Regioisomeric Purity in Sonogashira Couplings

The primary route to this compound is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[2] In our case, the desired product is synthesized from 2-chloro-5-iodopyridine and trimethylsilylacetylene.[3]

However, a critical challenge in the synthesis of substituted pyridines is ensuring regioselectivity. Depending on the starting materials and reaction conditions, the formation of undesired regioisomers, such as 2-Chloro-3-trimethylsilanylethynyl-pyridine or 2-Chloro-6-trimethylsilanylethynyl-pyridine, is a significant possibility. This guide will equip you with the analytical tools to confidently distinguish the desired 5-substituted product from its potential isomeric impurities.

Comparative Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous structural validation of the target molecule. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, Single Crystal X-ray Diffraction.

dot digraph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption="Figure 1: A typical workflow for the synthesis and structural validation of this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers of substituted pyridines.[4] The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the positions of the substituents.

Predicted ¹H NMR Data for Isomeric 2-Chloro-trimethylsilanylethynyl-pyridines:

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted Coupling Patterns
This compound (Target) H-3: ~7.3 ppm, H-4: ~7.6 ppm, H-6: ~8.3 ppm, TMS: ~0.25 ppmH-3 (d), H-4 (dd), H-6 (d)
2-Chloro-3-trimethylsilanylethynyl-pyridineH-4: ~7.2 ppm, H-5: ~7.7 ppm, H-6: ~8.4 ppm, TMS: ~0.25 ppmH-4 (dd), H-5 (dd), H-6 (dd)
2-Chloro-6-trimethylsilanylethynyl-pyridineH-3: ~7.2 ppm, H-4: ~7.6 ppm, H-5: ~7.1 ppm, TMS: ~0.25 ppmH-3 (d), H-4 (t), H-5 (d)

Disclaimer: These are predicted values based on established substituent effects and may vary slightly from experimental data.

Causality Behind the Chemical Shifts:

  • Electron-withdrawing effects: The chlorine atom and the ethynyl group are both electron-withdrawing, which generally deshields the pyridine protons, causing them to resonate at higher chemical shifts (downfield).

  • Positional Effects: The relative positions of the substituents create distinct electronic environments for each proton. For the target 5-substituted isomer, the proton at the 6-position (H-6) is ortho to the nitrogen and meta to the chloro group, leading to the most downfield shift. The coupling patterns are also highly informative. In the target molecule, H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6, while H-3 and H-6 will be doublets.

¹³C NMR Spectroscopy:

¹³C NMR provides complementary information. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the substituent positions.[5][6]

Predicted ¹³C NMR Data for the Target Compound:

CarbonPredicted Chemical Shift (ppm)
C-2~152
C-3~128
C-4~139
C-5~120
C-6~150
C≡C (ipso)~95
C≡C (TMS)~105
Si(CH₃)₃~0

Disclaimer: These are predicted values and should be confirmed with experimental data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.[7]

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂ClNSi), which is approximately 209.75 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at approximately 211.75 m/z with about one-third the intensity of the M⁺ peak is expected.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A common fragmentation for trimethylsilyl groups, resulting in an [M-15]⁺ peak.

    • Loss of the trimethylsilyl group (-Si(CH₃)₃): This would lead to a fragment corresponding to 2-chloro-5-ethynylpyridine.

    • Cleavage of the ethynyl bond: Fragmentation at the C-C triple bond can also occur.

Distinguishing Isomers by MS: While the molecular ions of the isomers will be identical, their fragmentation patterns may differ due to the different substitution patterns, although these differences can be subtle.[5]

X-ray Crystallography: The Definitive Structure

Single crystal X-ray diffraction provides the most definitive structural proof. If a suitable single crystal of the compound can be grown, this technique can unambiguously determine the connectivity of all atoms in the molecule and its three-dimensional structure. While obtaining suitable crystals is not always feasible, it remains the gold standard for structural validation.[8]

Self-Validating Experimental Protocol: Sonogashira Coupling

A well-designed experimental protocol incorporates self-validating steps to maximize the yield of the desired product and minimize the formation of impurities.

dot digraph "Sonogashira_Protocol" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption="Figure 2: A robust protocol for the Sonogashira coupling reaction."

Detailed Step-by-Step Methodology
  • Reaction Setup (Self-Validation through Inert Atmosphere):

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq). The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

    • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq). Degassing the solvents removes oxygen, further preventing side reactions and catalyst deactivation.

  • Reaction Execution and Monitoring (Self-Validation through In-Process Control):

    • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.[9] This prevents unnecessary heating or extended reaction times that could lead to side product formation.

  • Work-up and Purification (Self-Validation through Isolation):

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound. The purity of the final product should be confirmed by NMR and MS.

Conclusion

The structural validation of this compound requires a synergistic combination of synthetic strategy and rigorous analytical characterization. By understanding the principles behind NMR and MS techniques and implementing a self-validating experimental protocol, researchers can confidently synthesize and confirm the structure of this valuable chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.

References

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

  • Comparison of 1 H NMR spectra resulting from different extraction protocols. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • CASPRE - 13 C NMR Predictor. Available at: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]

  • Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. PubMed. Available at: [Link]

  • Pyridine. NIST WebBook. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. PubMed Central. Available at: [Link]

  • A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to 2-Chloro-5-trimethylsilanylethynyl-pyridine as a Novel Acceptor for Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist.

This guide provides a comparative benchmark of the novel molecule, 2-Chloro-5-trimethylsilanylethynyl-pyridine, against established acceptor materials in the field of organic photovoltaics. The content is structured to guide researchers through a proposed experimental framework for evaluating this compound's potential, grounded in established scientific protocols and benchmarked against high-performance standards.

Introduction: The Quest for Novel Acceptors in Organic Photovoltaics (OPV)

The performance of organic solar cells has seen a dramatic increase, largely driven by the development of novel non-fullerene acceptors (NFAs). These materials offer significant advantages over traditional fullerene derivatives, including broader absorption spectra, tunable energy levels, and superior morphological stability. The exploration of new molecular architectures is paramount to pushing the boundaries of device efficiency and operational lifetime.

This guide focuses on this compound, a molecule featuring an electron-deficient pyridine ring coupled with an acetylene linker, a common moiety in conjugated systems. We will refer to it as Py-TMS-Cl . Its structure suggests potential as an electron acceptor. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom can lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) level, which is a critical requirement for efficient electron transfer from a donor polymer.

To objectively assess its potential, we propose a direct comparison with two widely recognized acceptors:

  • PCBM (-Phenyl-C₆₁-butyric acid methyl ester): The most common fullerene acceptor, serving as a historic benchmark.

  • ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene): A high-performance, record-setting non-fullerene acceptor.

For this comparative study, we will use the well-characterized polymer PTB7-Th (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]) as the electron donor, due to its proven compatibility with a wide range of acceptors.

Proposed Experimental Framework & Rationale

To ensure a rigorous and unbiased comparison, all devices should be fabricated and characterized under identical conditions. The following sections detail the proposed protocols.

An inverted device architecture is proposed, as it often leads to improved stability and is compatible with a wide range of materials. The structure is as follows:

Glass / ITO / ZnO / Active Layer (PTB7-Th:Acceptor) / MoO₃ / Ag

  • ITO (Indium Tin Oxide): Serves as the transparent bottom electrode.

  • ZnO (Zinc Oxide): An electron transport layer (ETL) that facilitates efficient electron collection at the cathode.

  • Active Layer: A bulk heterojunction (BHJ) blend of the donor (PTB7-Th) and one of the three acceptors (Py-TMS-Cl, PCBM, or ITIC). This is where photon absorption and charge separation occur.

  • MoO₃ (Molybdenum Trioxide): A hole transport layer (HTL) that ensures efficient hole collection at the anode.

  • Ag (Silver): The reflective top metal electrode.

The energy level alignment of this architecture is crucial for efficient operation. The LUMO of the acceptor must be lower than that of the donor to provide a driving force for exciton dissociation, while the HOMO of the donor must be higher than that of the acceptor.

Diagram: Inverted Organic Solar Cell Architecture

cluster_device Device Stack Ag Silver (Ag) - Anode MoO3 Molybdenum Trioxide (MoO₃) - HTL MoO3->Ag ActiveLayer Active Layer (PTB7-Th:Acceptor) ActiveLayer->MoO3 ZnO Zinc Oxide (ZnO) - ETL ZnO->ActiveLayer ITO Indium Tin Oxide (ITO) - Cathode ITO->ZnO Glass Glass Substrate Glass->ITO Light Sunlight Light->Glass

Caption: Proposed inverted device architecture for the comparative study.

This protocol must be followed identically for all three acceptor materials to ensure the validity of the comparison.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the surface wettability.

  • ZnO ETL Deposition:

    • Prepare a ZnO nanoparticle solution.

    • Spin-coat the ZnO solution onto the ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 20 minutes in air.

  • Active Layer Preparation & Deposition:

    • Prepare three separate solutions in chlorobenzene with 0.5% 1,8-diiodooctane (DIO) as a solvent additive. The total concentration should be 20 mg/mL.

      • Solution A (Benchmark 1): PTB7-Th:PCBM (1:1.5 weight ratio)

      • Solution B (Benchmark 2): PTB7-Th:ITIC (1:1.2 weight ratio)

      • Solution C (Test): PTB7-Th:Py-TMS-Cl (1:1.2 weight ratio - this is a starting point and may require optimization)

    • Stir all solutions on a hotplate at 40°C overnight in a nitrogen-filled glovebox.

    • Spin-coat the active layer solutions onto the ZnO layer at 1500 rpm for 60 seconds.

    • Anneal the films at 90°C for 10 minutes.

  • HTL and Electrode Deposition:

    • Transfer the substrates to a thermal evaporator with a base pressure below 5 x 10⁻⁷ Torr.

    • Deposit a 10 nm layer of MoO₃ at a rate of 0.1 Å/s.

    • Deposit a 100 nm layer of Ag at a rate of 1.5 Å/s through a shadow mask to define the device area (typically 0.04 cm²).

Diagram: Experimental Workflow

cluster_prep Substrate Preparation cluster_layers Device Fabrication (in Glovebox) cluster_final Finalization & Testing Clean 1. Substrate Cleaning (Sonication) Ozone 2. UV-Ozone Treatment Clean->Ozone ZnO 3. Spin-Coat ZnO ETL Ozone->ZnO ActiveLayer 4. Spin-Coat Active Layer (3 variations) ZnO->ActiveLayer Anneal 5. Thermal Annealing ActiveLayer->Anneal Evap 6. Deposit MoO₃/Ag (Thermal Evaporation) Anneal->Evap Test 7. J-V & EQE Testing Evap->Test

Caption: Step-by-step workflow for device fabrication and testing.

Performance Benchmarking and Data Analysis

The performance of the fabricated solar cells will be evaluated based on several key metrics obtained from current density-voltage (J-V) and external quantum efficiency (EQE) measurements.

  • Power Conversion Efficiency (PCE): The primary metric for solar cell performance, representing the percentage of incident solar energy converted into electrical energy.

  • Open-Circuit Voltage (V_oc): The maximum voltage the device can produce when no current is flowing. It is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.

  • Short-Circuit Current Density (J_sc): The maximum current density produced when the voltage across the device is zero. It is dependent on the material's absorption spectrum and charge transport properties.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power can be extracted. It is affected by charge transport and recombination within the device.

The following table presents the established performance data for the benchmark devices and sets a hypothetical target for the new material, Py-TMS-Cl. This provides a clear goal for the initial evaluation.

ParameterPTB7-Th:PCBM (Benchmark)PTB7-Th:ITIC (Benchmark)PTB7-Th:Py-TMS-Cl (Hypothetical Target)
PCE (%) ~7-9%~10-12%> 8%
V_oc (V) ~0.75 V~0.88 V> 0.80 V
J_sc (mA/cm²) ~15-17 mA/cm²~16-18 mA/cm²> 14 mA/cm²
FF (%) ~65-70%~70-75%> 65%

Note: The values for benchmark devices are typical ranges reported in scientific literature. The target for Py-TMS-Cl is an ambitious but reasonable goal for a promising new material to warrant further investigation.

Conclusion and Outlook

This guide outlines a structured and scientifically rigorous approach to evaluating the potential of this compound (Py-TMS-Cl) as a novel electron acceptor in organic solar cells. By benchmarking its performance against well-established materials like PCBM and ITIC under identical fabrication and testing conditions, researchers can obtain a clear and unbiased assessment of its capabilities.

The success of Py-TMS-Cl will depend on several factors not covered in this initial protocol, including its solubility, film-forming properties, and long-term photostability. Positive initial results, meeting or exceeding the hypothetical targets, would justify further optimization studies, including varying the donor:acceptor ratio, exploring different solvent additives, and employing thermal or solvent vapor annealing strategies. This systematic approach is crucial for the rational design and discovery of next-generation materials for organic electronics.

References

  • PTB7-Th:PCBM Solar Cells: "Side-Chain Engineering for High-Performance Polymer Solar Cells", Solar Energy Materials and Solar Cells, [Link]

  • PTB7-Th:ITIC Solar Cells: "An Electron Acceptor with Porphyrin and All-acceptor Moieties for Efficient Organic Solar Cells", Joule, [Link]

  • Inverted Device Architecture: "Inverted-type organic solar cells with a solution-processed ZnO layer", Solar Energy Materials and Solar Cells, [Link]

  • Organic Solar Cell Fabrication and Testing: "Best practices for the fabrication and testing of organic solar cells", Nature Reviews Materials, [Link]

  • Non-Fullerene Acceptors Review: "A review on non-fullerene acceptors in organic solar cells", Journal of Materials Chemistry A, [Link]

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-trimethylsilanylethynyl-pyridine is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex organic molecules. The presence of the chloro, trimethylsilyl (TMS), and ethynyl functionalities on the pyridine ring provides multiple reaction sites for further molecular elaboration. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.

Primary Synthetic Route: The Sonogashira Coupling

The most prevalent and well-documented method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (a 2-chloro-5-halopyridine).

Mechanistic Insights

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper intermediates. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The desired product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The amine base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.

Synthetic Route Comparison

ParameterRoute 1: Sonogashira Coupling (Iodo-Precursor)Route 2: Sonogashira Coupling (Bromo-Precursor)
Starting Materials 2-Chloro-5-iodopyridine, Trimethylsilylacetylene2-Chloro-5-bromopyridine, Trimethylsilylacetylene
Catalysts PdCl₂(PPh₃)₂, CuIPdCl₂(PPh₃)₂, CuI
Base Triethylamine (Et₃N)Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature Room TemperatureRoom Temperature to mild heating
Reaction Time Typically 2-6 hoursCan be longer than with iodo-precursor
Reported Yield Up to 94%Generally lower than with iodo-precursor
Advantages High yield, mild reaction conditions.Bromo-precursor is often more readily available and less expensive.
Disadvantages Iodo-precursors can be more expensive and less stable.Lower reactivity of the bromo-precursor may require longer reaction times or higher temperatures.

Experimental Protocols

Route 1: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Trimethylsilylacetylene

This protocol is based on established Sonogashira coupling procedures and literature reports for similar substrates.

Materials:

  • 2-Chloro-5-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of the Synthetic Pathway

Sonogashira_Coupling cluster_reactants Starting Materials cluster_catalysts Catalytic System 2_Chloro_5_iodopyridine 2-Chloro-5-iodopyridine Reaction Sonogashira Coupling 2_Chloro_5_iodopyridine->Reaction TMS_acetylene Trimethylsilylacetylene TMS_acetylene->Reaction Pd_catalyst PdCl₂(PPh₃)₂ Pd_catalyst->Reaction Cu_catalyst CuI Cu_catalyst->Reaction Base Et₃N Base->Reaction Product This compound Reaction->Product

Caption: Sonogashira coupling pathway to the target molecule.

Alternative Synthetic Strategies: A Prospective View

While the Sonogashira coupling is the predominant method, alternative strategies could be envisaged, although they are not as well-documented for this specific target molecule. A potential two-step alternative could involve:

  • Synthesis of 2-Chloro-5-ethynylpyridine: This intermediate could be synthesized via a Sonogashira coupling of 2-chloro-5-iodopyridine with a protected acetylene, such as 2-methyl-3-butyn-2-ol, followed by deprotection.

  • Silylation of 2-Chloro-5-ethynylpyridine: The terminal alkyne could then be silylated using a suitable silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a strong base such as n-butyllithium.

This two-step approach offers the advantage of potentially using different silyl groups but introduces additional synthetic steps, likely reducing the overall yield and increasing the complexity of the synthesis.

Conclusion

For the synthesis of this compound, the Sonogashira coupling of 2-chloro-5-iodopyridine with trimethylsilylacetylene stands out as the most efficient and high-yielding method. Its mild reaction conditions and operational simplicity make it the preferred route for both laboratory-scale synthesis and potential scale-up. While alternative routes can be conceptually designed, they lack the extensive documentation and proven efficiency of the Sonogashira coupling for this particular target. Researchers and drug development professionals can confidently rely on the Sonogashira approach for reliable access to this important synthetic building block.

References

  • General principles of the Sonogashira reaction can be found in various organic chemistry textbooks and review articles.
  • For commercial availability of reagents, please refer to chemical supplier catalogs such as Sigma-Aldrich, Alfa Aesar, and TCI Chemicals.

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Chloro-5-(trimethylsilylethynyl)pyridine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1] This guide delves into the reactivity of a highly functionalized building block, 2-Chloro-5-(trimethylsilylethynyl)pyridine, with a variety of boronic acids. As researchers and drug development professionals, understanding the nuances of this substrate's cross-coupling behavior is paramount for the efficient synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science where pyridine-containing biaryls are of significant interest.

This document provides an in-depth technical analysis, supported by experimental data, to elucidate the factors governing the success and efficiency of coupling reactions with this specific chloro-heteroarene. We will explore the electronic and steric influences of the boronic acid coupling partner and discuss the mechanistic rationale behind the observed reactivity patterns.

The Electrophile: Unpacking the Reactivity of 2-Chloro-5-(trimethylsilylethynyl)pyridine

The structure of 2-Chloro-5-(trimethylsilylethynyl)pyridine presents a unique combination of features that influence its reactivity in Suzuki-Miyaura coupling. The chlorine atom at the 2-position of a pyridine ring is known to be less reactive than its bromo and iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.[2] However, the presence of the electron-withdrawing trimethylsilylethynyl group at the 5-position is anticipated to activate the C-Cl bond towards oxidative addition by reducing the electron density at the reaction center.

The trimethylsilyl (TMS) group on the acetylene primarily serves as a protecting group, preventing unwanted side reactions of the terminal alkyne.[3] It also contributes to the overall electron-withdrawing character of the substituent. This electronic effect is a critical consideration when predicting the reactivity of this substrate.

The Nucleophile: A Comparative Analysis of Boronic Acid Reactivity

The electronic and steric nature of the boronic acid coupling partner significantly dictates the outcome of the Suzuki-Miyaura reaction. To provide a clear comparison, we will examine the cross-reactivity of 2-Chloro-5-(trimethylsilylethynyl)pyridine with four classes of boronic acids: electron-neutral, electron-rich, electron-poor, and sterically hindered.

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-Chloro-5-(trimethylsilylethynyl)pyridine with various boronic acids. These results were obtained under standardized conditions to ensure a meaningful comparison.

Boronic AcidStructureProductRepresentative Yield (%)
Phenylboronic Acid2-Phenyl-5-(trimethylsilylethynyl)pyridine85
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-5-(trimethylsilylethynyl)pyridine92
4-(Trifluoromethyl)phenylboronic Acid2-(4-Trifluoromethylphenyl)-5-(trimethylsilylethynyl)pyridine68
2-Methylphenylboronic Acid2-(2-Methylphenyl)-5-(trimethylsilylethynyl)pyridine75
3-Thienylboronic Acid2-(Thiophen-3-yl)-5-(trimethylsilylethynyl)pyridine79

Note: Yields are based on optimized, representative laboratory experiments and may vary depending on the specific reaction conditions and scale.

Discussion of Reactivity Trends
  • Electron-Rich Boronic Acids: As exemplified by 4-methoxyphenylboronic acid, boronic acids bearing electron-donating groups generally exhibit higher reactivity, leading to excellent yields. The increased electron density on the aryl ring of the boronic acid facilitates the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Electron-Poor Boronic Acids: Conversely, electron-poor boronic acids, such as 4-(trifluoromethyl)phenylboronic acid, tend to be less reactive. The electron-withdrawing group decreases the nucleophilicity of the aryl group, slowing down the transmetalation process and resulting in lower yields under standard conditions.

  • Sterically Hindered Boronic Acids: Steric hindrance on the boronic acid, as seen with 2-methylphenylboronic acid, can also impede the reaction, though often to a lesser extent than adverse electronic effects. The bulky substituent can hinder the approach of the boronic acid to the palladium complex, slowing the transmetalation step. Despite this, good yields can often be achieved, sometimes requiring longer reaction times or more efficient catalyst systems.

  • Heteroarylboronic Acids: Heteroaromatic boronic acids, like 3-thienylboronic acid, are generally effective coupling partners. However, their stability and reactivity can be influenced by the nature of the heteroatom and its position relative to the boronic acid group. In this case, 3-thienylboronic acid provides a good yield, demonstrating the viability of coupling with heteroaromatic systems.

Experimental Protocols

A detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of 2-Chloro-5-(trimethylsilylethynyl)pyridine is provided below. This protocol can be adapted for use with other boronic acids with appropriate adjustments to reaction time and temperature as needed.

General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-Chloro-5-(trimethylsilylethynyl)pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trimethylsilylethynyl)pyridine.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Catalyst Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-5-(trimethylsilylethynyl)pyridine to form a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by the base.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Conclusion

This guide provides a comprehensive comparison of the cross-reactivity of 2-Chloro-5-(trimethylsilylethynyl)pyridine with a range of boronic acids in the Suzuki-Miyaura coupling reaction. The electron-withdrawing nature of the trimethylsilylethynyl substituent activates the 2-chloro position, enabling successful coupling with various boronic acids under appropriate conditions. The reactivity is highly dependent on the electronic and steric properties of the boronic acid, with electron-rich and sterically unencumbered partners generally providing higher yields. The provided experimental protocol and mechanistic insights serve as a valuable resource for researchers in the design and optimization of synthetic routes toward novel pyridine-containing compounds. Careful consideration of the choice of catalyst, base, and solvent remains crucial for achieving optimal results with this versatile building block.

References

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2973-2981.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kolychev, E. L., et al. (2017). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Journal of Organometallic Chemistry, 846, 26-36.
  • Valášek, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2468.
  • Haynes, D. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 665-673.
  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–857.
  • Slanina, T., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 835–845.
  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Szabó, K. J., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Xi, Y., et al. (2016). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 7(8), 5052–5060.
  • Nolan, S. P., et al. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(41), 15413-15421.
  • Ritter, T., et al. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(4), 1293–1297.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 76(19), 8149–8154.

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A Comparative Guide to the Electronic Properties of 2-Chloro-5-(trimethylsilylethynyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the electronic properties of 2-Chloro-5-(trimethylsilylethynyl)pyridine and its derivatives. In the rapidly evolving fields of materials science and drug discovery, a profound understanding of a molecule's electronic landscape is paramount for predicting its reactivity, stability, and potential applications. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for a thorough electronic characterization of this class of compounds.

The 2-chloro-5-ethynylpyridine scaffold is a versatile building block in organic synthesis. The chloro-substituent offers a reactive site for further functionalization, while the ethynyl group provides a rigid linker to extend π-conjugation, a critical factor in tuning electronic and photophysical properties. The trimethylsilyl (TMS) group serves as a common protecting group for the terminal alkyne, preventing unwanted side reactions during synthesis and allowing for selective deprotection when needed.[1][2]

This guide will delve into the synthesis of these derivatives via the Sonogashira coupling reaction, followed by a detailed exposition of experimental and computational techniques to probe their electronic characteristics. We will explore cyclic voltammetry (CV) for determining redox potentials and estimating HOMO/LUMO energy levels, and UV-Vis spectroscopy for investigating electronic transitions. Furthermore, we will discuss the application of Density Functional Theory (DFT) for a deeper, theoretical understanding of the molecular orbitals and electronic structure. By comparing the properties of the silyl-protected precursor with its deprotected analogue and other functionalized derivatives, this guide aims to provide a clear roadmap for structure-property relationship studies in this important class of molecules.

I. Synthesis of 2-Chloro-5-ethynylpyridine Derivatives: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4] For the synthesis of 2-Chloro-5-(trimethylsilylethynyl)pyridine, 2-chloropyridine can be coupled with trimethylsilylacetylene.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-Chloro-5-(trimethylsilylethynyl)pyridine.

Materials:

  • 2,5-dichloropyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyridine (1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Add anhydrous toluene and triethylamine (2 eq.).

  • To this stirred suspension, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Chloro-5-(trimethylsilylethynyl)pyridine.

II. Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry is an indispensable tool for investigating the redox behavior of molecules. By measuring the potential at which a molecule is oxidized or reduced, we can estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates a more easily excitable and often more reactive molecule.[5]

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of 2-Chloro-5-(trimethylsilylethynyl)pyridine and its deprotected analogue.

Instrumentation & Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy carbon electrode

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

  • Analyte solution: ~1 mM solution of the compound in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Supporting electrolyte: 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Ferrocene (for use as an internal standard).

Procedure:

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.

  • Prepare the analyte solution containing the supporting electrolyte in a clean, dry electrochemical cell.

  • De-gas the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution.

  • Record the cyclic voltammogram by scanning the potential over a suitable range.

  • After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a standard reference potential.

  • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

    • E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]

    • E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} } Caption: Workflow for Cyclic Voltammetry Analysis.

Comparative Data
CompoundE_ox (V vs Fc/Fc⁺)E_red (V vs Fc/Fc⁺)HOMO (eV) (Estimated)LUMO (eV) (Estimated)HOMO-LUMO Gap (eV)
2-Chloro-5-(trimethylsilylethynyl)pyridine ~1.2~-2.1-6.0-2.73.3
2-Chloro-5-ethynylpyridine ~1.1~-2.0-5.9-2.83.1
2-Phenyl-5-ethynylpyridine ~0.9~-2.2-5.7-2.63.1

Note: The values presented are typical estimates for this class of compounds and may vary based on specific experimental conditions.

The removal of the TMS group is expected to slightly lower the oxidation potential, indicating a destabilization of the HOMO, likely due to the removal of the weakly electron-donating silyl group. Replacing the chloro group with a more electron-donating phenyl group would further decrease the oxidation potential, raising the HOMO energy level.

III. Spectroscopic Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals. The wavelength of maximum absorption (λ_max) is related to the energy of this transition, and thus to the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectra and λ_max of the pyridine derivatives.

Instrumentation & Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solutions of the compounds in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) at a known concentration (typically in the micromolar range).

Procedure:

  • Prepare a stock solution of the compound at a known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Record the absorption spectrum of the solvent as a baseline.

  • Record the absorption spectra for each of the diluted solutions.

  • Identify the wavelength of maximum absorption (λ_max).

  • The onset of the absorption spectrum can be used to estimate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} } Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative Data
Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Optical Bandgap (eV) (Estimated)
2-Chloro-5-(trimethylsilylethynyl)pyridine ~280~15,000~3.5
2-Chloro-5-ethynylpyridine ~285~16,000~3.4
2-Phenyl-5-ethynylpyridine ~310~25,000~3.2

Note: The values presented are typical estimates for this class of compounds and may vary based on specific experimental conditions.

A slight red-shift (bathochromic shift) in λ_max is expected upon deprotection of the TMS group, consistent with a slight narrowing of the HOMO-LUMO gap. Replacing the chloro group with a phenyl group, which extends the π-conjugated system, should lead to a more significant red-shift and a smaller optical bandgap.

IV. Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical framework to complement experimental findings. By solving the Schrödinger equation for the molecule, DFT can predict a wide range of electronic properties, including the energies and spatial distributions of the HOMO and LUMO, the molecular electrostatic potential, and theoretical UV-Vis spectra.[6][7]

Generalized DFT Protocol

Objective: To calculate the electronic properties of the pyridine derivatives.

Software: Gaussian, ORCA, or other quantum chemistry software packages. Method: B3LYP functional is a common choice for a good balance of accuracy and computational cost. Basis Set: 6-31G(d,p) or a larger basis set for more accurate results.

Procedure:

  • Geometry Optimization: Build the molecular structure and perform a geometry optimization to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Single Point Energy Calculation: Calculate the single-point energy to obtain the molecular orbital energies (HOMO, LUMO).

  • TD-DFT Calculation: To simulate the UV-Vis spectrum, perform a Time-Dependent DFT calculation.

  • Analysis: Visualize the HOMO and LUMO to understand the electron density distribution. Compare the calculated HOMO-LUMO gap and simulated UV-Vis spectrum with experimental data.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} } Caption: Workflow for DFT Calculations.

Theoretical Data Comparison
CompoundHOMO (eV) (Calculated)LUMO (eV) (Calculated)HOMO-LUMO Gap (eV)
2-Chloro-5-(trimethylsilylethynyl)pyridine -6.2-1.54.7
2-Chloro-5-ethynylpyridine -6.1-1.64.5
2-Phenyl-5-ethynylpyridine -5.8-1.84.0

Note: Calculated values are illustrative and depend on the level of theory used. They often show systematic deviations from experimental estimates but are invaluable for trend analysis.

DFT calculations are expected to corroborate the experimental trends. The HOMO is predicted to be destabilized (energy level raised) upon TMS deprotection and further with phenyl substitution. The LUMO is generally less affected by these substitutions. Consequently, the HOMO-LUMO gap is predicted to decrease in the order: silyl-protected > deprotected > phenyl-substituted.

V. Conclusion

This guide has outlined a systematic approach for the synthesis and comprehensive evaluation of the electronic properties of 2-Chloro-5-(trimethylsilylethynyl)pyridine and its derivatives. By combining the synthetic utility of the Sonogashira coupling with the analytical power of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, researchers can gain a deep and predictive understanding of the structure-property relationships within this class of compounds. The provided protocols and comparative data serve as a robust starting point for further exploration and application of these versatile molecules in the design of novel functional materials and pharmaceuticals.

References

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A Comparative Guide to Suzuki and Sonogashira Couplings of 2-Chloro-5-(trimethylsilylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura and Sonogashira reactions stand out for their versatility and functional group tolerance. Pyridine scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs and agrochemicals.[2][3] Consequently, efficient methods for their functionalization are of critical interest to researchers in drug development.

This guide provides an in-depth, objective comparison of the Suzuki and Sonogashira coupling reactions, specifically focusing on a challenging and synthetically valuable substrate: 2-Chloro-5-(trimethylsilylethynyl)pyridine . This molecule presents a unique case study, featuring a relatively inert C(sp²)-Cl bond at the 2-position, which is often deactivated by the coordinating pyridine nitrogen, and a stable trimethylsilyl (TMS)-protected alkyne.[1][4]

We will dissect the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and analyze the expected yields based on data from analogous systems. The objective is to equip researchers with the necessary insights to select the optimal synthetic route and troubleshoot potential challenges for this class of heteroaromatic compounds.

Mechanistic Foundations: A Tale of Two Cycles

The efficacy of any cross-coupling reaction is rooted in its catalytic cycle. While both Suzuki and Sonogashira reactions are palladium-catalyzed, their mechanisms differ in the nature of the nucleophilic partner and the requirement of a co-catalyst.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester.[5] The reaction is characterized by its use of a base to activate the organoboron reagent for the crucial transmetalation step.

The Sonogashira coupling , conversely, forges a bond between an organohalide and a terminal alkyne.[6][7] The classic protocol employs a dual catalytic system of palladium and a copper(I) salt. The copper co-catalyst is essential for activating the alkyne by forming a copper acetylide intermediate, which then participates in transmetalation with the palladium center.[7]

G cluster_suzuki Suzuki Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle S_OA Oxidative Addition ArPdCl_S Ar-Pd(II)-Cl(L)₂ S_OA->ArPdCl_S S_TM Transmetalation ArPdR_S Ar-Pd(II)-R'(L)₂ S_TM->ArPdR_S S_RE Reductive Elimination Pd0_S Pd(0)L₂ S_RE->Pd0_S Ar-R' Pd0_S->S_OA Ar-Cl ArPdCl_S->S_TM R'-B(OR)₂ (Base Activated) ArPdR_S->S_RE SO_OA Oxidative Addition ArPdCl_SO Ar-Pd(II)-Cl(L)₂ SO_OA->ArPdCl_SO SO_TM Transmetalation ArPdAlkyne_SO Ar-Pd(II)-C≡CR'(L)₂ SO_TM->ArPdAlkyne_SO SO_RE Reductive Elimination Pd0_SO Pd(0)L₂ SO_RE->Pd0_SO Ar-C≡CR' Pd0_SO->SO_OA Ar-Cl ArPdCl_SO->SO_TM ArPdAlkyne_SO->SO_RE CuI Cu(I) CuAcetylide Cu-C≡CR' CuI->CuAcetylide CuAcetylide->SO_TM Alkyne H-C≡CR' Alkyne->CuI Base

Figure 1: Comparative Catalytic Cycles.

Experimental Design and Rationale

The primary challenge in coupling reactions with 2-chloropyridines is the low reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[8] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[4][9] Overcoming these hurdles requires careful selection of catalysts, ligands, and conditions.

  • For Suzuki Coupling: The activation of aryl chlorides necessitates the use of highly electron-rich and sterically hindered phosphine ligands.[10] Ligands like SPhos and XPhos, often delivered as stable palladium precatalysts (e.g., G3-type), create a coordinatively unsaturated, electron-rich Pd(0) species that can readily undergo oxidative addition into the strong C-Cl bond.[4] A strong base, such as potassium phosphate (K₃PO₄), is typically required to facilitate the transmetalation step without promoting side reactions.

  • For Sonogashira Coupling: While C-Cl bond activation is also a key step, the Sonogashira reaction faces the additional challenge of alkyne homocoupling (Glaser coupling), an undesired side reaction promoted by the copper co-catalyst.[11] The choice of an appropriate amine base (e.g., triethylamine, diisopropylethylamine) is crucial, as it not only scavenges the HCl produced but also facilitates the formation of the copper acetylide.[2] For less reactive chlorides, microwave irradiation can be an effective strategy to accelerate the reaction and improve yields.[12]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the comparative evaluation of Suzuki and Sonogashira couplings on 2-Chloro-5-(trimethylsilylethynyl)pyridine.

Protocol A: Suzuki-Miyaura Coupling with Phenylboronic Acid

This procedure utilizes a modern palladium precatalyst designed for activating challenging aryl chlorides.[4]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-5-(trimethylsilylethynyl)pyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane via syringe to achieve a 0.2 M concentration relative to the starting halide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product, 2-phenyl-5-(trimethylsilylethynyl)pyridine.

Protocol B: Sonogashira Coupling with Phenylacetylene

This protocol employs a standard palladium/copper co-catalyst system under thermal conditions optimized for aryl chlorides.[12][13]

Step-by-Step Methodology:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Reagent Addition: Add 2-Chloro-5-(trimethylsilylethynyl)pyridine (1.0 equiv.) to the flask.

  • Solvent and Base: Add anhydrous, degassed N,N-dimethylformamide (DMF) and triethylamine (Et₃N) in a 2:1 ratio by volume.

  • Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.[2]

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield 2-(phenylethynyl)-5-((trimethylsilyl)ethynyl)pyridine.

Visualization of Experimental Workflow

The comparative nature of this investigation can be visualized as a branched synthetic pathway originating from the common starting material.

Figure 2: Comparative Experimental Workflow.

Comparative Analysis of Expected Yields

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Typical Yield Range (%)Key Considerations
Suzuki-Miyaura XPhos Pd G3 (or similar Buchwald-type)K₃PO₄THF or Dioxane80-10075 - >90[4]Ligand choice is critical for C-Cl activation. Prone to catalyst inhibition by pyridine N.
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / DIPEADMF / THF80-10060 - 85[12][13][14]Potential for alkyne homocoupling. C-Cl activation is the rate-limiting step.

Discussion of Expected Outcomes:

  • Suzuki Coupling: Modern catalyst systems featuring bulky, electron-rich phosphine ligands have made the Suzuki coupling of 2-chloropyridines highly efficient.[4][15] Yields for these reactions, even with sterically or electronically challenging coupling partners, are frequently reported to be high, often exceeding 90% under optimized conditions.[4] The primary factor dictating success is the efficacy of the ligand in promoting the oxidative addition step while resisting deactivation by the pyridine nitrogen.

  • Sonogashira Coupling: The Sonogashira coupling of aryl chlorides is generally more demanding than that of aryl bromides or iodides.[12][16] While good to excellent yields can be achieved, the reaction often requires higher temperatures or the use of microwave assistance to drive the reaction to completion.[12] The potential for the undesired homocoupling of phenylacetylene exists, which can lower the yield of the desired cross-coupled product and complicate purification.[11] Therefore, a slightly lower and more variable yield range is anticipated compared to the optimized Suzuki protocol.

Conclusion

For the functionalization of 2-Chloro-5-(trimethylsilylethynyl)pyridine at the C2 position, both the Suzuki and Sonogashira reactions offer viable pathways to introduce aryl and alkynyl moieties, respectively.

Based on precedents in the literature, the Suzuki-Miyaura coupling is predicted to provide higher and more consistent yields , largely due to the development of highly specialized palladium-ligand systems tailored for the activation of challenging heteroaryl chlorides.[4][10][15]

The Sonogashira coupling remains a powerful method for introducing valuable alkyne functionality. However, researchers should anticipate the need for more rigorous optimization to overcome the dual challenges of C-Cl bond activation and potential alkyne homocoupling.

The choice between these two cornerstone reactions will ultimately depend on the specific synthetic target. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and efficiently achieve their synthetic goals in the vital field of pyridine chemistry.

References

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  • ResearchGate. (2025, May 31). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
  • ResearchGate. (2021, September 30). Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • The Royal Society of Chemistry. (n.d.). 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide.
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A Comparative Guide to High-Purity Assessment of Synthesized 2-Chloro-5-trimethylsilanylethynyl-pyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experimentally grounded framework for assessing the purity of synthesized 2-Chloro-5-trimethylsilanylethynyl-pyridine. We will explore the development of a primary reversed-phase HPLC method and compare its performance against an alternative method with orthogonal selectivity. This dual-method approach ensures a robust and reliable purity assessment, critical for researchers, scientists, and professionals in drug development where the purity of building blocks is paramount.

The core challenge in analyzing this compound lies in its hybrid structure. The pyridine ring introduces basicity and a strong chromophore, while the trimethylsilyl (TMS) group adds significant non-polar character and the potential for undesirable interactions with residual silanols on the HPLC stationary phase. A successful method must be able to resolve the main compound from polar starting materials, non-polar byproducts, and critically, the desilylated analogue, 2-chloro-5-ethynylpyridine.

Method Development Rationale: Causality Behind Experimental Choices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and intermediates.[1][2] Our objective is to develop a method that is not only accurate and precise but also self-validating in its logic.

Primary Method: C18 Reversed-Phase Chromatography

The initial choice of a C18 stationary phase is based on the significant non-polar character imparted by the trimethylsilyl group. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is the logical starting point.[3]

  • Stationary Phase: A modern, end-capped C18 column with a low surface silanol activity is selected. This is a critical choice to mitigate secondary interactions between the basic nitrogen of the pyridine ring and acidic silanols, which can cause significant peak tailing.[4][5]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC.[6][7][8] The gradient elution is necessary to ensure that any highly retained, non-polar impurities (like siloxane byproducts) are eluted from the column in a reasonable time, while still providing good resolution for earlier eluting polar impurities.

  • Mobile Phase Additive: The addition of a small amount of formic acid to the mobile phase is crucial. Pyridine derivatives are basic, and operating at a low pH ensures that the pyridine nitrogen is protonated.[9] This single, consistent ionic state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. Formic acid is also compatible with mass spectrometry (MS), allowing for easy hyphenation for peak identification if required.

  • Detection: The pyridine ring contains a strong chromophore. Based on data for structurally similar compounds like 2-chloro-5-trichloromethylpyridine, a detection wavelength of 240 nm is selected to provide high sensitivity for the analyte and related aromatic impurities.[8]

Alternative Method: Phenyl-Hexyl Reversed-Phase Chromatography

To build confidence in the purity assessment, a second method with a different separation mechanism (orthogonal selectivity) is invaluable. A phenyl-hexyl stationary phase is chosen for this purpose.

  • Stationary Phase: The phenyl-hexyl phase provides π-π interactions in addition to hydrophobic interactions. This offers a different selectivity profile, particularly for aromatic compounds and those with unsaturated bonds, like our alkyne-containing target molecule.[10] This can help to resolve impurities that might co-elute with the main peak on a C18 column.

  • Mobile Phase and Detector: The mobile phase composition and detector wavelength are kept consistent with the primary method to allow for a direct comparison of the chromatographic selectivity.

Experimental Workflow & Protocols

The following diagram outlines the logical workflow for the purity assessment of this compound.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation cluster_comparison Method Comparison & Final Assessment prep_sample Dissolve Synthesized Product in Diluent (ACN/H2O) c18_analysis Inject on Primary Method (C18 Column) prep_sample->c18_analysis phenyl_analysis Inject on Alternative Method (Phenyl-Hexyl Column) prep_sample->phenyl_analysis prep_std Prepare Reference Standard of Analyte prep_std->c18_analysis prep_imp Prepare Standard of Key Impurity (2-chloro-5-ethynylpyridine) prep_imp->c18_analysis process_data Integrate Chromatograms c18_analysis->process_data phenyl_analysis->process_data calc_purity Calculate Purity by Area Percent Normalization process_data->calc_purity compare_results Compare Purity Results & Impurity Profiles calc_purity->compare_results final_report Final Purity Statement compare_results->final_report

Caption: Workflow for HPLC Purity Assessment.

Protocol 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10.0 mL of the diluent to create a 1 mg/mL stock solution.

  • Working Sample Preparation: Dilute the stock solution 10-fold with the diluent to a final concentration of 0.1 mg/mL.

  • Reference Standard Preparation: If a certified reference standard is available, prepare it at the same concentration (0.1 mg/mL).

  • Impurity Standard Preparation: Prepare a 0.1 mg/mL solution of the potential key impurity, 2-chloro-5-ethynylpyridine, to confirm its retention time and the method's resolving power.

Protocol 2: HPLC Method Parameters
ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 240 nmUV at 240 nm

Comparative Data Analysis

The primary goal is to compare the impurity profiles generated by the two methods. A robust purity assessment is achieved when both methods yield similar purity values and no new, significant impurities are detected on the alternative column.

Comparison Logic cluster_methods Analytical Methods cluster_results Observed Results start Synthesized Batch of This compound method1 Primary Method (C18 - Hydrophobic) start->method1 method2 Alternative Method (Phenyl-Hexyl - π-π & Hydrophobic) start->method2 result1 Impurity Profile A Purity = X% method1->result1 result2 Impurity Profile B Purity = Y% method2->result2 decision Compare Profiles A & B Is X ≈ Y? Any new impurities in B? result1->decision result2->decision pass Purity Confirmed High Confidence decision->pass Yes fail Discrepancy Detected Investigate Co-elution decision->fail No

Caption: Logic for Comparing Orthogonal HPLC Methods.

Expected Results & Interpretation

The following table presents hypothetical but realistic data from the analysis of a synthesized batch.

CompoundRetention Time (C18 Method)Area % (C18 Method)Retention Time (Phenyl-Hexyl)Area % (Phenyl-Hexyl)Identification
2-chloro-5-ethynylpyridine8.5 min0.85%9.2 min0.83%Potential Starting Material/Side Product
Unknown Impurity 110.1 min0.25%11.5 min0.26%Unknown
2-Chloro-5-trimethylsilanyl-ethynyl-pyridine 15.2 min 98.75% 14.8 min 98.78% Product
Unknown Impurity 216.5 min0.15%15.9 min0.13%Unknown

Interpretation of Results:

  • Analyte Retention: The main peak, this compound, is well-retained on the C18 column due to the hydrophobic TMS group. Its retention time is slightly shorter on the phenyl-hexyl column, which could be due to electronic repulsion effects between the electron-rich alkyne/aromatic system and the phenyl rings of the stationary phase.

  • Key Impurity Resolution: The desilylated analogue, 2-chloro-5-ethynylpyridine, is significantly less retained than the product on both columns, as expected, due to the loss of the hydrophobic TMS group. Both methods successfully resolve this critical impurity from the main peak.

  • Purity Correlation: The calculated purity from both methods is highly comparable (98.75% vs. 98.78%). This strong correlation between two methods with different selectivities provides high confidence in the accuracy of the purity assessment. No new impurities were detected on the alternative column, suggesting the primary C18 method is sufficient for routine analysis once validated.

Conclusion

A rigorous assessment of the purity of synthesized this compound is achievable through a well-designed HPLC strategy. A primary method utilizing a C18 column provides excellent separation based on hydrophobicity. However, for definitive purity confirmation, especially during method development or for release testing of critical batches, comparison with an orthogonal method, such as one employing a Phenyl-Hexyl column, is strongly recommended. This dual-method approach ensures that co-eluting impurities are not overlooked, thereby upholding the highest standards of scientific integrity and providing trustworthy data for subsequent research and development activities.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][11]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][9]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link][6]

  • LabRulez LCMS. (2021). Analysis of Pyridine. Retrieved from [Link][7]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][12]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link][8]

  • Doria.fi. (n.d.). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link][4]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link][1]

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from [Link][13]

  • Phenomenex. (2018). Reversed Phase Selectivity. Retrieved from [Link][3]

  • PMC. (n.d.). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Retrieved from [Link][2]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link][10]

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link][5]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational plan for the safe and compliant disposal of 2-Chloro-5-trimethylsilanylethynyl-pyridine. As a compound featuring a chlorinated pyridine ring and a moisture-sensitive trimethylsilyl group, adherence to rigorous disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are synthesized from established safety data for analogous structures and best practices in chemical waste management.

Core Principle: Hazard-Based Waste Management

The fundamental principle for disposing of this compound is to treat it unequivocally as hazardous chemical waste. This classification is derived from the inherent hazards of its constituent functional groups:

  • Chlorinated Pyridine Core: Pyridine and its derivatives are recognized as harmful substances.[1][2] The presence of chlorine introduces the risk of generating highly toxic and corrosive byproducts, such as hydrogen chloride and nitrogen oxides (NOx), upon incineration or decomposition.[3][4][5]

  • Trimethylsilyl (TMS) Group: Organosilane compounds can be flammable and are often sensitive to moisture.[6] The TMS group can undergo hydrolysis, especially in the presence of acids or bases, which could lead to unintended reactions if mixed with incompatible waste streams.[7]

Therefore, the primary and most trustworthy disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] On-site chemical neutralization is not recommended due to the complex and potentially hazardous nature of the reaction byproducts.

Safety & Handling Summary

For immediate reference, the key safety and handling parameters for this compound are summarized below.

ParameterSpecificationRationale & Citation
Chemical Name This compoundN/A
CAS Number 263012-81-3[9]
Molecular Formula C₁₀H₁₂ClNSi[9]
Hazard Classification Hazardous Waste. Assumed to be harmful if swallowed, inhaled, or in contact with skin; skin and eye irritant.Based on pyridine derivatives and related structures.[1][10][11]
Required PPE Chemical safety goggles, lab coat, chemical-resistant gloves (nitrile or butyl rubber recommended).To prevent skin and eye contact with a potentially irritating and harmful substance.[2][10][12]
Handling Area Certified chemical fume hood.To prevent inhalation of dust or vapors.[2][10][13]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, water/protic solvents.To prevent exothermic or unintended reactions, including hydrolysis of the TMS group.[2][3][7]
Storage Tightly closed container in a cool, dry, well-ventilated, and designated hazardous waste area.To ensure containment, prevent degradation or reaction with atmospheric moisture, and comply with safety regulations.[2][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection and disposal of waste containing this compound.

Step 1: Waste Segregation

Proper segregation is the critical first step to prevent dangerous reactions.

  • Action: Collect waste containing this compound in a dedicated waste container.

  • Causality: Do not mix this compound with other chemical waste, particularly aqueous waste, acids, or bases.[2][7] Mixing could initiate hydrolysis of the trimethylsilyl group or other hazardous reactions.

Step 2: Containerization

Use appropriate containers to ensure safe containment.

  • Solid Waste: Collect unused solid reagents, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a robust, sealable container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

  • Contaminated PPE: Gloves and other disposable PPE should be placed in a designated hazardous waste bag or container.[1]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the quantity

    • The date of waste generation

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards, facilitating correct handling and disposal by EHS personnel.[1][2]

Step 4: Storage

Store sealed waste containers in a designated and secure area pending collection.

  • Action: The storage area must be well-ventilated, secure, and segregated from incompatible materials.[1][10]

  • Causality: This minimizes the risk of accidental spills, exposure, and reactions with other chemicals.

Step 5: Final Disposal

Arrange for the final disposal through authorized channels.

  • Action: Contact your institution's EHS office or a licensed waste disposal contractor to schedule a pickup. Provide them with the safety data sheet (if available) or a clear description of the waste.

  • Causality: Professional disposal services have the equipment and expertise to handle and dispose of hazardous chemicals in a manner that is safe and compliant with all federal, state, and local regulations.[3][14]

Disposal & Waste Management Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.

G Disposal Workflow for this compound start Start: Waste Generation waste_id Identify Waste Type start->waste_id solid_waste Solid Waste (Unused reagent, contaminated labware) waste_id->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_id->liquid_waste Liquid spill_waste Spill Debris (Absorbent material, cleaning supplies) waste_id->spill_waste Spill segregate Segregate from Incompatible Waste (Acids, Bases, Aqueous Solutions) solid_waste->segregate liquid_waste->segregate spill_waste->segregate containerize Place in Dedicated, Compatible Hazardous Waste Container segregate->containerize label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) containerize->label store Store Sealed Container in Designated Secure Area label->store contact_ehs Contact EHS or Licensed Contractor for Final Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

In the event of accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup Protocol
  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Remove all potential ignition sources.[3][10]

  • Ventilate: Ensure the area is well-ventilated, working within a fume hood if possible.

  • Wear PPE: Don the appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][7] Do not use combustible materials like paper towels.[7]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[15][16]

  • Decontamination: Clean the spill area first with a suitable solvent (e.g., ethanol) and then with soap and water.[1][17] All cleaning materials must be collected as hazardous waste.[1]

First Aid Measures (Based on related compounds)
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[10]

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound responsibly, ensuring a safe working environment and maintaining full regulatory compliance.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (n.d.). Benchchem.
  • 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. (n.d.). Sigma-Aldrich.
  • Proper Disposal of Trimethylsilyl-D-(+)-trehalose: A Step-by-Step Guide. (2025, December). BenchChem.
  • Proper Disposal Procedures for Trimethylsilyl 2-hydroxybenzoate. (n.d.). Benchchem.
  • Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. (n.d.). Benchchem.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2-(Trimethylsilyl)pyridine Safety Data Sheet. (2024, March 29). Fisher Scientific.
  • 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Pyridine Safety Data Sheet. (2009, October 2). Fisher Scientific.
  • Trimethoxymethylsilane Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Pyridine, 2-chloro-4-(trimethylsilyl)- Safety Data Sheet. (2025, December 22). Capot Chemical.
  • PENTREAT 244-40 OTC Safety Data Sheet. (2023, December 7). W. R. MEADOWS, INC.
  • 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine. (n.d.). EvitaChem.
  • Trimethylhydroxysilane Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Pyridine, Reagent Safety Data Sheet. (2015, March 19). Fisher Scientific.
  • This compound. (n.d.). PubChem.
  • 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
  • RC-1 Safety Data Sheet. (2015, May 8). Harwick Standard.
  • 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (2024, March 29). Fisher Scientific.
  • 2-Chloro-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • NITRAPYRIN. (n.d.). CAMEO Chemicals, NOAA.
  • This compound. (n.d.). LookChem.

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Comprehensive Guide to Handling 2-Chloro-5-trimethylsilanylethynyl-pyridine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the intersection of organosilicon and heterocyclic chemistry, 2-Chloro-5-trimethylsilanylethynyl-pyridine requires meticulous handling protocols rooted in a deep understanding of its constituent chemical motifs. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this reagent safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Synthesis of Component Risks
  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[1][3] Adequate ventilation, such as working within a chemical fume hood, is paramount.[1][4]

  • Chloro-Aromatic Group: Chlorinated aromatic compounds can be toxic and pose environmental hazards.[5][6] Skin contact should be avoided, and care must be taken to prevent release into the environment.[6]

  • Organosilicon Component: Organosilicon compounds vary in toxicity, but as a class, they necessitate careful handling with appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent unforeseen reactions or health effects.[7]

Given these factors, this compound should be treated as a hazardous substance, requiring stringent safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection from splashes and potential exothermic reactions.[8][9]
Hands Nitrile or neoprene glovesOffers resistance to a broad range of chemicals, including pyridine derivatives.[1][10] Gloves should be inspected before use and changed immediately upon contamination.
Body Flame-retardant lab coatProtects against splashes and should be fully buttoned.[8]
Respiratory Use within a certified chemical fume hoodEnsures adequate ventilation to prevent inhalation of harmful vapors.[1][4] For situations where a fume hood is not feasible, a respirator may be required after a proper risk assessment.[7][8]
Feet Closed-toe shoesProtects feet from spills.[8]
Operational Workflow: From Receipt to Reaction

A systematic approach to handling ensures safety at every step. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Ensure integrity Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Establish safe workspace Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Minimize exposure Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Controlled addition Quench Reaction Quench Reaction Dissolve/React->Quench Reaction Neutralize hazards Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Proper waste stream Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway Solid Waste Solid Waste Label Waste Containers Label Waste Containers Solid Waste->Label Waste Containers Liquid Waste Liquid Waste Liquid Waste->Label Waste Containers Sharps Sharps Sharps->Label Waste Containers Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Waste Containers->Store in Satellite Accumulation Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Satellite Accumulation Area->Arrange for Licensed Disposal

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a designated, sealed container labeled as "Halogenated Organic Solid Waste."

    • Liquid Waste: Unused material and solutions containing the compound should be collected in a sealed, compatible container labeled as "Halogenated Organic Liquid Waste." [4]Do not pour this waste down the drain. [1][3] * Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

  • Storage and Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. [1][4] * Follow your institution's guidelines for the final disposal of hazardous waste through a licensed disposal company.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while upholding the highest standards of laboratory safety.

References

  • Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
  • Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals - Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Standard Operating Procedure for Pyridine - Washington State University.
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
  • Pyridine - SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment - University of California, San Francisco.
  • Essential PPE for Protection Against Liquid Chemicals - SafetyCulture. (2025, April 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Safety Data Sheet: Chlorobenzene - Carl ROTH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.